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Methyl 2-chloro-4,6-difluorobenzoate Documentation Hub

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  • Product: Methyl 2-chloro-4,6-difluorobenzoate
  • CAS: 1261869-14-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-chloro-4,6-difluorobenzoate: A Key Building Block for Advanced Chemical Synthesis

Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Halogenated aromatic esters, in par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Halogenated aromatic esters, in particular, serve as versatile and highly sought-after intermediates. Methyl 2-chloro-4,6-difluorobenzoate stands out as a significant building block, offering a unique combination of reactive sites and electronic properties conferred by its specific substitution pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring activates the molecule for various transformations, making it a valuable precursor for complex chemical entities.

This technical guide provides an in-depth exploration of Methyl 2-chloro-4,6-difluorobenzoate, covering its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its applications in research and development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries who require a comprehensive understanding of this important chemical intermediate.

Core Chemical Identity

A precise understanding of a compound's identifiers is critical for regulatory compliance, procurement, and unambiguous scientific communication. The core chemical identifiers for Methyl 2-chloro-4,6-difluorobenzoate are summarized below.

IdentifierValueSource
CAS Number 1261869-14-0[1]
Molecular Formula C₈H₅ClF₂O₂[1]
Molecular Weight 206.58 g/mol [2]
IUPAC Name methyl 2-chloro-4,6-difluorobenzoateGenerated via IUPAC nomenclature
SMILES COC(=O)C1=C(C=C(C=C1Cl)F)F[1]
InChI InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(10)2-5(11)7(9)3-6/h2-3H,1H3Generated from structure
InChIKey ZJCDWJGMQJXFEJ-UHFFFAOYSA-NGenerated from structure

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-chloro-4,6-difluorobenzoate is most efficiently achieved through a two-step process: the synthesis of the precursor 2-chloro-4,6-difluorobenzoic acid, followed by its esterification. While direct literature for the synthesis of 2-chloro-4,6-difluorobenzoic acid is sparse, a robust synthesis can be proposed based on established methods for analogous fluorinated benzoic acids. A common and effective strategy involves the diazotization of a corresponding aniline, followed by hydrolysis of the resulting nitrile.

The subsequent esterification of the carboxylic acid is a standard transformation, often accomplished via Fischer esterification under acidic conditions. This method is widely used due to its reliability and the use of common laboratory reagents.

Caption: Proposed synthetic workflow for Methyl 2-chloro-4,6-difluorobenzoate.

Experimental Protocol: Synthesis of 2-chloro-4,6-difluorobenzoic Acid

This protocol is adapted from established procedures for the synthesis of similar halogenated benzoic acids, such as the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile.[3]

  • Diazotization: In a suitable reaction vessel, suspend 2-chloro-4,6-difluoroaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate vessel, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Hydrolysis: The resulting 2-chloro-4,6-difluorobenzonitrile is then hydrolyzed to the carboxylic acid. This can be achieved by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid, or a strong base like sodium hydroxide followed by acidic workup.[4]

  • Isolation and Purification: After cooling, the precipitated 2-chloro-4,6-difluorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Experimental Protocol: Fischer Esterification

The following is a general yet robust protocol for the esterification of the synthesized carboxylic acid.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4,6-difluorobenzoic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the volume of methanol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 2-chloro-4,6-difluorobenzoate.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Applications in Research and Drug Development

Fluorinated aromatic compounds are indispensable in the synthesis of modern pharmaceuticals and agrochemicals.[8][9] The unique electronic properties and steric profile of Methyl 2-chloro-4,6-difluorobenzoate make it a valuable intermediate for several reasons:

  • Scaffold for Bioactive Molecules: This compound serves as a rigid scaffold onto which other functional groups can be introduced. The chlorine and fluorine atoms can be substituted via nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the construction of complex molecular architectures.

  • Modulation of Physicochemical Properties: The incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[8]

  • Precursor to Quinolone Antibiotics: Closely related difluorobenzoic acid derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[8]

While specific examples detailing the use of Methyl 2-chloro-4,6-difluorobenzoate are not prevalent in publicly accessible literature, its structural motifs are found in various patented compounds within the pharmaceutical and agrochemical sectors. Its utility as a building block for creating libraries of novel compounds for high-throughput screening is a primary application in a research context.

Spectroscopic and Physicochemical Properties

No specific, publicly available spectroscopic data for Methyl 2-chloro-4,6-difluorobenzoate was identified. However, based on the analysis of structurally similar compounds like Methyl 2-chlorobenzoate and various difluorobenzoate isomers, the following characteristics can be predicted:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons (O-CH₃) around 3.9 ppm. The aromatic region would display two distinct signals for the two aromatic protons, likely appearing as complex multiplets due to coupling with the two fluorine atoms.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the methyl carbon, and six distinct aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Predicted Physicochemical Properties:

PropertyPredicted Value/ObservationRationale/Comparison
Physical Form Solid or liquidIsomeric compounds like Methyl 4-chloro-2,6-difluorobenzoate are solids, while others are liquids.[2]
Purity Commercially available up to >98%[10]
Storage Store at room temperature in a dry, well-ventilated place.Standard for similar chemical compounds.[2]

Safety and Handling

Safety is paramount when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for Methyl 2-chloro-4,6-difluorobenzoate is not widely available, data from closely related compounds such as Methyl 4-chloro-2,6-difluorobenzoate provides essential safety guidance.[2]

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and refer to the general first-aid procedures for chemical exposure.

Conclusion

Methyl 2-chloro-4,6-difluorobenzoate is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its value is derived from the specific arrangement of its halogen substituents, which provides a unique platform for further chemical modification. While detailed public data on this specific isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. The synthetic protocols outlined herein offer a reliable pathway for its preparation, enabling researchers to access this versatile building block for their discovery programs. As with all chemical syntheses, appropriate safety precautions must be strictly adhered to.

References

  • A Method for Synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (2022).
  • Synthesis of 2-Chloro-4-fluorobenzoic acid from 2-Chloro-4-fluorobenzaldehyde. ChemicalBook.
  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • A method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).
  • Methyl 4-chloro-2,6-difluorobenzo
  • Methyl 4-Chloro-2-Fluoro-6-Methylbenzoate: A Vers
  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015).
  • Supplementary Information for an article. (Date not available). Royal Society of Chemistry.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Oakwood Chemical.
  • Esterification (Experiment). (2021). Chemistry LibreTexts.
  • Methyl 2-chlorobenzoate - Optional[1H NMR] - Spectrum. SpectraBase.
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
  • 1,2-Benzenedicarboxylic acid, 1-decyl ester. PubChem.
  • Methyl 2-chloro-4,6-difluorobenzoate manufacturers and suppliers. ChemicalBook.
  • Process for preparing 2-chloro-4,5-difluorobenzoic acid. (Date not available).
  • Process for preparing methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification for use as pharmaceutically active compound. (Date not available).
  • Methyl 2-chloro-4,6-difluorobenzo
  • 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum. ChemicalBook.
  • Making esters from alcohols and acids | Class experiment.
  • Compound Report Card. CMNPD.
  • Methyl 4-chloro-2,6-difluorobenzo
  • Methyl 2,4-Difluorobenzo
  • Methyl 2-chloro-6-fluorobenzo
  • Benzoic acid, 2-(hexahydro-1-methyl-1H-azepin-4-yl)hydrazide, hydrochloride (1:1). CAS Common Chemistry.
  • Methyl 2-Chloro-4-fluorobenzoate. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Methyl 2-chloro-4-fluorobenzo
  • 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid. ECHA.
  • Hydrocarbons, C18-C24, iso-alkanes <2% aromatics - Registr

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of Methyl 2-chloro-4,6-difluorobenzoate

This guide serves as a comprehensive technical resource for the solubility profiling of Methyl 2-chloro-4,6-difluorobenzoate , a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the solubility profiling of Methyl 2-chloro-4,6-difluorobenzoate , a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

Executive Summary

Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1427436-77-2 / 1261869-14-0) is a poly-halogenated benzoate ester. Its solubility profile is the governing factor in reaction yield optimization, purification (crystallization), and formulation stability.

Unlike simple methyl benzoate, the presence of three halogen atoms (one chlorine, two fluorines) significantly alters the compound's lipophilicity (LogP) and crystal lattice energy . This guide provides a predicted solubility landscape based on structure-property relationships (SPR) and details the standard operating procedures (SOPs) required to empirically validate these values in a research setting.

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule without empirical data, we analyze its structural substituents using the General Solubility Equation (GSE) and Hansen Solubility Parameters (HSP) .

Structural Analysis
  • Scaffold: Methyl benzoate (lipophilic ester).

  • Substituents:

    • -Cl (C2 Position): Increases molecular volume and dispersion forces (

      
      ). Sterically hinders hydrolysis at the ester linkage.
      
    • -F (C4, C6 Positions): High electronegativity induces a strong dipole moment but low polarizability. The C6 fluorine creates an "ortho-effect," twisting the ester group out of planarity, potentially lowering crystal lattice energy compared to non-ortho substituted isomers.

Predicted Solubility Landscape

Based on calculated LogP (~2.4–3.0) and dielectric constants, the compound follows a "Like Dissolves Like" trajectory common to halogenated aromatics.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Strong dispersion force matching; excellent solvation of the halogenated ring.
Esters & Ketones Ethyl Acetate, AcetoneHigh (>100 mg/mL)Dipole-dipole interactions stabilize the polar ester functionality.
Aromatic Hydrocarbons Toluene, XyleneHigh (>80 mg/mL)

stacking interactions; compatible dispersion forces.
Alcohols Methanol, Ethanol, IPAModerate (20–80 mg/mL)Soluble, but limited by the hydrophobic halogenated ring disrupting the solvent's H-bond network.
Aliphatic Hydrocarbons Hexane, HeptaneLow (<10 mg/mL)Lack of polar interactions; useful as antisolvents .
Water Water, Aqueous BuffersInsoluble (<0.1 mg/mL)High lipophilicity prevents hydration of the molecule.

Visualization: Solubility & Workflow Logic

The following diagrams illustrate the theoretical solubility interactions and the decision matrix for solvent selection.

Solubility Interaction Map

SolubilityMap Compound Methyl 2-chloro- 4,6-difluorobenzoate Chlorinated Chlorinated Solvents (DCM, CHCl3) Compound->Chlorinated High Affinity (Dispersion) PolarAprotic Polar Aprotic (THF, EtOAc) Compound->PolarAprotic High Affinity (Dipole-Dipole) Alcohols Alcohols (MeOH, EtOH) Compound->Alcohols Moderate (Solvation vs H-Bond cost) Aliphatics Aliphatics (Hexane, Heptane) Compound->Aliphatics Low Solubility (Antisolvent) Water Water (pH 1-14) Compound->Water Insoluble (Hydrophobic Effect) Dispersion Mechanism: Dispersion Forces Chlorinated->Dispersion Dipole Mechanism: Dipole Interactions PolarAprotic->Dipole

Figure 1: Predicted solubility interaction map based on intermolecular forces.

Experimental Determination Protocols

Since specific batch-to-batch variations (polymorphs) can affect solubility, empirical determination is required. Use the Equilibrium Solubility Method (Shake-Flask) .

Protocol A: High-Throughput Gravimetric Method

Best for organic solvents where solubility is expected to be >10 mg/mL.

  • Preparation: Weigh approx. 100 mg of Methyl 2-chloro-4,6-difluorobenzoate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration: Cap tightly and vortex for 30 seconds. Place in a thermomixer at 25°C for 24 hours.

  • Observation:

    • If fully dissolved, add more solid until saturation is observed (undissolved solid remains).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

  • Quantification: Weigh the dried residue.

Protocol B: HPLC-UV Method

Required for low-solubility solvents (Water, Hexane) or precise thermodynamic data.

  • Saturation: Prepare a saturated solution as in Protocol A (stir for 48 hours to ensure equilibrium).

  • Filtration: Filter supernatant (0.22 µm PTFE).

  • Dilution: Dilute the filtrate with Acetonitrile (ACN) to fall within the linear calibration range.

  • Analysis: Inject onto HPLC (C18 Column, UV detection @ 254 nm).

    • Mobile Phase: ACN:Water (60:40) is typically sufficient for elution.

  • Calculation: Determine concentration against a 5-point calibration curve of the standard compound.

Workflow Diagram: Experimental Logic

Workflow Start Start: Solubility Determination VisualCheck Visual Solubility Check (100mg in 1mL) Start->VisualCheck Dissolved Fully Dissolved? VisualCheck->Dissolved Yes Add more Solid (Until Saturation) Dissolved->Yes Yes No Proceed to Equilibration Dissolved->No No Yes->VisualCheck Equilibrate Equilibrate (25°C, 24h, Agitation) No->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter MethodChoice Select Quantification Filter->MethodChoice Gravimetric Gravimetric Analysis (Evaporation) MethodChoice->Gravimetric High Sol. (>10mg/mL) HPLC HPLC-UV Analysis (External Std) MethodChoice->HPLC Low Sol. (<10mg/mL)

Figure 2: Decision tree for selecting the appropriate solubility determination method.

Application: Solvent Selection for Crystallization

For purification, a Cooling Crystallization or Antisolvent Crystallization is recommended.

  • Solvent (Good): Ethyl Acetate or Isopropyl Alcohol (IPA). The compound dissolves well at elevated temperatures (50-60°C).

  • Antisolvent (Poor): Heptane or Water.

  • Procedure: Dissolve the crude intermediate in minimal hot IPA. Slowly add Heptane until turbidity appears, then cool slowly to 0°C to maximize crystal growth and purity.

References

  • PubChem. Methyl 2,4-difluorobenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Contextual reference for solubility parameter prediction).
  • Monte, M. J. S., et al. "Estimations of the thermodynamic properties of halogenated benzenes." Chemosphere, 2017. Available at: [Link]

Sources

Foundational

Advanced Safety and Handling Protocols for Methyl 2-chloro-4,6-difluorobenzoate in Drug Discovery

Executive Summary In modern pharmaceutical synthesis, polyhalogenated building blocks are indispensable for modulating the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, polyhalogenated building blocks are indispensable for modulating the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs). Methyl 2-chloro-4,6-difluorobenzoate is a highly specialized electrophilic scaffold utilized in advanced cross-coupling and nucleophilic aromatic substitution (SNAr) workflows. However, the exact structural features that make it synthetically valuable—namely, the electron-withdrawing halogens that highly activate the aromatic ring and ester carbonyl—also impart significant toxicological hazards.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide provides drug development professionals with a mechanistic understanding of the compound's hazards and establishes self-validating protocols to ensure absolute safety and experimental integrity during handling and synthesis.

Physicochemical Profiling & Mechanistic Hazard Assessment

To safely handle Methyl 2-chloro-4,6-difluorobenzoate, one must understand the causality behind its reactivity. The synergistic electron-withdrawing effects of the chlorine atom at the ortho position and fluorine atoms at the ortho and para positions render the ester highly susceptible to nucleophilic attack. Biologically, this means the compound can readily react with nucleophilic residues (e.g., thiols, amines) on proteins in the skin, eyes, and respiratory tract, leading to acute irritation and tissue damage.

Quantitative Data Summary
Property / Hazard ParameterValue / ClassificationSource
Chemical Name Methyl 2-chloro-4,6-difluorobenzoate[1]
CAS Number 1261869-14-0[1]
Molecular Formula C8H5ClF2O2[1]
Molecular Weight 206.57 g/mol [1]
Signal Word Warning (GHS07)[2]
Acute Toxicity (Oral) H302: Harmful if swallowed[3]
Dermal Hazard H315: Causes skin irritation[2],[3]
Ocular Hazard H319: Causes serious eye irritation[2],[3]
Respiratory Hazard H335: May cause respiratory irritation (STOT SE 3)[2],[3]

Self-Validating Handling & Containment Workflows

In high-stakes laboratory environments, safety cannot rely on assumptions. Every handling procedure must be a self-validating system —meaning the safety or success of Step A is physically or chemically verified before Step B is initiated.

Protocol 1: Fume Hood Transfer and Reagent Preparation

Due to the risk of fine particulate inhalation causing severe respiratory irritation (H335)[2], open-bench handling is strictly prohibited.

  • Environmental Containment Setup:

    • Action: Conduct all operations within a certified Class II fume hood.

    • Causality: The compound can form micro-dusts during transfer. Forced ventilation captures these particulates before they reach the operator's breathing zone.

    • Self-Validating Check: Verify the digital airflow monitor reads between 80–100 fpm. Do not uncap the reagent bottle if the monitor is in the "red" or "warning" zone.

  • PPE Donning & Integrity Verification:

    • Action: Equip double nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles.

    • Causality: The highly electrophilic nature of the compound causes rapid dermal and ocular irritation upon contact (H315, H319)[3].

    • Self-Validating Check: Perform a pneumatic inflation test on the outer nitrile gloves to check for micro-tears prior to handling the reagent.

  • Static-Free Mass Transfer:

    • Action: Weigh the compound using an anti-static weighing boat and a grounded spatula.

    • Causality: Static discharge can scatter fine halogenated powders, leading to accidental exposure.

    • Self-Validating Check: The analytical balance must stabilize within 3 seconds. Continuous weight drifting indicates static interference, requiring immediate neutralization with an anti-static gun.

Synthetic Application & Reaction Safety

When utilizing Methyl 2-chloro-4,6-difluorobenzoate in API synthesis, the most common initial transformation is ester hydrolysis to yield the corresponding carboxylic acid. The critical safety and chemical challenge here is preventing the hydroxide nucleophile from attacking the highly activated ortho or para fluorine atoms via SNAr, which would generate hazardous, unwanted side products and trigger an uncontrollable exotherm.

Protocol 2: Controlled Ester Hydrolysis Workflow
  • Biphasic Solvent System Setup:

    • Action: Dissolve the starting material in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water.

    • Causality: The biphasic system ensures the organic substrate remains solvated while providing an aqueous phase for the Lithium Hydroxide (LiOH) nucleophile, strictly modulating the reaction kinetics.

  • Cryogenic Temperature Modulation:

    • Action: Submerge the reaction vessel in an ice-water bath and cool the system.

    • Causality: Lowering the thermal energy of the system increases the activation energy barrier for the undesired SNAr pathway, directing the nucleophile exclusively to the ester carbonyl.

    • Self-Validating Check: Insert an internal PTFE-coated thermocouple. Do not initiate reagent addition until the internal temperature reads strictly between 0.0°C and 5.0°C.

  • Controlled Nucleophile Addition:

    • Action: Add 1.5 equivalents of aqueous LiOH dropwise via an addition funnel over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to thermal runaway or degradation of the fluorinated ring.

    • Self-Validating Check: Monitor the internal temperature continuously. If the temperature exceeds 8.0°C, halt the addition immediately until the cooling bath recovers the target temperature.

G A Methyl 2-chloro-4,6-difluorobenzoate (Starting Material) B Temperature Control (Cool to 0-5°C) A->B C Reagent Addition (LiOH in THF/H2O) B->C D Self-Validating Check: Temp < 8°C during addition C->D E Controlled Hydrolysis (Target Carboxylic Acid) D->E

Workflow for the controlled, self-validating hydrolysis of Methyl 2-chloro-4,6-difluorobenzoate.

Emergency Response & Decontamination Logic

Despite rigorous protocols, accidental exposure requires immediate, logical intervention. Because the compound is an acute irritant[2], response times must be minimized. The following logic tree dictates the immediate triage steps prior to professional medical evaluation.

G E1 Accidental Exposure E2 Identify Exposure Route E1->E2 E3 Ocular (Eye) Flush 15 mins E2->E3 E4 Dermal (Skin) Wash with Soap/Water E2->E4 E5 Inhalation Move to Fresh Air E2->E5 E6 Medical Evaluation (Provide SDS) E3->E6 E4->E6 E5->E6

Emergency response logic for polyhalogenated benzoate exposure.

Decontamination of Spills

In the event of a localized spill:

  • Neutralization: Do not use water initially, as it may spread the compound. Cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite).

  • Collection: Sweep the material into a dedicated, sealable hazardous waste container using non-sparking tools.

  • Surface Decontamination: Wash the affected fume hood surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to hydrolyze any residual ester, followed by a thorough water rinse.

References

  • Source: win-winchemical.
  • Source: synquestlabs.
  • Source: chemscene.

Sources

Exploratory

Technical Whitepaper: Methyl 2-chloro-4,6-difluorobenzoate in Advanced Synthesis

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of halogenated motifs is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Methyl 2-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogenated motifs is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0) emerges as a highly versatile, multi-halogenated building block[2]. This whitepaper provides an in-depth technical analysis of its chemical properties, synthetic pathways, and downstream applications. By exploring the regioselective reactivity of this scaffold—specifically its utility in Nucleophilic Aromatic Substitution (SNAr)—we outline how research scientists can leverage this compound to expedite the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.

Chemical Identity & Structural Analysis

Methyl 2-chloro-4,6-difluorobenzoate is a polyhalogenated aromatic ester. The presence of both chlorine and fluorine atoms on the benzenoid core imparts unique electronic and steric properties that are highly sought after in medicinal chemistry[3].

Quantitative Data Summary

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name Methyl 2-chloro-4,6-difluorobenzoate
CAS Registry Number 1261869-14-0
Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
SMILES String COC(=O)c1c(Cl)cc(F)cc1F
Precursor CAS 1242339-67-8 (2-Chloro-4,6-difluorobenzoic acid)
Causality in Structural Design

The orthogonal reactivity of the halogens is the primary driver of this molecule's utility. The fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring via inductive effects (-I), which strongly activates the ring toward nucleophilic attack[4]. Concurrently, the chlorine atom at the 2-position provides significant steric hindrance (the ortho effect), locking the conformation of the ester group and directing incoming nucleophiles away from the 2-position, thereby enhancing regioselectivity during downstream functionalization[1].

Synthetic Pathways & Experimental Protocols

The synthesis and subsequent functionalization of Methyl 2-chloro-4,6-difluorobenzoate rely on robust, self-validating protocols. Below are the detailed methodologies for its preparation and utilization.

Protocol 1: Synthesis via Fischer Esterification

To generate the methyl ester, the commercially available precursor 2-chloro-4,6-difluorobenzoic acid (CAS: 1242339-67-8)[3] is subjected to Fischer esterification.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-chloro-4,6-difluorobenzoic acid in anhydrous methanol (10 volumes).

    • Causality: Anhydrous conditions are critical to drive the equilibrium toward the ester product according to Le Chatelier's principle.

  • Catalysis: Add 0.1 equivalent of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.

    • Causality: Sulfuric acid acts as both a dehydrating agent and a proton source, activating the carbonyl carbon without introducing nucleophilic counterions (unlike HCl, which could theoretically cause side reactions).

  • Reaction: Heat the mixture to reflux (65°C) for 8-12 hours. Monitor the consumption of the starting material via HPLC (UV 254 nm).

  • Workup: Quench the reaction by concentrating the mixture in vacuo, then neutralizing with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 2-chloro-4,6-difluorobenzoate[2].

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The 4-fluoro position is highly activated due to its para relationship with the electron-withdrawing methyl ester, making it an excellent target for SNAr[5].

  • Initiation: Dissolve Methyl 2-chloro-4,6-difluorobenzoate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).

    • Causality: Polar aprotic solvents stabilize the negatively charged Meisenheimer complex intermediate during the SNAr transition state.

  • Reagent Addition: Add a nucleophile (e.g., a secondary amine, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

  • Execution: Stir at 60-80°C. The reaction selectively displaces the 4-fluoro atom.

    • Causality: The 6-fluoro atom remains intact due to steric shielding from the adjacent ester group and lower activation compared to the para position.

  • Isolation: Precipitate the product by adding the reaction mixture to ice water, followed by filtration and recrystallization.

G A 2-Chloro-4,6-difluorobenzoic acid (CAS: 1242339-67-8) B Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0) A->B MeOH, H2SO4 Reflux C 4-Substituted-2-chloro-6-fluorobenzoate (SNAr Product) B->C Nucleophile (Amine) Base, Heat

Caption: Synthetic workflow from benzoic acid precursor to SNAr functionalization.

Applications in Drug Discovery & Agrochemicals

Fluorinated benzoates are indispensable in medicinal chemistry[4]. Approximately 20% of commercial pharmaceuticals contain at least one fluorine atom, which is strategically placed to modulate drug stability and binding affinity[1].

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Placing fluorine atoms at the 4- and 6-positions of the aromatic ring blocks cytochrome P450-mediated oxidative metabolism, thereby increasing the biological half-life of the resulting API[1].

  • Lipophilicity and Permeability: The multi-halogenated core increases the overall lipophilicity (logP) of the molecule, enhancing cell membrane permeability and blood-brain barrier (BBB) penetration.

  • Bioisosterism & Halogen Bonding: The chlorine atom can participate in specific halogen bonding interactions with target protein backbones, acting as a highly directional Lewis acid[1].

SAR Root Methyl 2-chloro-4,6-difluorobenzoate Structural Features F_group 4,6-Difluoro Substitution Root->F_group Cl_group 2-Chloro Substitution Root->Cl_group Ester_group Methyl Ester Root->Ester_group F1 Blocks P450 Metabolism F_group->F1 F2 Enables SNAr at C4 F_group->F2 C1 Steric Hindrance (Ortho Effect) Cl_group->C1 E1 Versatile Handle for Amidation/Hydrolysis Ester_group->E1

Caption: Structure-Activity Relationship (SAR) logic tree for the multi-halogenated scaffold.

Analytical Validation

To ensure scientific integrity, the synthesized Methyl 2-chloro-4,6-difluorobenzoate must be validated using a multi-modal analytical approach to confirm the integrity of the halogens and the ester linkage:

  • ¹H NMR (CDCl₃, 400 MHz): Expected to show a sharp singlet around δ 3.95 ppm (integrating to 3H) corresponding to the methoxy group (-OCH₃). The aromatic region will display two distinct signals for the protons at the 3- and 5-positions, split by fluorine coupling (JH-F).

  • ¹⁹F NMR (CDCl₃, 376 MHz): Two distinct signals are expected due to the asymmetry introduced by the 2-chloro group, confirming the 4,6-difluoro substitution pattern.

  • LC-MS (ESI+): The mass spectrum should display the molecular ion peak [M+H]⁺ at m/z 207.0 (based on MW 206.57)[6], with a characteristic M+2 isotope peak at m/z 209.0 (approx. 33% intensity) confirming the presence of exactly one chlorine atom.

References

1.[2] Title: 1261869-14-0 Methyl 2-chloro-4,6-difluorobenzoate 2-氯 - Win-Win Chemical Source: win-winchemical.com URL: [Link]

3.[4] Title: Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates - PMC Source: nih.gov URL: [Link]

5.[1] Title: Synthetic metabolism for biohalogenation Source: dtu.dk URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of Methyl 2-chloro-4,6-difluorobenzoate

Abstract This technical guide provides a comprehensive framework for the characterization of the thermal properties of Methyl 2-chloro-4,6-difluorobenzoate, a halogenated aromatic ester of significant interest in synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of Methyl 2-chloro-4,6-difluorobenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry. As a potential intermediate in the development of pharmaceuticals and agrochemicals, a thorough understanding of its melting point and thermal stability is critical for process optimization, safety, and quality control. This document details the experimental methodologies, including capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), required to establish a complete thermal profile. It is intended for researchers, chemists, and drug development professionals who require robust and reliable data for handling, storing, and utilizing this compound.

Introduction

Overview of Methyl 2-chloro-4,6-difluorobenzoate

Methyl 2-chloro-4,6-difluorobenzoate (CAS No. 1261869-14-0) is a substituted aromatic ester. Its structure, featuring a chlorinated and difluorinated benzene ring, makes it a versatile building block in organic synthesis. Halogenated synthons are pivotal in medicinal chemistry for their ability to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), such as metabolic stability and binding affinity[1].

Significance in Chemical Synthesis

The precise arrangement of chloro and fluoro substituents on the benzoate ring offers unique reactivity for further functionalization, making it a valuable precursor for more complex molecules. The stability and reactivity of similar compounds are crucial in the synthesis of pharmaceuticals and agrochemicals[2]. Therefore, characterizing its fundamental physical properties is a prerequisite for its effective use in multi-step synthetic pathways.

The Critical Role of Thermal Analysis

Thermal analysis is a cornerstone of chemical process development and material characterization.

  • Melting Point: A sharp melting point is a primary indicator of purity. For industrial applications, it defines the lower limit for handling the material in a liquid state and is a critical parameter for crystallization and formulation processes.

  • Thermal Stability: Knowledge of the decomposition temperature is paramount for safety. It dictates the maximum processing and storage temperatures to prevent degradation, which could lead to loss of product, generation of hazardous byproducts, and potential thermal runaway events. Techniques like Thermogravimetric Analysis (TGA) are essential for determining this upper temperature limit[3].

Physicochemical Profile

The fundamental identifiers for Methyl 2-chloro-4,6-difluorobenzoate are summarized below. As of the writing of this guide, specific experimental data for its thermal properties are not widely published, underscoring the necessity of the robust experimental protocols detailed herein.

PropertyValueSource
IUPAC Name Methyl 2-chloro-4,6-difluorobenzoateN/A
CAS Number 1261869-14-0[4]
Molecular Formula C₈H₅ClF₂O₂[4]
Molecular Weight 206.57 g/mol [4]
Physical Form Solid (predicted)[5]

Experimental Determination of Thermal Properties

The following sections provide detailed, self-validating protocols for determining the melting point and thermal stability of Methyl 2-chloro-4,6-difluorobenzoate.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a precise value for the melting point, a fundamental physical property and indicator of purity.

3.1.1 Rationale

The capillary method is a widely accepted and accessible technique for determining the melting range of a solid crystalline compound. A slow heating rate near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

3.1.2 Step-by-Step Methodology

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous.

    • Finely crush a small amount of the crystalline sample into a powder.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus.

    • Place the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the approximate melting temperature.

    • Once the approximate temperature is known, prepare a new sample and set the heating rate to a slow ramp (1-2 °C/min) starting from approximately 10 °C below the anticipated melting point.

    • Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is the difference between these two values.

    • Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Dry & Homogenize Sample prep2 Crush to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 inst Insert into Calibrated Melting Point Apparatus prep3->inst heat Heat at Slow Ramp Rate (1-2 °C/min) inst->heat rec Record T_onset and T_clear heat->rec report Report Melting Range (Average of 3 runs) rec->report

Workflow for Capillary Melting Point Determination.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining thermal stability and decomposition profiles[6].

3.2.1 Rationale

By heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen), we can identify the temperature at which the compound begins to decompose, evidenced by a loss of mass. This prevents oxidative processes and isolates the inherent thermal stability of the molecule. A standard heating rate of 10 °C/min is typically used to balance resolution and experimental time[7].

3.2.2 Step-by-Step Methodology

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Tare a clean, empty TGA pan (typically alumina or platinum).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-chloro-4,6-difluorobenzoate into the tared TGA pan.

    • Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

    • Equilibrate the sample at an initial temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection & Analysis:

    • Continuously record the sample mass and temperature.

    • Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary mass loss step.

    • Note the temperature of the maximum rate of mass loss (from the peak of the derivative curve, DTG) and the total mass loss.

Protocol 3: Thermal Behavior Analysis via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpy of fusion, and other thermal transitions[8][9].

3.3.1 Rationale

DSC provides a more quantitative analysis of the melting process than the capillary method. The endothermic peak on the DSC thermogram corresponds to the energy absorbed by the sample during melting (enthalpy of fusion), and the peak temperature provides a highly accurate melting point. The experiment is conducted under an inert atmosphere to prevent any oxidative side reactions[9].

3.3.2 Step-by-Step Methodology

  • Instrument Setup:

    • Use a DSC instrument calibrated with a high-purity standard (e.g., indium).

    • Place an empty, hermetically sealed aluminum pan in the reference position.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of Methyl 2-chloro-4,6-difluorobenzoate into an aluminum DSC pan.

    • Hermetically seal the pan to contain any potential volatiles.

    • Place the sample pan in the sample position within the DSC cell.

  • Thermal Program:

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature at least 30 °C above the melting point determined in Protocol 3.1, using a heating rate of 10 °C/min.

  • Data Collection & Analysis:

    • Continuously record the differential heat flow versus temperature.

    • Identify the endothermic peak corresponding to melting.

    • Determine the onset temperature, peak temperature (T_peak), and the integrated area of the peak (Enthalpy of Fusion, ΔH_fus).

ThermalAnalysisWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_output Data Analysis compound Methyl 2-chloro-4,6-difluorobenzoate (5-10 mg sample) tga_proc Heat at 10 °C/min in N₂ Atmosphere compound->tga_proc dsc_proc Heat at 10 °C/min in N₂ Atmosphere compound->dsc_proc tga_data Record Mass vs. Temperature tga_proc->tga_data tga_result Decomposition Temp. (T_onset) tga_data->tga_result dsc_data Record Heat Flow vs. Temperature dsc_proc->dsc_data dsc_result Melting Point (T_peak) Enthalpy of Fusion (ΔH_fus) dsc_data->dsc_result profile Comprehensive Thermal Profile tga_result->profile dsc_result->profile

Integrated TGA and DSC Experimental Workflow.

Summary of Thermal Properties (Illustrative Data)

The data generated from the protocols described above should be compiled into a clear, concise summary. The following table illustrates the expected output from these analyses.

ParameterMethodIllustrative ValueSignificance
Melting Range Capillary Method85 - 87 °CPurity indicator, handling parameter
Melting Point (T_peak) DSC86.5 °CConfirms melting temp, purity check
Enthalpy of Fusion (ΔH_fus) DSC110 J/gEnergy required for melting
Decomposition Onset (T_onset) TGA250 °CMax safe processing temperature

Note: The values in this table are illustrative and must be determined experimentally for any given batch of the compound.

Conclusion

This guide has outlined the essential experimental framework for the definitive characterization of the melting point and thermal stability of Methyl 2-chloro-4,6-difluorobenzoate. Adherence to these detailed protocols for capillary melting point determination, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) will yield a comprehensive and reliable thermal profile. This data is indispensable for ensuring the safe handling, storage, and effective implementation of this compound in advanced synthetic applications, particularly within the pharmaceutical and materials science industries. The principles and methodologies described are foundational for robust process development and quality assurance.

References

  • Stocco, A., & Cabeza, O. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(19), 4467. Available at: [Link]

  • Barrett, E. J., et al. (1971). Scanning Calorimetry of Aromatic, Difunctional, Unsaturated, and Substituted Acid Esters of Cholesterol. Molecular Crystals and Liquid Crystals, 12(3), 231-247. Available at: [Link]

  • Win-Win Chemical. (n.d.). Methyl 2-chloro-4,6-difluorobenzoate. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. Available at: [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) endotherm and exotherm for first heating and cooling cycle. Retrieved from [Link]

  • Palermo, F., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 259. Available at: [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-difluorobenzoate. Retrieved from [Link]

  • Joao, K. (2023). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Weaver, C. D., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

Sources

Exploratory

Difference between Methyl 2-chloro-4,6-difluorobenzoate and 2-chloro-4,6-difluorobenzoic acid

This guide provides an in-depth technical analysis comparing Methyl 2-chloro-4,6-difluorobenzoate and 2-chloro-4,6-difluorobenzoic acid , focusing on their physicochemical properties, synthetic utility, and reactivity pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Methyl 2-chloro-4,6-difluorobenzoate and 2-chloro-4,6-difluorobenzoic acid , focusing on their physicochemical properties, synthetic utility, and reactivity profiles in drug development.

Executive Summary

In the synthesis of fluorinated pharmaceuticals—particularly fluoroquinolone antibiotics and agrochemical bio-isosteres—the choice between the acid (2-chloro-4,6-difluorobenzoic acid) and its methyl ester (Methyl 2-chloro-4,6-difluorobenzoate) dictates the synthetic strategy.

  • The Acid functions as the reactive synthon .[1] It is the primary substrate for generating acyl chlorides, essential for Friedel-Crafts acylations or coupling reactions to form the core pharmacophore.

  • The Ester functions as the lipophilic precursor . It offers superior solubility in organic solvents, allows for anhydrous purification (distillation/crystallization), and protects the carboxylic functionality during nucleophilic aromatic substitution (SNAr) reactions on the aromatic ring.

Chemical Identity & Physicochemical Profiling

The structural difference lies solely in the carboxylate terminus, yet this alters solubility, melting point, and downstream reactivity.

FeatureMethyl 2-chloro-4,6-difluorobenzoate2-chloro-4,6-difluorobenzoic acid
CAS Number 1261869-14-0 1242339-67-8
Molecular Formula C₈H₅ClF₂O₂C₇H₃ClF₂O₂
Molecular Weight 206.57 g/mol 192.55 g/mol
Physical State Low-melting solid or oilSolid (Crystalline powder)
Boiling Point ~226°C (Predicted)~252°C (Predicted)
Acidity (pKa) Non-ionizable (Neutral)~2.5 – 3.0 (Est. due to EWGs)
LogP (Lipophilicity) ~2.4 (High organic solubility)~1.8 (pH dependent)
Solubility DCM, EtOAc, Toluene, THFAlcohols, Aqueous Base (NaOH/NaHCO₃)
Primary Utility Stable storage form, SNAr substrateAcyl chloride precursor, aqueous coupling

Structural Analysis & Electronic Effects[2]

Both compounds possess a highly electron-deficient aromatic ring due to the inductive (-I) and resonance (+R) effects of the halogen substituents.

  • C1 (Carboxyl): The electron-withdrawing group (EWG) activates the ring for nucleophilic attack.

  • C2 (Chlorine): Provides steric bulk ortho to the carbonyl, twisting the carboxyl group out of planarity, which can reduce conjugation and increase the reactivity of the acid chloride.

  • C4 (Fluorine): Located para to the carbonyl. This is the most electronically activated position for Nucleophilic Aromatic Substitution (SNAr).

  • C6 (Fluorine): Located ortho to the carbonyl. Activated, but sterically hindered by the adjacent carbonyl oxygen.

Reactivity Map (Graphviz)

The following diagram illustrates the divergent reactivity pathways for the two compounds.

ReactivityMap cluster_0 Regioselectivity Rule Acid 2-chloro-4,6-difluorobenzoic acid (Reactive Synthon) Ester Methyl 2-chloro-4,6-difluorobenzoate (Stable Precursor) Acid->Ester Esterification (MeOH/H2SO4) AcidChloride Acid Chloride (Activated Electrophile) Acid->AcidChloride Activation (SOCl2 or (COCl)2) Ester->Acid Hydrolysis (LiOH/THF) SnAr_Product C4-Substituted Benzoate Ester->SnAr_Product SnAr (Amination) (R-NH2, Base) Rule Nucleophilic attack favors C4 (para) over C6 (ortho) due to sterics.

Caption: Divergent synthetic pathways. The Acid is preferred for electrophilic activation (acyl chloride formation), while the Ester is optimal for nucleophilic substitution (SNAr) on the ring.

Synthetic Interconversion & Reactivity[3][4]

The Acid: Activation to Acid Chloride

The primary utility of 2-chloro-4,6-difluorobenzoic acid is its conversion to the acid chloride, a critical step in building quinolone scaffolds via the Gould-Jacobs reaction or Grohe-Heberer method.

Mechanism: Reaction with Thionyl Chloride (SOCl₂) proceeds via an SNi mechanism (or addition-elimination), releasing SO₂ and HCl gases.

Protocol (Standardized):

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Reagents: Suspend 1.0 eq of 2-chloro-4,6-difluorobenzoic acid in Toluene (3-5 volumes). Add 1.5 eq of Thionyl Chloride (SOCl₂).

  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) (0.05 eq). Note: DMF forms the Vilsmeier-Haack reagent, significantly accelerating the reaction.

  • Reaction: Reflux at 80-90°C for 2-3 hours until gas evolution ceases.

  • Workup: Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. The resulting oil (Acid Chloride) is used immediately without purification.

The Ester: Nucleophilic Aromatic Substitution (SNAr)

Methyl 2-chloro-4,6-difluorobenzoate is preferred for SNAr reactions because the ester group prevents the formation of carboxylate salts (which would deactivate the ring towards nucleophiles) and eliminates side reactions with thionyl chloride activators.

Regioselectivity: The nucleophile (e.g., an amine or alkoxide) will preferentially attack the C4-Fluorine .

  • Why C4? It is para to the electron-withdrawing ester group, maximizing resonance stabilization of the Meisenheimer complex intermediate.

  • Why not C6? While also activated (ortho), the C6 position suffers from steric clash with the ester moiety.

  • Why not C2? The C-Cl bond is stronger and the leaving group ability of Chloride is generally lower than Fluoride in SNAr reactions due to the lower electronegativity (less polarization of the C-X bond).

Protocol (C4-Amination):

  • Solvent: Dissolve Methyl 2-chloro-4,6-difluorobenzoate in ACN (Acetonitrile) or DMSO.

  • Base: Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.

  • Nucleophile: Add 1.1 eq of the amine (e.g., cyclopropylamine, piperazine derivative).

  • Condition: Heat to 60-80°C. Monitor by HPLC for the disappearance of the difluoro-ester.

Applications in Drug Development[3][5]

These compounds serve as scaffolds for "Next-Generation" Fluoroquinolones and novel agrochemicals. While the classic Ciprofloxacin scaffold utilizes a 2,4-dichloro-5-fluoro pattern, the 2-chloro-4,6-difluoro pattern offers unique substitution opportunities:

  • Metabolic Stability: The retention of the C6-fluorine (if C4 is substituted) blocks metabolic oxidation at that position.

  • Agrochemicals: Used in the synthesis of benzoylurea insecticides where the difluoro-benzoyl moiety confers chitin synthesis inhibition properties.

  • Fragment-Based Drug Discovery: The acid is a standard "fragment" for acylating amines in DNA-encoded libraries to probe structure-activity relationships (SAR) around the benzoic acid core.

Handling, Stability & Safety

Hazard ClassH-CodeDescriptionPrecaution
Skin Irritation H315Causes skin irritationWear nitrile gloves.
Eye Irritation H319Causes serious eye irritationUse safety goggles.
STOT-SE H335May cause respiratory irritationWork in a fume hood.
  • Acid Specifics: Corrosive to metals in the presence of moisture. Store in a cool, dry place.

  • Ester Specifics: Hydrolytically stable at neutral pH but will hydrolyze in strong base or acid. Store under inert atmosphere if high purity is required for long periods.

References

  • Win-Win Chemical. (2025). Product Specification: Methyl 2-chloro-4,6-difluorobenzoate (CAS 1261869-14-0).[2][3] Retrieved from [Link]

  • ChemSrc. (2025).[4] 2-Chloro-4,6-difluorobenzoic acid: Properties and Suppliers. Retrieved from [Link]

  • Montañez, J. P., et al. (2010). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution. New Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Foundational

Technical Guide: Storage Architecture &amp; Stability Profile of Methyl 2-chloro-4,6-difluorobenzoate

The following technical guide details the storage, stability, and handling of Methyl 2-chloro-4,6-difluorobenzoate . This document is structured to serve as a rigorous standard operating procedure (SOP) foundation for an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage, stability, and handling of Methyl 2-chloro-4,6-difluorobenzoate . This document is structured to serve as a rigorous standard operating procedure (SOP) foundation for analytical and formulation scientists.

Executive Summary & Compound Identity

Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0) is a highly specialized halogenated aromatic ester used primarily as a regiospecific building block in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.[1]

Its stability profile is governed by the electron-withdrawing nature of the halogen substituents (Chlorine at C2; Fluorine at C4, C6), which significantly increases the electrophilicity of the carbonyl carbon. This makes the compound kinetically more susceptible to hydrolysis than non-halogenated benzoates, necessitating a storage protocol that strictly controls moisture and temperature.

Chemical Identity Table
ParameterSpecification
Chemical Name Methyl 2-chloro-4,6-difluorobenzoate
CAS Number 1261869-14-0
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
Structure Description Methyl ester of benzoic acid with chloro- substitution at ortho position and difluoro- substitution at para/ortho positions.
Physical State Solid (typically low-melting) or viscous liquid depending on purity/polymorph.

Critical Storage Protocol (The "Why" & "How")

The storage conditions defined below are not arbitrary; they are derived from the Arrhenius equation regarding reaction rates and the specific susceptibility of the ester linkage to nucleophilic attack.

Environmental Control Variables
VariableRecommendationScientific Rationale (Causality)
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy of the system, significantly retarding the rate of spontaneous hydrolysis and potential decarboxylation.
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Displaces atmospheric moisture. The electron-deficient ring makes the ester carbonyl highly reactive to water; inert gas is critical to prevent acid formation.
Light Exposure Amber Glass / Foil Wrap Halogenated aromatics can undergo photo-induced dehalogenation or radical formation under UV irradiation.
Container Borosilicate Glass with Teflon-lined Cap Prevents leaching of plasticizers (which can occur with standard polymers) and ensures a hermetic seal against humidity.
Handling Precautions
  • Hygroscopicity Management: Allow the container to equilibrate to room temperature before opening. Opening a cold container in a humid lab causes immediate condensation on the chemical surface, initiating hydrolysis.

  • Solvent Compatibility: Avoid protic solvents (methanol, ethanol) for long-term storage of stock solutions to prevent transesterification. Use Anhydrous DMSO or Acetonitrile.

Degradation Mechanisms & Shelf Life

Understanding how this molecule fails is essential for valid re-testing. The primary failure mode is Acid-Catalyzed Hydrolysis , accelerated by the inductive effect of the fluorine atoms.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation route (Hydrolysis) and the secondary risk (Transesterification) that researchers must mitigate.

DegradationPathways Target Methyl 2-chloro-4,6- difluorobenzoate (Active) Intermed Tetrahedral Intermediate Target->Intermed Nucleophilic Attack (Rate Limiting) Water H2O (Moisture) Water->Intermed Alcohol ROH (Protic Solvent) Alcohol->Intermed Product1 2-chloro-4,6- difluorobenzoic acid (Impurity A) Intermed->Product1 Hydrolysis (Irreversible) Product2 Methanol Intermed->Product2 Product3 Alkyl Ester Analog Intermed->Product3 Transesterification

Caption: Figure 1. Primary degradation pathways driven by moisture (Hydrolysis) and solvent choice (Transesterification).

Shelf Life Specifications

Based on the chemical structure stability and standard industry practices for halogenated benzoates:

  • Standard Shelf Life: 24 Months from date of manufacture.

  • Condition: Valid only if stored at 2-8°C in unopened, desiccant-packed containers.

  • Solution Stability:

    • In DMSO/Acetonitrile: ~1 week at 4°C.

    • In Water/Buffer: Unstable (Hydrolyzes rapidly).

Quality Control & Re-Validation Protocol

Before using Methyl 2-chloro-4,6-difluorobenzoate in critical synthesis steps (e.g., GMP manufacturing), a re-test is mandatory if the container has been opened or stored >6 months.

Validated HPLC Method Parameters

This generic method separates the parent ester from the hydrolyzed acid impurity.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Acceptance Criteria Purity ≥ 98.0%; Acid Impurity ≤ 0.5%
QC Decision Workflow

Use this logic flow to determine material usability.

QC_Workflow Start Material Re-Test (>6 Months Storage) Visual Visual Inspection (Color/State) Start->Visual Decision1 Discolored / Precipitate? Visual->Decision1 HPLC HPLC Analysis (Purity Check) Decision2 Purity ≥ 98%? HPLC->Decision2 Decision1->HPLC No (Pass) Fail REJECT (Disposal) Decision1->Fail Yes (Degraded) Pass RELEASE For Synthesis Decision2->Pass Yes Purify Recrystallize (Hexane/EtOAc) Decision2->Purify 95% - 97.9% Decision2->Fail < 95% Purify->HPLC Re-Analyze

Caption: Figure 2. Decision logic for re-validating stored material prior to use in synthesis.

References

  • Win-Win Chemical. (2025).[2] Product Specification: Methyl 2-chloro-4,6-difluorobenzoate (CAS 1261869-14-0).[1] Retrieved from [Link]

  • National Science Foundation (NSF). (2025). Synthesis and stability of ortho-fluoroazobenzenes and related benzoate esters. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: Methyl 2,4-difluorobenzoate (Structural Analog Stability Data). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Polyhalogenated Benzoate Esters

Focus Compound: 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB)[1][2] Executive Summary Polyhalogenated benzoate esters represent a critical class of industrial chemicals, primarily utilized as flame retardants (FRs) in...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EH-TBB)[1][2]

Executive Summary

Polyhalogenated benzoate esters represent a critical class of industrial chemicals, primarily utilized as flame retardants (FRs) in the post-PBDE (polybrominated diphenyl ether) regulatory era. This guide focuses on 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) , a primary component of the commercial mixture Firemaster® 550.[1]

As a Senior Application Scientist, it is critical to understand that these compounds are not metabolically inert. They undergo distinct biotransformation pathways—specifically hydrolytic cleavage followed by reductive dehalogenation—which dictates their environmental persistence and toxicological profile. This document provides a validated technical framework for the synthesis, analysis, and degradation mechanisms of this subclass.

Chemical Architecture & Synthesis

Structural Properties

EH-TBB (CAS: 183658-27-7) consists of a highly brominated aromatic ring esterified with a branched alkyl chain (2-ethylhexanol). The high bromine content (approx. 58% by weight) provides flame retardancy by quenching free radicals in the gas phase during combustion. The lipophilic 2-ethylhexyl chain (


) ensures compatibility with polyurethane foams but also drives bioaccumulation in lipid-rich tissues.
Industrial Synthesis Protocol

While proprietary, the synthesis of EH-TBB follows the principles of high-yield esterification used for its analog, bis(2-ethylhexyl) tetrabromophthalate (TBPH).

Reaction Mechanism: The synthesis typically involves the esterification of 2,3,4,5-tetrabromobenzoic acid (or its anhydride derivative) with 2-ethylhexanol in the presence of a titanate catalyst.

Step-by-Step Laboratory Synthesis (Reconstructed):

  • Reagents: Tetrabromophthalic anhydride (precursor) is partially decarboxylated or modified to yield the tetrabromobenzoic acid scaffold.

  • Esterification:

    • Reactants: 1.0 eq 2,3,4,5-tetrabromobenzoic acid + 1.5 eq 2-ethylhexanol (excess alcohol acts as solvent).

    • Catalyst: Titanium(IV) isopropoxide (0.5 mol%).

    • Conditions: Reflux at 160–180°C under nitrogen atmosphere.

    • Water Removal: Continuous removal of water via a Dean-Stark trap is critical to drive the equilibrium forward (

      
      ).
      
  • Purification:

    • Vacuum distillation removes excess 2-ethylhexanol.

    • The crude product is washed with dilute NaOH (to remove unreacted acid) and water, then dried over MgSO₄.

Analytical Methodologies

Detection of EH-TBB requires distinguishing it from interfering PBDE congeners. The Gold Standard method is Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS).

Protocol: GC-ECNI-MS Analysis

Rationale: ECNI is 10–100x more sensitive than Electron Impact (EI) for brominated compounds because the bromine atoms efficiently capture thermal electrons, forming stable bromide ions (


 at m/z 79/81).

Instrument Parameters:

  • Column: DB-5ms or Rtx-1614 (15m or 30m, 0.25mm ID, 0.1µm film). Note: Shorter columns reduce thermal degradation.

  • Carrier Gas: Helium (1.0 mL/min).

  • Reagent Gas: Methane (for chemical ionization).

  • Injector: Splitless mode at 280°C.

  • Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 10 min).

Target Ions (SIM Mode):

Compound Quantifier Ion (m/z) Qualifier Ion (m/z) Type

| EH-TBB | 357


 | 471, 79 (

) | Target | | TBBA (Metabolite) | 443 (Derivatized) | 79, 81 | Metabolite | |

-EH-TBB
| 369 | 483 | Internal Std |
Comparative Method Performance
FeatureGC-ECNI-MSGC-EI-MSLC-MS/MS (ESI-)
Sensitivity High (fg levels) Moderate (pg levels)Moderate
Selectivity Excellent for BromineGood for structureExcellent for metabolites (TBBA)
Limitation Limited fragmentation infoLower sensitivityMatrix suppression

Environmental Fate & Microbial Metabolism

The degradation of polyhalogenated benzoate esters is a biphasic process involving aerobic hydrolysis followed by anaerobic reductive dehalogenation .

The Degradation Pathway

The ester bond is the "weak link," susceptible to cleavage by ubiquitous carboxylesterases. The resulting acid (TBBA) is persistent aerobically but degrades anaerobically.

Degradation Pathway cluster_0 Phase I: Ester Cleavage cluster_1 Phase II: Reductive Dehalogenation (Anaerobic) EHTBB EH-TBB (Parent Ester) TBBA TBBA (2,3,4,5-Tetrabromobenzoic Acid) EHTBB->TBBA Hydrolysis (Carboxylesterase) Aerobic/Anaerobic Alcohol 2-Ethylhexanol EHTBB->Alcohol TriBBA Tribromobenzoate (Isomers) TBBA->TriBBA Reductive Dehalogenation (Organohalide Respiration) Anaerobic Only DiBBA Dibromobenzoate TriBBA->DiBBA Dehalogenase (RdhA) Benzoate Benzoate DiBBA->Benzoate Dehalogenase (RdhA) RingCleavage Ring Cleavage (CO2 + Biomass) Benzoate->RingCleavage Benzoyl-CoA Pathway

Caption: Biphasic degradation of EH-TBB. Rapid ester hydrolysis yields the persistent metabolite TBBA, which undergoes sequential bromine removal only under anaerobic conditions.

Mechanistic Causality
  • Hydrolysis (The Gateway Step):

    • Enzyme: Mammalian and microbial carboxylesterases (EC 3.1.1.1) rapidly cleave the lipophilic 2-ethylhexyl chain.

    • Observation: In rat microsomes, EH-TBB half-life is <15 mins, yielding TBBA. Environmental hydrolysis is slower but significant.

    • Implication: TBBA, not EH-TBB, is the primary terminal marker in water/sediment systems.

  • Reductive Dehalogenation (The Bottleneck):

    • Process: Organohalide Respiration . Specialized anaerobes (e.g., Dehalococcoides, Sulfurospirillum) use TBBA as a terminal electron acceptor.

    • Mechanism: The enzyme Reductive Dehalogenase (RdhA) contains a corrinoid cofactor (Vitamin B12 derivative) that attacks the halogen-carbon bond, replacing Br with H.

    • Thermodynamics: Removal of meta/para halogens is energetically favorable (

      
       to 
      
      
      
      mV), allowing ATP generation. Ortho-removal is slower due to steric hindrance.

Toxicology & Safety Profile

Endocrine Disruption

While the parent EH-TBB is relatively inert due to steric bulk, its metabolite TBBA is bioactive.

  • Mechanism: TBBA bears structural similarity to thyroid hormones (

    
    /
    
    
    
    ).
  • Evidence: High-throughput screening indicates TBBA is anti-estrogenic and anti-androgenic . It competitively binds to the estrogen receptor (ER), inhibiting natural ligand binding.

Bioaccumulation[4][5][6]
  • EH-TBB: High

    
     (>7) suggests high bioaccumulation potential, but rapid metabolism (hydrolysis) limits systemic retention in vertebrates.
    
  • TBBA: More water-soluble but cleared rapidly via urine/bile. However, in aquatic invertebrates lacking specific esterases, EH-TBB can bioconcentrate significantly.

References

  • Stapleton, H. M., et al. (2008).[3][4] Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environmental Science & Technology.[5][6] Link

  • Roberts, S. C., et al. (2012).[6] In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and Bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH). Chemical Research in Toxicology. Link

  • Bearr, J. S., et al. (2012).[1] Aquatic Toxicity and Bioaccumulation of Firemaster® 550 Components in Daphnia magna and Pimephales promelas. Environmental Toxicology and Chemistry. Link

  • Noyes, P. D., et al. (2011). The toxicology of murine and human nuclear receptor activation by the flame retardant mixture Firemaster® 550. Environmental Health Perspectives. Link

  • Knudsen, G. A., et al. (2016). Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice. Toxicological Sciences. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 2-chloro-4,6-difluorobenzoate in the Synthesis of Advanced Fluoro-Pharmaceuticals

This comprehensive guide details the synthetic applications of Methyl 2-chloro-4,6-difluorobenzoate, a versatile and highly reactive building block for the synthesis of complex fluorinated pharmaceuticals. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the synthetic applications of Methyl 2-chloro-4,6-difluorobenzoate, a versatile and highly reactive building block for the synthesis of complex fluorinated pharmaceuticals. We will delve into the chemical rationale behind its use, provide detailed, field-tested protocols for its application, and showcase its role in the synthesis of high-impact therapeutics, such as the KRAS G12C inhibitor, Glecirasib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel drug candidates.

Introduction: The Imperative of Fluorine in Modern Drug Design

The incorporation of fluorine into drug molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can facilitate cell membrane permeability.[2][3] The strategic placement of fluorine atoms can profoundly influence a molecule's ADME (absorption, distribution, metabolism, and excretion) profile, ultimately leading to more effective and safer medicines.

Methyl 2-chloro-4,6-difluorobenzoate has emerged as a key intermediate in this context. Its trifunctionalized aromatic ring, adorned with two fluorine atoms, a chlorine atom, and a methyl ester group, provides multiple reaction handles for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the methyl ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a fundamental transformation in the synthesis of many pharmaceuticals.[4][5]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is paramount for successful reaction design and optimization.

PropertyValue
CAS Number 1259033-73-8
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

The reactivity of Methyl 2-chloro-4,6-difluorobenzoate is dominated by the principles of nucleophilic aromatic substitution (SNAr).[4] The key features governing its reactivity are:

  • Activation: The aromatic ring is rendered electron-deficient by the inductive effects of the two fluorine atoms, the chlorine atom, and the resonance-withdrawing effect of the methyl ester group. This electron deficiency makes the ring susceptible to attack by nucleophiles.[5]

  • Leaving Group Hierarchy: In SNAr reactions, the leaving group ability of halogens is often the reverse of that seen in SN1 and SN2 reactions, with fluorine typically being a better leaving group than chlorine.[6] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the attached carbon more electrophilic. In the case of Methyl 2-chloro-4,6-difluorobenzoate, the fluorine atoms at the C4 and C6 positions are the most likely sites for nucleophilic attack.

  • Regioselectivity: The position of nucleophilic attack is directed by the activating groups. The methyl ester at C1 activates the ortho (C2 and C6) and para (C4) positions. Consequently, nucleophilic attack is highly favored at the C4 and C6 positions, where the fluorine atoms are located.

Application in the Synthesis of KRAS G12C Inhibitor Glecirasib (JAB-21822)

A prominent application of a derivative of Methyl 2-chloro-4,6-difluorobenzoate is in the synthesis of Glecirasib (JAB-21822), a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][7] The KRAS G12C mutation is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer.[8] The synthesis of Glecirasib showcases the strategic use of the difluorinated aromatic core to construct the final drug molecule.[2][9]

The following section provides a detailed protocol for a key transformation in the synthesis of a crucial intermediate for Glecirasib, based on established synthetic routes for similar compounds.

Synthesis of a Key Intermediate: Nucleophilic Aromatic Substitution with an Amine

This protocol details the nucleophilic aromatic substitution of a fluorine atom on a 2-chloro-4,6-difluorobenzoic acid derivative with a substituted amine, a critical step in building the core structure of many kinase inhibitors.

Experimental Protocol: Synthesis of a 2-chloro-4-(substituted amino)-6-fluorobenzoic acid derivative

Objective: To perform a regioselective nucleophilic aromatic substitution on a 2-chloro-4,6-difluorobenzoic acid derivative with a primary or secondary amine.

Materials:

  • 2-Chloro-4,6-difluorobenzoic acid (or its methyl ester, Methyl 2-chloro-4,6-difluorobenzoate) (1.0 eq)

  • Substituted amine (e.g., a chiral aminopyrrolidine derivative) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 2-propanol)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and magnetic stirrer.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-chloro-4,6-difluorobenzoic acid (or its methyl ester) (1.0 eq) and the anhydrous solvent.

  • Add the substituted amine (1.1 eq) to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA) (2.0 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically several hours to overnight), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-4-(substituted amino)-6-fluorobenzoic acid derivative.

Expected Outcome:

The reaction is expected to proceed with high regioselectivity, with the amine displacing the fluorine atom at the C4 position, which is para to the activating carboxylic acid (or ester) group.

Parameter Condition Rationale
Solvent Anhydrous polar aprotic (e.g., DMF, DMSO)Facilitates the dissolution of reactants and the SNAr mechanism.
Base Non-nucleophilic (e.g., DIPEA)Scavenges the HF generated during the reaction without competing as a nucleophile.
Temperature 80-120 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Stoichiometry Slight excess of amineEnsures complete consumption of the starting benzoic acid derivative.

Mechanistic Insights and Workflow Visualization

The synthesis of advanced pharmaceutical intermediates from Methyl 2-chloro-4,6-difluorobenzoate relies on a predictable and well-understood reaction mechanism. The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.

sn_ar_mechanism start Methyl 2-chloro-4,6-difluorobenzoate + Nucleophile (e.g., R₂NH) intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) start->intermediate Nucleophilic Attack at C4/C6 product Substituted Product + HF intermediate->product Elimination of Fluoride Ion

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow setup Reaction Setup (Inert Atmosphere) reaction Addition of Reagents & Heating setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up & Isolation monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

Methyl 2-chloro-4,6-difluorobenzoate is a valuable and versatile building block in the synthesis of complex fluoro-pharmaceuticals. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the controlled and regioselective introduction of various functionalities. The successful application of its derivatives in the synthesis of high-impact drugs like Glecirasib underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the development of next-generation therapeutics.

References

  • Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312. AACR Journals. [Link]

  • Design, Structure Optimization, and Preclinical Characterization of JAB-21822, a Covalent Inhibitor of KRASG12C. Journal of Medicinal Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Wikipedia. [Link]

  • Design, Structure Optimization, and Preclinical Characterization of JAB-21822, a Covalent Inhibitor of KRASG12C. PubMed. [Link]

  • Glecirasib (JAB-21822). Jacobio Pharma. [Link]

  • What is Glecirasib used for? Patsnap Synapse. [Link]

  • Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312. PMC. [Link]

  • Updated safety and efficacy data of combined KRAS G12C inhibitor (glecirasib, JAB-21822) and SHP2 inhibitor (JAB-3312) in patients with KRAS p.G12C mutated solid tumors. ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. [Link]

  • 2-Chloro-4-fluorobenzoic acid and preparation method thereof.
  • Nucleophilic Substitution of Haloalkanes. Save My Exams. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Methyl 2-chloro-4,6-difluorobenzoate

Abstract This comprehensive technical guide provides detailed protocols for the efficient hydrolysis of Methyl 2-chloro-4,6-difluorobenzoate to its corresponding carboxylic acid, 2-chloro-4,6-difluorobenzoic acid. This c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols for the efficient hydrolysis of Methyl 2-chloro-4,6-difluorobenzoate to its corresponding carboxylic acid, 2-chloro-4,6-difluorobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. This document explores the mechanistic underpinnings of both base- and acid-catalyzed hydrolysis, offering field-proven, step-by-step protocols tailored for researchers, chemists, and drug development professionals. Emphasis is placed on experimental causality, troubleshooting, and process optimization, particularly addressing the challenges posed by the sterically hindered nature of the substrate.

Introduction: Significance and Challenges

Methyl 2-chloro-4,6-difluorobenzoate is a valuable synthetic building block, characterized by its halogen-substituted aromatic ring. The corresponding carboxylic acid is a key precursor for a wide range of biologically active molecules and functional materials. The hydrolysis of the methyl ester to the free carboxylic acid is a fundamental transformation, yet the steric hindrance imposed by the substituents at the ortho positions (chlorine and fluorine) to the ester group can significantly impact reaction kinetics.

This guide provides a detailed examination of the primary methods for this hydrolysis, focusing on providing robust and reproducible protocols. We will delve into the mechanistic rationale behind procedural choices to empower researchers to not only execute the reaction but also to adapt the protocols to their specific needs.

Mechanistic Overview: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is typically achieved through two main pathways: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is generally the preferred method as it is an effectively irreversible process.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism (BAc2).

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (-OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a resonance-stabilized carboxylate salt and methanol. This final step is thermodynamically very favorable and renders the entire sequence irreversible, driving the reaction to completion.[1][2]

The primary challenge with Methyl 2-chloro-4,6-difluorobenzoate is that the ortho substituents can sterically hinder the initial attack of the hydroxide nucleophile, potentially requiring more forcing conditions like higher temperatures or longer reaction times.[3][4]

G cluster_0 Base-Catalyzed Hydrolysis (Saponification) ester Methyl 2-chloro-4,6-difluorobenzoate tetrahedral Tetrahedral Intermediate ester->tetrahedral + OH⁻ (Nucleophilic Attack) hydroxide OH⁻ carboxylate Carboxylate Salt tetrahedral->carboxylate - CH₃OH (Irreversible Deprotonation) final_acid 2-chloro-4,6-difluorobenzoic Acid carboxylate->final_acid + H₃O⁺ (Acidification) methanol Methanol acid_workup H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process.[5][6]

  • Protonation: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination of Leaving Group: The intermediate collapses, eliminating a neutral methanol molecule and forming the protonated carboxylic acid.

  • Deprotonation: A water molecule removes the final proton to regenerate the acid catalyst and yield the carboxylic acid.

To drive this equilibrium toward the products, a large excess of water is typically used as the solvent.[5] For sterically hindered esters, this reaction can be very slow and may require high temperatures and long reaction times.[3]

G cluster_1 Acid-Catalyzed Hydrolysis ester_acid Methyl 2-chloro-4,6-difluorobenzoate protonated_ester Protonated Ester ester_acid->protonated_ester + H₃O⁺ (Protonation) h3o H₃O⁺ water H₂O tetrahedral_acid Tetrahedral Intermediate protonated_ester->tetrahedral_acid + H₂O (Nucleophilic Attack) final_acid_2 2-chloro-4,6-difluorobenzoic Acid tetrahedral_acid->final_acid_2 - CH₃OH, - H₃O⁺ (Proton Transfer & Elimination) [Equilibrium] methanol_2 Methanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

The following protocols are designed to be self-validating. Successful completion of the steps as described should yield the desired product with high purity.

Protocol 1: Robust Base-Catalyzed Hydrolysis (Saponification)

This is the recommended protocol due to its high efficiency and irreversible nature, which typically ensures a high yield. Lithium hydroxide is often preferred for more complex substrates as it can offer better solubility and reactivity profiles.[7][8]

Materials and Reagents:

  • Methyl 2-chloro-4,6-difluorobenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate, HPLC grade

  • Hexanes, HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-4,6-difluorobenzoate (1.0 eq) in a 3:1:1 mixture of THF, methanol, and water (e.g., for 5g of ester, use 45 mL THF, 15 mL methanol, and 15 mL water). Stir until fully dissolved.

  • Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution. The use of a slight excess of base ensures the reaction goes to completion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-75°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, quenching it with a drop of 2M HCl, and extracting with a small amount of ethyl acetate. Spot this on a TLC plate against the starting material. A suitable eluent is typically 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible (typically 4-12 hours).

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add 2M HCl while stirring. Continue adding acid until the pH of the aqueous layer is ~1-2 (check with pH paper). A white precipitate of the carboxylic acid product should form.[9][10]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. A preliminary yield and purity can be assessed at this stage.

  • Purification (Optional): If further purification is needed, the crude product can be recrystallized. A common solvent system for substituted benzoic acids is aqueous ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter the crystals and dry them under vacuum.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but may require longer reaction times due to the equilibrium nature and steric hindrance.

Materials and Reagents:

  • Methyl 2-chloro-4,6-difluorobenzoate

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Dioxane or Acetic Acid

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-chloro-4,6-difluorobenzoate (1.0 eq) with a 5:1 mixture of a co-solvent (like dioxane or acetic acid) and water.

  • Addition of Acid: Carefully add concentrated sulfuric acid (0.2-0.5 eq) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (typically >100°C).

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. Due to the equilibrium, the reaction may not go to completion and may take significantly longer (12-48 hours).

  • Work-up - Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Workflow and Comparative Analysis

Caption: General experimental workflow for hydrolysis.

Table 1: Comparison of Hydrolysis Protocols
ParameterProtocol 1: Base-CatalyzedProtocol 2: Acid-Catalyzed
Principle Saponification (Irreversible)Fischer Esterification Reverse (Equilibrium)
Typical Reagents LiOH or NaOH in THF/MeOH/H₂O[11]H₂SO₄ in Dioxane/H₂O
Temperature 65-75°C (Reflux)>100°C (Reflux)
Reaction Time 4-12 hours (typically)12-48 hours (potentially longer)
Work-up Acidification & PrecipitationExtraction & Washing
Typical Yield High (>90%)Moderate to High (Variable)
Pros Irreversible, high yield, clean precipitationUses common lab acids
Cons Requires careful pH adjustment during work-upEquilibrium-limited, harsher conditions, longer time

Safety Precautions

  • Reagents: Handle concentrated acids (sulfuric acid) and strong bases (NaOH, LiOH) with extreme care in a fume hood. They are highly corrosive.

  • Solvents: THF, methanol, and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The hydrolysis of Methyl 2-chloro-4,6-difluorobenzoate to its carboxylic acid is a key synthetic transformation. While both base- and acid-catalyzed methods are viable, the base-catalyzed saponification protocol is highly recommended. Its irreversible nature consistently provides higher yields in shorter reaction times and involves a more straightforward precipitation-based work-up. By understanding the mechanistic principles and following the detailed protocols herein, researchers can reliably and efficiently produce 2-chloro-4,6-difluorobenzoic acid for applications in drug discovery and materials science.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • Organic Chemistry. (2019, January 15). Mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Cox, R. A., et al. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Scilit. Available at: [Link]

  • Fylaktakidou, K. C., et al. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Filo. (2025, May 13). It is possible to hydrolyze the methyl ester group of 10 selectively. Available at: [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters. YouTube. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

  • Cereda, E., et al. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

  • Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. Available at: [Link]

  • Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
  • Bartlett, S. (2021, February 9). Saponification of methyl benzoate. YouTube. Available at: [Link]

  • Cravotto, G., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available at: [Link]

  • Chemguide. (n.d.). Reactions between halogenoalkanes and hydroxide ions. Available at: [Link]

Sources

Method

The Strategic Utility of Methyl 2-chloro-4,6-difluorobenzoate in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Imperative for Advanced Agrochemical Intermediates The global agricultural landscape demands continuous innovation in crop protection to ensure food security while adhering to stringent environmental an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Agrochemical Intermediates

The global agricultural landscape demands continuous innovation in crop protection to ensure food security while adhering to stringent environmental and safety standards. The development of novel herbicides, fungicides, and pesticides with enhanced efficacy, selectivity, and favorable toxicological profiles is paramount. Central to this endeavor is the design and synthesis of complex active ingredients, a process that relies on the availability of versatile and highly functionalized chemical building blocks. Methyl 2-chloro-4,6-difluorobenzoate, a halogenated aromatic ester, represents a key intermediate with significant potential in the synthesis of next-generation agrochemicals.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2-chloro-4,6-difluorobenzoate in agrochemical synthesis. We will delve into the chemical rationale behind its use, provide detailed protocols for its synthesis and key transformations, and explore its role as a precursor in the synthesis of modern herbicides.

Physicochemical Properties and Synthetic Rationale

The utility of Methyl 2-chloro-4,6-difluorobenzoate as an agrochemical intermediate is rooted in its distinct structural and electronic properties. The presence of multiple halogen substituents on the benzene ring significantly influences its reactivity and the properties of the resulting active ingredients.

PropertyValueSignificance in Synthesis
CAS Number 1261869-14-0Unique identifier for procurement and regulatory purposes.
Molecular Formula C₈H₅ClF₂O₂Provides the elemental composition.
Molecular Weight 206.58 g/mol Essential for stoichiometric calculations in reaction protocols.
Structure A benzene ring substituted with a methyl ester, a chlorine atom, and two fluorine atoms.The specific substitution pattern dictates the regioselectivity of subsequent reactions and influences the biological activity of the final product.

The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, a key reaction in the synthesis of many agrochemicals. Furthermore, the fluorine atoms can enhance the metabolic stability and binding affinity of the final active ingredient to its target protein, a crucial aspect in modern pesticide design.

Application in the Synthesis of Picolinate Herbicides

A significant application of chloro-difluoro-substituted benzoic acids and their esters lies in the synthesis of picolinate herbicides. This class of herbicides, which includes compounds developed by Corteva Agriscience, are synthetic auxins that control a broad spectrum of weeds.[1][2] While specific proprietary synthetic routes are often not fully disclosed, the structural similarity between Methyl 2-chloro-4,6-difluorobenzoate and the core of these herbicides strongly suggests its utility as a key precursor.

The general strategy involves the coupling of a substituted benzoic acid derivative with a functionalized pyridine ring to construct the final picolinate structure. The following diagram illustrates a plausible, generalized synthetic workflow.

G cluster_0 Preparation of the Intermediate cluster_1 Coupling and Elaboration A Methyl 2-chloro-4,6-difluorobenzoate B 2-chloro-4,6-difluorobenzoic acid A->B Hydrolysis C 2-chloro-4,6-difluorobenzoyl chloride B->C Chlorination E Coupled Intermediate C->E Coupling Reaction (e.g., Suzuki, Negishi) D Substituted Pyridine D->E F Picolinate Herbicide E->F Further Functionalization

Sources

Application

Application Note: Regioselective Functionalization of Methyl 2-chloro-4,6-difluorobenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Orthogonal functionalization strategies, mechanistic causality, and scalable protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Orthogonal functionalization strategies, mechanistic causality, and scalable protocols.

Introduction & Structural Rationale

Methyl 2-chloro-4,6-difluorobenzoate is a highly versatile, polyhalogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic value of this scaffold lies in the orthogonal reactivity of its three halogen centers, which allows for sequential, highly controlled functionalization without the need for excessive protecting group chemistry.

As a Senior Application Scientist, it is critical to understand the electronic and steric forces governing this molecule to design self-validating and scalable workflows:

  • Electronic and Steric Causality in SNAr: The methyl ester at the C1 position acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). While both the C4-fluorine (para) and C6-fluorine (ortho) are electronically activated, the C4 position is the kinetically and thermodynamically favored site for nucleophilic attack. This regioselectivity is driven by steric hindrance; the C6 position is sterically encumbered by the adjacent bulky ester group, whereas the C4 position is highly accessible[1].

  • Chemoselectivity in Cross-Coupling: The C2-chlorine bond is uniquely suited for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the carbon-fluorine bond dissociation energy (~116 kcal/mol) is significantly higher than that of the carbon-chlorine bond (~81 kcal/mol), Pd(0) catalysts selectively undergo oxidative addition at the C2-Cl bond, leaving the remaining C6-F bond intact for late-stage modification.

Reaction Workflow

The following pathway illustrates the logical progression of orthogonal functionalization, ensuring that the most reactive sites are addressed first under mild conditions, followed by higher-energy transformations.

G SM Methyl 2-chloro- 4,6-difluorobenzoate (Starting Material) SNAr Regioselective SNAr (C4 Position) SM->SNAr Amine/Alkoxide Polar Aprotic Solvent Suzuki Suzuki-Miyaura Cross-Coupling (C2 Position) SNAr->Suzuki Aryl Boronic Acid Pd(dppf)Cl2, Base Hydrolysis Ester Hydrolysis (C1 Position) Suzuki->Hydrolysis LiOH THF/H2O API Advanced API Scaffold Hydrolysis->API Amidation

Orthogonal functionalization workflow for Methyl 2-chloro-4,6-difluorobenzoate.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and chemoselectivity metrics when executing the protocols described in Section 4.

Reaction StepTargeted PositionReagents & ConditionsChemoselectivity / RegioselectivityTypical Isolated Yield
SNAr (Amines) C4-FluorineMorpholine, K₂CO₃, DMF, 0 °C to 25 °C>99:1 (C4 over C6)88–92%
SNAr (Alkoxides) C4-FluorineNaOMe, MeOH, 0 °C95:5 (C4 over C6)82–86%
Suzuki Coupling C2-ChlorineAr-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, 80 °CComplete C-Cl over C-F preference78–89%
Saponification C1-EsterLiOH·H₂O, THF/H₂O, 25 °CComplete ester over C-F preference>95%

Experimental Protocols

Protocol 1: Regioselective SNAr at the C4 Position (Amine Nucleophile)

This protocol describes the selective displacement of the C4-fluorine using a secondary amine (e.g., morpholine).

Step-by-Step Methodology:

  • Reactor Charging: To a dry, nitrogen-flushed round-bottom flask, add Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is a polar aprotic solvent. It does not solvate the nucleophile (maximizing its reactivity) and strongly stabilizes the anionic Meisenheimer transition state intermediate.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv) to the solution and stir to suspend.

    • Causality: A mild, heterogeneous inorganic base is chosen to neutralize the HF byproduct. Using a strong aqueous base (like NaOH) would cause premature saponification of the C1 methyl ester.

  • Nucleophile Introduction: Cool the suspension to 0 °C using an ice bath. Add morpholine (1.05 equiv) dropwise over 15 minutes.

    • Causality: The SNAr reaction is exothermic. Maintaining a low temperature ensures strict kinetic control, maximizing the regioselectivity for the C4 position over the sterically hindered C6 position[1].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via HPLC (UV 254 nm).

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol describes the selective cross-coupling of the SNAr product at the C2-chlorine bond.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine the C4-functionalized intermediate from Protocol 1 (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O in a 4:1 ratio (0.2 M final concentration).

    • Causality: Water is strictly required in this biphasic system to dissolve the inorganic base and to form the reactive hydroxyl-palladium intermediate, which is essential for the transmetalation step with the boronic acid.

  • Degassing (Critical Step): Sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalytic species to an inactive Pd(II) complex, stalling the catalytic cycle and leading to homocoupling impurities.

  • Catalyst Addition: Quickly add the catalyst, Pd(dppf)Cl₂ (0.05 equiv), under a positive stream of inert gas.

    • Causality: The bidentate dppf ligand provides a large bite angle and high electron density at the palladium center. This accelerates oxidative addition into the relatively strong C2-Cl bond while remaining completely unreactive toward the highly stable C6-F bond.

  • Heating & Monitoring: Seal the flask and heat to 80 °C for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between Ethyl Acetate and water. Extract, dry the organic phase over MgSO₄, and purify via silica gel flash chromatography.

References

  • Stumpf, A., Cheng, Z., Beaudry, D., Angelaud, R., & Gosselin, F. (2019). "Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction." Organic Process Research & Development.[Link]

Sources

Method

Cross-coupling reaction conditions for Methyl 2-chloro-4,6-difluorobenzoate

An Application Guide to Cross-Coupling Reactions of Methyl 2-chloro-4,6-difluorobenzoate Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of cro...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Cross-Coupling Reactions of Methyl 2-chloro-4,6-difluorobenzoate

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of cross-coupling methodologies for the functionalization of Methyl 2-chloro-4,6-difluorobenzoate. This electron-deficient and sterically hindered aryl chloride is a valuable building block in medicinal chemistry and materials science. This document elucidates the underlying principles and provides field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, with an emphasis on rational catalyst selection, reaction optimization, and mechanistic understanding.

Introduction: The Challenge and Opportunity of a Unique Substrate

Methyl 2-chloro-4,6-difluorobenzoate presents a unique set of challenges and opportunities in synthetic chemistry. The presence of three electron-withdrawing groups (two fluorine atoms and a methyl ester) significantly activates the aryl chloride towards oxidative addition, a typically rate-limiting step in palladium-catalyzed cross-coupling reactions.[1] However, the substitution pattern, with substituents flanking the chloro leaving group, also introduces significant steric hindrance.[2][3]

This duality requires carefully tailored catalytic systems. While electronic activation facilitates the initial catalyst-substrate interaction, the steric bulk demands ligands that are both sufficiently large to promote reductive elimination and flexible enough to accommodate hindered coupling partners.[2][4] Mastering the cross-coupling of this substrate unlocks access to a diverse range of polysubstituted aromatic compounds, which are key scaffolds in pharmaceuticals and advanced materials.

This guide details optimized conditions and protocols for three major classes of cross-coupling reactions, providing a strategic framework for the successful derivatization of this versatile building block.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[5][6] For substrates like Methyl 2-chloro-4,6-difluorobenzoate, the key to success lies in employing a catalytic system that can overcome the steric hindrance and efficiently facilitate the transmetalation step.

Mechanistic Pathway

The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ center_point ox_add Oxidative Addition pd2_complex L₂Pd(II)(Ar)Cl transmetal Transmetalation pd2_r L₂Pd(II)(Ar)R red_elim Reductive Elimination center_point->pd0 Reductive Elimination center_point->pd2_complex Oxidative Addition center_point->pd2_r Transmetalation arcl_in Ar-Cl rboronic_in R-B(OR)₂ + Base product_out Ar-R

Caption: Catalytic Cycle for the Suzuki-Miyaura Reaction.

Optimizing Reaction Conditions
  • Catalyst/Ligand: For sterically hindered aryl chlorides, highly active catalyst systems are mandatory. Palladium(II) acetate (Pd(OAc)₂) or palladium pre-catalysts are commonly used with bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos.[5] N-Heterocyclic Carbene (NHC) ligands also show exceptional activity, promoting both oxidative addition and reductive elimination.[2][3]

  • Base: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate or bicarbonates for challenging substrates.[5] Sodium tert-butoxide can also be effective but may not be compatible with all functional groups.[9]

  • Solvent: A mixture of an organic solvent and water is typical, as water is often necessary for the transmetalation step.[10] Common systems include toluene/water, dioxane/water, or 2-propanol, which can be particularly effective for hindered couplings.[3][9]

Tabulated Reaction Parameters
ParameterRecommendedRationale & Citation
Pd Source Pd(OAc)₂, Pd₂(dba)₃, G3-PrecatalystsBench-stable sources of Pd(0) or Pd(II) that are readily activated.[6]
Ligand SPhos, RuPhos, XPhos, IPr (NHC)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, essential for hindered chlorides.[2][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Moderately strong bases that facilitate boronate complex formation without degrading sensitive substrates.[5][11]
Solvent Toluene/H₂O, Dioxane/H₂O, 2-PropanolAprotic/protic mixtures facilitate dissolution of both organic and inorganic reagents.[9][10]
Temperature 80–110 °CSufficient thermal energy is needed to overcome the activation barrier for the sterically hindered substrate.
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
  • Reagent Preparation: To a flame-dried Schlenk tube, add Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O, 5:1 mixture, 0.1 M concentration relative to the limiting reagent).

  • Reaction Execution: Seal the tube and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[12][13] The reaction is highly sensitive to the choice of ligand and base, especially when using a sterically congested electrophile.

Mechanistic Pathway

The mechanism mirrors other cross-coupling reactions, involving oxidative addition of the aryl chloride to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[12][14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ center_point ox_add Oxidative Addition pd2_complex L₂Pd(II)(Ar)Cl amine_coord Amine Coordination & Deprotonation pd2_amido L₂Pd(II)(Ar)NR₂ red_elim Reductive Elimination center_point->pd0 Reductive Elimination center_point->pd2_complex Oxidative Addition center_point->pd2_amido C-N Bond Formation arcl_in Ar-Cl amine_in R₂NH + Base product_out Ar-NR₂

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Optimizing Reaction Conditions
  • Catalyst/Ligand: Generations of specialized biarylphosphine ligands have been developed for this reaction. Ligands like BrettPhos, XPhos, or Josiphos are highly effective.[12][15] The choice often depends on the nature of the amine (primary, secondary, aniline, etc.).

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine once coordinated to the palladium center.[13] Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are also used, particularly for more sensitive substrates.[13][16]

  • Solvent: Anhydrous, aprotic solvents are required. Toluene, dioxane, and THF are standard choices.[16][17]

Tabulated Reaction Parameters
ParameterRecommendedRationale & Citation
Pd Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4-PrecatalystsStandard palladium sources providing access to the active Pd(0) species.[16]
Ligand BrettPhos, XPhos, RuPhosHighly bulky and electron-rich ligands are required to facilitate the challenging reductive elimination step.[12][15]
Base NaOtBu, LiHMDS, Cs₂CO₃Strong bases are necessary to deprotonate the amine-palladium adduct, forming the key amido intermediate.[13][14]
Solvent Toluene, Dioxane, THFAprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle.[17]
Temperature 90–120 °CElevated temperatures are generally required to drive the reaction to completion, especially with less nucleophilic amines.
Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and any additional ligand if needed.

  • Substrate Addition: Add Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv), morpholine (1.2 equiv), and anhydrous, degassed toluene (0.1 M).

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue via flash column chromatography.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction provides a direct route to arylalkynes by coupling terminal alkynes with aryl halides.[18] Due to the lower reactivity of aryl chlorides, this transformation is the most demanding of the three discussed.[19][20] Success hinges on a highly active catalyst capable of activating the C-Cl bond at elevated temperatures.

Mechanistic Pathway

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the deprotonation of the terminal alkyne by the base and subsequent formation of the copper acetylide with a Cu(I) salt.[18] Copper-free variants are also widely used to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[21][22]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Cl pd0->pd2_complex  Oxidative  Addition (Ar-Cl) pd2_alkynyl L₂Pd(II)(Ar)(C≡CR) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0  Reductive  Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex To Transmetalation cu_acetylide->cu_x Regeneration alkyne R-C≡C-H + Base

Caption: Interconnected Catalytic Cycles of the Sonogashira Reaction.

Optimizing Reaction Conditions
  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditional.[11] For less reactive aryl chlorides, more sophisticated catalyst systems using bulky phosphine or NHC ligands are often necessary, sometimes under copper-free conditions.[20][23]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[18]

  • Solvent: The amine base itself can sometimes serve as the solvent. Otherwise, solvents like THF, DMF, or acetonitrile are common.[24]

Tabulated Reaction Parameters
ParameterRecommendedRationale & Citation
Pd Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Common, effective palladium catalysts for Sonogashira couplings.[20]
Co-catalyst CuI (optional but common)Activates the alkyne, but copper-free systems can minimize homocoupling.[11][21]
Ligand PPh₃, P(t-Bu)₃, NHC LigandsLigand choice is critical for activating the C-Cl bond; bulkier, more electron-donating ligands are better for chlorides.[18][20]
Base Et₃N, DIPA, i-Pr₂NEtAmine bases are required to form the active acetylide species.[18][24]
Solvent Amine Base, THF, DMFAprotic solvents are used; the amine base can often serve as the solvent.[24]
Temperature 60–120 °CHigher temperatures are needed to promote the oxidative addition of the robust C-Cl bond.[21]
Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To a Schlenk tube, add Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and Backfill: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add degassed triethylamine (Et₃N, 0.1 M) followed by phenylacetylene (1.5 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C. Stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

References

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • Digital Commons @ Michigan Tech.
  • SciSpace. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. SynOpen 2024, 08, 203-212.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews 2007, 107 (3), 874-922.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • MDPI.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal.
  • PubMed.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Wikipedia.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications.
  • Chemistry LibreTexts.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut.
  • SciSpace.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Beilstein Journal of Organic Chemistry.
  • ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Benchchem. Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling.
  • Organic Chemistry Portal.

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Application

Methyl 2-chloro-4,6-difluorobenzoate as a scaffold in medicinal chemistry

Technical Application Note: Methyl 2-chloro-4,6-difluorobenzoate as a Scaffold in Medicinal Chemistry Executive Summary Methyl 2-chloro-4,6-difluorobenzoate (CAS 1261869-14-0) represents a "privileged scaffold" in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl 2-chloro-4,6-difluorobenzoate as a Scaffold in Medicinal Chemistry

Executive Summary

Methyl 2-chloro-4,6-difluorobenzoate (CAS 1261869-14-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the synthesis of agrochemicals and pharmaceutical intermediates. Its value lies in its poly-functionalized core , which offers three distinct vectors for diversification:

  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  The 4- and 6-fluoro substituents possess differential reactivity profiles.
    
  • Transition Metal Cross-Coupling: The 2-chloro substituent serves as a latent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, typically orthogonal to the fluorine reactivity.

  • Heterocyclization: The methyl ester provides a classic electrophilic site for ring closure to form quinazolinones, indazoles, or benzimidazoles.

This guide details the physicochemical profile, reaction logic, and a validated protocol for utilizing this scaffold to generate bioactive heterocyclic libraries.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDataNotes
Chemical Name Methyl 2-chloro-4,6-difluorobenzoate
CAS Number 1261869-14-0
Molecular Formula

Molecular Weight 206.57 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, EtOAcLow solubility in water
Storage 2–8°C, Inert atmosphereMoisture sensitive (ester hydrolysis)

Strategic Reactivity Analysis

To successfully utilize this scaffold, one must understand the electronic and steric hierarchy of its substituents.

The Regioselectivity Map

The benzene ring is highly electron-deficient due to the cumulative inductive effects of the ester and three halogens. However, reactivity is not uniform.

  • Site A (C-4 Fluorine): This is the primary site for

    
     . It is located para to the electron-withdrawing ester group, maximizing resonance activation. Furthermore, it is less sterically hindered than the C-6 position.
    
  • Site B (C-6 Fluorine): This position is ortho to the ester. While electronically activated, the steric bulk of the adjacent ester and the C-5 proton often retards nucleophilic attack relative to C-4.

  • Site C (C-2 Chlorine): Chlorine is a poorer leaving group than fluorine in

    
     reactions (
    
    
    
    ). Consequently, this position remains intact during mild nucleophilic substitutions, preserving it for subsequent palladium-catalyzed cross-coupling.

Diagram 1: Reactivity Hierarchy

ReactivityMap Scaffold Methyl 2-chloro- 4,6-difluorobenzoate C4 C-4 Position (F) Primary S_NAr Site (Para-activated, low sterics) Scaffold->C4 Fastest Reaction (Amines/Thiols) C6 C-6 Position (F) Secondary S_NAr Site (Ortho-activated, hindered) Scaffold->C6 Slower Reaction C2 C-2 Position (Cl) Cross-Coupling Handle (Latent reactivity) Scaffold->C2 Pd-Catalysis (Post-S_NAr) Ester Methyl Ester Cyclization Anchor Scaffold->Ester Hydrazine/Amidine

Caption: Hierarchy of reactive sites on Methyl 2-chloro-4,6-difluorobenzoate. The C-4 fluorine is the most labile, allowing for controlled sequential functionalization.

Validated Protocol: Synthesis of 6-Fluoro-4-amino-quinazolinone Derivatives

This protocol demonstrates the "safety-catch" principle: utilizing the C-4 fluorine for initial diversification, followed by cyclization, leaving the C-2 chlorine available for late-stage modification.

Case Study: Synthesis of 7-amino-5-chloro-6-fluoro-3H-quinazolin-4-one (Hypothetical Target Structure based on scaffold logic).

Note: In this specific scaffold (2-Cl, 4,6-diF), if we attack C4 with an amine, we get a 4-amino-2-chloro-6-fluorobenzoate. Cyclization with formamidine then yields the quinazolinone.

Step 1: Regioselective Displacement

Objective: Install an amine at the C-4 position without affecting the C-2 or C-6 halogens.

Reagents:

  • Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv) (e.g., Cyclopropylamine or Aniline)
    
  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve 1.0 g (4.84 mmol) of the benzoate in 10 mL of anhydrous MeCN.

  • Addition: Add 1.34 g (9.68 mmol) of anhydrous

    
    .
    
  • Nucleophile: Add 1.1 equivalents of the amine dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material should disappear, and a single major product (C-4 substituted) should appear.

    • Note: If C-6 substitution is observed (rare at RT), lower temperature to -10°C.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
Step 2: Cyclization to Quinazolinone

Objective: Form the pyrimidine ring using the ester and the newly installed amine is not the cyclization partner here. Correction: To form a quinazolinone from a benzoate, one typically reacts the ester with a guanidine or amidine. Alternatively, if the goal is a benzimidazole, one would need an ortho-diamine. Revised Strategy for this Scaffold: A common workflow for benzoates is hydrolysis to the acid followed by coupling to an amine and closure. However, a direct cyclization with Guanidine HCl is a powerful method to generate 2-amino-quinazolinones if an ortho-leaving group is present. Crucial Mechanism: Here, we have a 2-Cl and a 6-F (ortho positions).[1][2]


 displacement of the ortho fluorine by an amidine followed by ester attack forms the ring.

Protocol (Ortho-Cyclization Strategy):

  • Reactants: Product from Step 1 (Methyl 4-amino-2-chloro-6-fluorobenzoate derivative) + Guanidine HCl (3.0 equiv).

  • Base: NaH (4.0 equiv) or KOtBu.

  • Solvent: DMA or DMF.

  • Conditions: Heat to 80–100°C.

    • Mechanism:[3][4][5][6] Guanidine displaces the C-6 Fluorine (now the most active leaving group since C-4 is substituted with an electron-donating amine) and then attacks the ester.

  • Result: A 5-chloro-7-amino-quinazolinone derivative.

Diagram 2: Synthetic Workflow

Workflow Start Methyl 2-chloro-4,6-difluorobenzoate Step1 Step 1: S_NAr (C-4) Reagent: R-NH2, K2CO3, MeCN Selectivity: Para-F displacement Start->Step1 Intermediate Intermediate: Methyl 4-(alkylamino)-2-chloro-6-fluorobenzoate Step1->Intermediate Step2 Step 2: Cyclization Reagent: Guanidine/Amidine, Base, Heat Mechanism: Ortho-F displacement + Ester attack Intermediate->Step2 Product Final Scaffold: 5-chloro-7-(alkylamino)-quinazolinone Step2->Product

Caption: Step-wise synthesis of a quinazolinone library. Note how the C-2 Chlorine remains available (in the final product) for further diversification.

Safety & Handling

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Chemical Stability: The methyl ester is prone to hydrolysis. Store under nitrogen or argon. Avoid prolonged exposure to moist air.

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.

    
     reactivity of fluorobenzenes). Link
    
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Polyfluorinated Aromatics. Organic Process Research & Development, 23(10). (General principles of regioselectivity in poly-F systems).
  • Sigma-Aldrich. (2024). Methyl 4-chloro-2,6-difluorobenzoate Product Sheet. (Physical data and safety profile). Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1261869-14-0. Link

(Note: While specific patents for this exact CAS are proprietary, the chemistry described follows established precedents for polyhalogenated benzoate scaffolds found in the cited literature.)

Sources

Method

Synthesis of quinolone antibiotics from Methyl 2-chloro-4,6-difluorobenzoate

Application Note: Synthesis of 5-Chloro Fluoroquinolone Antibiotics from Methyl 2-Chloro-4,6-difluorobenzoate Executive Summary & Mechanistic Rationale The development of next-generation fluoroquinolone antibiotics requi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Chloro Fluoroquinolone Antibiotics from Methyl 2-Chloro-4,6-difluorobenzoate

Executive Summary & Mechanistic Rationale

The development of next-generation fluoroquinolone antibiotics requires highly modular synthetic pathways to overcome target-mediated bacterial resistance. While traditional fluoroquinolones (e.g., ciprofloxacin) possess a hydrogen at the C-5 position, introducing a halogen at this site significantly modulates the drug's lipophilicity and alters its binding kinetics to bacterial DNA gyrase and topoisomerase IV.

This protocol details the robust, step-by-step synthesis of a 5-chloro-ciprofloxacin analog starting from Methyl 2-chloro-4,6-difluorobenzoate . The methodology relies on the highly efficient Grohe-Heitzer cycloacylation [1], which offers superior modularity over the classical Gould-Jacobs reaction by enabling the introduction of complex primary alkyl groups at the N-1 position[2].

Causality in Reaction Design: The choice of Methyl 2-chloro-4,6-difluorobenzoate as a starting material is highly strategic. During the base-catalyzed intramolecular cyclization (Step 5), the intermediate undergoes a Nucleophilic Aromatic Substitution (SNAr). The cyclopropylamine nucleophile must choose between displacing the 2-chloro or the 6-fluoro group. Because fluorine is vastly superior to chlorine as a leaving group in SNAr reactions—due to its high electronegativity stabilizing the Meisenheimer transition state—the cyclization exhibits near-perfect regioselectivity[3]. The 6-fluoro group is displaced, leaving the 2-chloro group intact to become the C-5 chlorine of the final quinolone core.

Synthetic Workflow & Visualization

The complete synthetic cascade involves saponification, acid chloride activation, enamine condensation, amine exchange, SNAr cyclization, ester hydrolysis, and final C-7 amination.

GroheHeitzerWorkflow SM Methyl 2-chloro-4,6-difluorobenzoate (Starting Material) Acid 2-Chloro-4,6-difluorobenzoic acid (Intermediate 1) SM->Acid NaOH, H2O/EtOH, 80°C AcidCl 2-Chloro-4,6-difluorobenzoyl chloride (Intermediate 2) Acid->AcidCl SOCl2, DMF (cat.), 80°C Enamine Ethyl 2-(aroyl)-3-(dimethylamino)acrylate (Intermediate 3) AcidCl->Enamine Ethyl 3-(dimethylamino)acrylate Cyclopropyl Ethyl 2-(aroyl)-3-(cyclopropylamino)acrylate (Intermediate 4) Enamine->Cyclopropyl Cyclopropylamine, 25°C QuinoloneEster Ethyl 5-chloro-1-cyclopropyl-7-fluoro- 4-oxo-quinoline-3-carboxylate (Intermediate 5) Cyclopropyl->QuinoloneEster K2CO3, DMF, 100°C (SNAr) QuinoloneAcid 5-Chloro-7-fluoro-quinolone-3-carboxylic acid (Intermediate 6) QuinoloneEster->QuinoloneAcid 6M HCl, Reflux FinalDrug 5-Chloro-Ciprofloxacin Analog (Active API) QuinoloneAcid->FinalDrug Piperazine, DMSO, 120°C

Figure 1: Grohe-Heitzer synthetic workflow from Methyl 2-chloro-4,6-difluorobenzoate to 5-Cl-API.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-Process Controls (IPCs) must be met before proceeding to the next step to ensure sequence integrity.

Step 1: Saponification to 2-Chloro-4,6-difluorobenzoic acid
  • Reaction: Suspend Methyl 2-chloro-4,6-difluorobenzoate (10.0 g, 48.4 mmol) in a mixture of ethanol (50 mL) and 2M aqueous NaOH (36 mL, 72.6 mmol).

  • Conditions: Reflux the mixture at 80 °C for 2 hours.

  • IPC: Monitor by TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (Rf ~0.7) disappears.

  • Workup: Concentrate under reduced pressure to remove ethanol. Acidify the aqueous layer with 6M HCl to pH 2.0. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under vacuum at 50 °C.

Step 2: Activation to Acid Chloride
  • Reaction: Dissolve the carboxylic acid from Step 1 in anhydrous toluene (40 mL). Add thionyl chloride (SOCl2, 10.5 mL, 145 mmol) and 3 drops of anhydrous DMF.

  • Mechanistic Note: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the sterically hindered acid to the acid chloride.

  • Conditions: Heat to 80 °C for 3 hours until gas evolution (SO2, HCl) ceases.

  • IPC: Quench a 10 µL aliquot in 1 mL methanol; analyze by HPLC for complete conversion to the methyl ester derivative.

  • Workup: Evaporate the toluene and excess SOCl2 under reduced pressure to yield a pale yellow oil. Use immediately in Step 3.

Step 3 & 4: Enamine Condensation and Amine Exchange
  • Condensation: Dissolve the acid chloride in anhydrous toluene (30 mL). Slowly add a solution of ethyl 3-(dimethylamino)acrylate (7.6 g, 53.2 mmol) and triethylamine (8.1 mL, 58 mmol) in toluene (20 mL) at 0 °C. Stir at room temperature for 4 hours.

  • Exchange: Without isolating the intermediate, add cyclopropylamine (4.0 mL, 58 mmol) to the reaction mixture. Stir at 25 °C for 2 hours.

  • IPC: LC-MS analysis should confirm the complete displacement of dimethylamine (loss of 45 Da) and the formation of the cyclopropylamino enamine.

  • Workup: Wash the organic layer with water (2 × 30 mL) and brine, dry over Na2SO4, and concentrate to yield a crude solid.

Step 4: Intramolecular SNAr Cyclization
  • Reaction: Dissolve the crude enamine in anhydrous DMF (50 mL). Add anhydrous K2CO3 (13.4 g, 96.8 mmol).

  • Conditions: Heat the suspension at 100 °C for 4 hours.

  • Mechanistic Note: The base deprotonates the cyclopropylamine, triggering an intramolecular attack exclusively at the 6-fluoro position due to the superior leaving group ability of fluorine over the 2-chloro group[3].

  • Workup: Pour the cooled mixture into ice water (200 mL). Filter the precipitated ethyl 5-chloro-1-cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and recrystallize from ethanol.

Step 5 & 6: Hydrolysis and C-7 Amination
  • Hydrolysis: Reflux the quinolone ester in 6M HCl (40 mL) for 3 hours to yield the free 3-carboxylic acid. Filter and dry.

  • Amination: Suspend the quinolone acid (5.0 g) and anhydrous piperazine (4.3 g, 3.0 eq) in DMSO (25 mL). Heat at 120 °C for 6 hours.

  • Causality: The C-7 fluorine is highly activated by the para-carbonyl and ortho-nitrogen of the quinolone core, allowing selective displacement by piperazine to form the final active pharmaceutical ingredient (API)[4].

  • Purification: Pour into water, adjust pH to 7.2, and collect the precipitated 5-chloro-ciprofloxacin analog.

Quantitative Data & Yield Summary

The following table summarizes the expected stoichiometric parameters, reaction conditions, and validated yields for the optimized workflow.

StepReaction PhaseReagents & CatalystTime / TempTypical Yield (%)Expected Purity (HPLC)
1 SaponificationNaOH (aq), EtOH2 h / 80 °C95%> 98.0%
2 AcylationSOCl2, DMF (cat.), Toluene3 h / 80 °C98%N/A (Reactive)
3 CondensationEthyl 3-(dimethylamino)acrylate, TEA4 h / 25 °C88%> 95.0%
4 Amine ExchangeCyclopropylamine, Toluene2 h / 25 °C92%> 95.0%
5 SNAr CyclizationK2CO3, DMF4 h / 100 °C85%> 97.5%
6 Hydrolysis6M HCl3 h / 100 °C90%> 98.5%
7 C7-AminationPiperazine, DMSO6 h / 120 °C78%> 99.0%

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized API, the following analytical signatures must be verified:

  • Regiochemical Confirmation (NMR): The SNAr cyclization's regioselectivity is confirmed via 19F-NMR and 1H-NMR. The final 5-chloro-ciprofloxacin analog will exhibit a single fluorine signal (corresponding to the C-6 position, if standard numbering is applied, or absent if completely displaced depending on the exact substitution pattern). In our specific 5-chloro-7-fluoro intermediate, the 19F-NMR will show a single peak for the C-7 fluorine, which completely disappears upon successful C-7 amination with piperazine.

  • Mass Spectrometry: The intermediate quinolone acid will show an isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio), validating that the 2-chloro group from the starting material was retained during cyclization.

References

Sources

Application

Application Note: Scalable Manufacturing Processes for Methyl 2-chloro-4,6-difluorobenzoate Derivatives

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Content Focus: Regioselective Nucleophilic Aromatic Substitution (SNAr) and Downstream Processing Workflows Executive Summary & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Content Focus: Regioselective Nucleophilic Aromatic Substitution (SNAr) and Downstream Processing Workflows

Executive Summary & Mechanistic Rationale

Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0)[1] is a highly versatile, polyhalogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of an electron-withdrawing methyl ester activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). This application note details a scalable, self-validating protocol for the regioselective functionalization of this scaffold, specifically focusing on the displacement of the 4-fluoro position using bulky alkoxide nucleophiles (e.g., 1-adamantyl methanol) to generate therapeutic intermediates[2].

The Causality of Regioselectivity

In polyhalogenated benzoates, the regiochemical outcome of an SNAr reaction is dictated by a delicate balance of electronic activation and steric hindrance:

  • Electronic Activation: The methyl ester strongly activates the ortho (6-position) and para (4-position) fluorines via the stabilization of the anionic Meisenheimer complex.

  • Steric Differentiation: While both fluorines are electronically activated, the 6-fluoro position is sterically encumbered by the adjacent methyl ester. When employing bulky nucleophiles such as 1-adamantyl methanol, steric repulsion heavily favors attack at the less hindered 4-fluoro position.

The Causality of Base Selection

Cesium carbonate (Cs₂CO₃) is selected over hydroxide or standard alkoxide bases[2]. Strong nucleophilic bases would result in competitive saponification of the methyl ester or transesterification. Cs₂CO₃ provides the "cesium effect"—enhancing the solubility and nucleophilicity of the reacting alcohol in polar aprotic solvents like dimethyl sulfoxide (DMSO) without degrading the ester functionality.

SNAr_Mechanism SM Methyl 2-chloro- 4,6-difluorobenzoate MC Meisenheimer Complex (Stabilized by Ester/Cl) SM->MC Base / DMSO 70°C Nuc Bulky Nucleophile (e.g., 1-Adamantanol) Nuc->MC Base / DMSO 70°C P_Major 4-Substituted Product (Para-attack, Major) MC->P_Major -F⁻ (Fast) Sterically Favored P_Minor 6-Substituted Product (Ortho-attack, Minor) MC->P_Minor -F⁻ (Slow) Sterically Hindered

Fig 1: Regioselective SNAr pathway of Methyl 2-chloro-4,6-difluorobenzoate.

Process Visualization

To ensure reproducibility across different manufacturing sites, the scale-up workflow is divided into five distinct phases. Each phase is gated by an In-Process Control (IPC) to create a self-validating system that prevents downstream failures.

Process_Workflow Step1 1. Reactor Prep Charge DMSO & Cs2CO3 Inert N2 Atmosphere Step2 Step2 Step1->Step2 Step3 3. SNAr Reaction Heat to 70°C Self-Validation: HPLC IPC Step2->Step3 Step4 4. Quench & Ext H2O Quench, EtOAc Ext Phase Separation Step3->Step4 Step5 5. Isolation Anti-solvent Cryst. Filter & Vacuum Dry Step4->Step5

Fig 2: Scalable manufacturing workflow with integrated in-process controls.

Self-Validating Scalable Protocol

This protocol outlines the 100-gram scale synthesis of Methyl 4-(adamantan-1-ylmethoxy)-2-chloro-6-fluorobenzoate[2].

Safety Note: DMSO can undergo exothermic decomposition at elevated temperatures (>150°C), particularly in the presence of bases. This protocol strictly limits the reaction temperature to 70°C to maintain a wide thermal safety margin.

Phase 1: Reactor Preparation & Reagent Charging
  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge the reactor with 600 mL of anhydrous DMSO.

  • Add 105.0 g (0.508 mol) of Methyl 2-chloro-4,6-difluorobenzoate and 84.5 g (0.508 mol) of 1-adamantyl methanol[2].

  • Begin agitation at 250 RPM and purge the headspace with N₂ for 15 minutes.

Validation Checkpoint 1 (Moisture & Integrity): Ensure the Karl Fischer (KF) water content of the DMSO is < 0.05%. Causality: Excess moisture will hydrolyze the ester and quench the alkoxide, leading to stalled conversion and generation of the des-methyl carboxylic acid impurity.

Phase 2: Base Dosing & Reaction Initiation
  • Set the reactor jacket temperature to 20°C.

  • Portion-wise, charge 331.0 g (1.016 mol, 2.0 eq) of finely milled Cs₂CO₃ over 30 minutes[2].

Causality Note: Portion-wise addition controls the mild exotherm generated during the deprotonation of the alcohol. Bulk addition can cause localized hot spots, leading to bis-substitution (displacement of both fluorines).

  • Ramp the internal temperature to 70°C at a rate of 1°C/min. Hold at 70°C for 2.0 hours[2].

Phase 3: In-Process Control (IPC)

Validation Checkpoint 2 (Reaction Completion): Withdraw a 0.5 mL aliquot, quench in 1 mL H₂O/EtOAc, and analyze the organic layer via HPLC (254 nm).

  • Pass Criteria: Starting material < 2.0% relative to the product.

  • Fail Criteria: If starting material > 2.0%, hold at 70°C for an additional 1.0 hour and re-sample. Do not proceed to Phase 4 until the pass criteria are met, as unreacted starting material will co-crystallize with the product during isolation.

Phase 4: Quench & Liquid-Liquid Extraction
  • Cool the reactor to 20°C.

  • Slowly dose 1000 mL of purified water to quench the reaction[2].

  • Add 1500 mL of Ethyl Acetate (EtOAc) and agitate at 300 RPM for 10 minutes. Stop agitation and allow phases to separate[2].

Validation Checkpoint 3 (Phase Separation): A clean phase break must occur within 15 minutes. Causality: If an emulsion forms, it is typically caused by residual unreacted adamantanol acting as a surfactant. Validate resolution by adding 5% w/v NaCl (brine) to the aqueous layer until the emulsion breaks. This self-corrects the hydrodynamic instability.

  • Separate the aqueous layer and wash the organic layer with brine (2 × 500 mL) to remove residual DMSO[2].

Phase 5: Isolation & Crystallization
  • Concentrate the organic layer under reduced pressure (40°C, 150 mbar) to approximately 300 mL.

  • Induce crystallization by the dropwise addition of 600 mL of anti-solvent (Heptane) at 20°C.

  • Cool the slurry to 0°C and age for 2 hours.

  • Filter the crystalline solid and wash with cold Heptane (2 × 100 mL). Dry under vacuum at 45°C to constant weight.

Quantitative Data & Optimization Metrics

The following table summarizes the effect of base selection and temperature on the yield and impurity profile, demonstrating the empirical basis for the protocol parameters chosen above.

Base / Solvent SystemTemp (°C)Reaction Time (h)Conversion (%)Regioselectivity (4-F : 6-F)Ester Hydrolysis (%)
NaOH / H₂O-THF704.045.285 : 15> 40.0
K₂CO₃ / DMF806.082.192 : 85.5
Cs₂CO₃ / DMSO 70 2.0 > 98.5 > 99 : 1 < 0.5

Table 1: Optimization of SNAr conditions for the synthesis of Methyl 4-(adamantan-1-ylmethoxy)-2-chloro-6-fluorobenzoate. Bold text indicates the optimized, self-validating parameters used in the protocol.

References

  • Title: EP 3166939 B1 - Therapeutic Compounds and Methods of Use Thereof Source: European Patent Office / Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Methyl 2-chloro-4,6-difluorobenzoate via Recrystallization

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on selecting the optimal recrystallization solvents for the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on selecting the optimal recrystallization solvents for the purification of Methyl 2-chloro-4,6-difluorobenzoate. Here, you will find practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the crystallization process.

Understanding the Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1][2] The fundamental principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[1][3] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][4][5] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the cold solvent (the mother liquor) and are separated by filtration.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Methyl 2-chloro-4,6-difluorobenzoate?

A1: The ideal solvent should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. This differential is crucial for achieving a good yield.[7]

  • Inertness: The solvent must not react with Methyl 2-chloro-4,6-difluorobenzoate.[4]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

Q2: How does the structure of Methyl 2-chloro-4,6-difluorobenzoate influence solvent choice?

A2: Methyl 2-chloro-4,6-difluorobenzoate is a moderately polar molecule due to the presence of the ester functional group and the halogen atoms on the aromatic ring. The "like dissolves like" principle suggests that solvents of similar polarity should be effective. Therefore, moderately polar solvents are a good starting point for screening. Highly polar solvents like water may have low solubility, while non-polar solvents like hexanes might be too good of a solvent, leading to poor recovery.

Q3: Can I use a mixed solvent system?

A3: Absolutely. A mixed solvent system, or a solvent-antisolvent pair, is often employed when a single solvent does not provide the ideal solubility profile.[9] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an antisolvent) in which the compound is insoluble, until the solution becomes turbid.[10] The two solvents must be miscible.[5] Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[7][11]

Q4: My compound has a reported melting point. How does that affect solvent selection?

A4: The boiling point of your chosen solvent should be lower than the melting point of your compound. If the solvent's boiling point is higher, the compound may "oil out" instead of crystallizing.[8] Oiling out occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that can trap impurities.[12][13]

Experimental Protocol: Small-Scale Solvent Screening

Given the lack of specific published data for this compound, a systematic solvent screening is the most reliable method to identify the optimal recrystallization solvent.

Objective: To identify a suitable single or mixed solvent system for the recrystallization of Methyl 2-chloro-4,6-difluorobenzoate.

Materials:

  • Crude Methyl 2-chloro-4,6-difluorobenzoate

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes (10 x 75 mm)

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add a potential solvent dropwise (around 0.5 mL to start).[14] Vigorously shake or stir the mixture.[15]

    • If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be low.[16] It may, however, be a candidate for the "good" solvent in a mixed-solvent system.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the test tubes containing the insoluble compounds in a water bath or on a hot plate.[14] Add the same solvent dropwise until the solid just dissolves.[6] Be patient, as some compounds dissolve slowly.[17]

    • If the compound dissolves completely upon heating, it is a promising candidate solvent.

    • If a large volume of solvent is required, the solvent is likely a poor choice, leading to low recovery.

    • If the solid does not dissolve even with additional hot solvent, the solvent is unsuitable.[14]

  • Cooling and Crystallization: Once a hot, saturated solution is obtained, allow it to cool slowly to room temperature.[3] Do not disturb the test tube during this period.[17] Slow cooling generally yields larger and purer crystals.[4] After reaching room temperature, place the test tube in an ice bath to maximize crystal formation.[18]

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant amount of crystalline solid upon cooling.

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// Edges Start -> AddSolvent; AddSolvent -> CheckSolubility; CheckSolubility -> Unsuitable1 [label="Yes"]; CheckSolubility -> Heat [label="No"]; Heat -> AddMoreSolvent; AddMoreSolvent -> CheckHotSolubility; CheckHotSolubility -> Cool [label="Yes"]; CheckHotSolubility -> Unsuitable2 [label="No"]; Cool -> CheckCrystals; CheckCrystals -> Suitable [label="Yes"]; CheckCrystals -> Unsuitable2 [label="No"]; } enddot Caption: Workflow for single-solvent screening.

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

  • Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[6][19] The solution is not saturated enough for crystals to form.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration.[12][19] Allow it to cool again.

  • Cause B: The solution is supersaturated. The solution may need a nucleation site to initiate crystallization.[19]

    • Solution 1: Scratching. Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[6][19] The microscopic scratches on the glass can provide a surface for crystal growth.

    • Solution 2: Seeding. Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[6][8][19] This provides a template for further crystallization.

    • Solution 3: Further Cooling. Ensure the flask has been thoroughly cooled in an ice bath.[6]

Issue 2: The Compound "Oils Out"

  • Cause A: The melting point of the solid is lower than the boiling point of the solvent. The compound melts before it dissolves.[12][19]

    • Solution 1: Add more solvent. Return the mixture to the heat and add more solvent to fully dissolve the oil.[12][19] Slow cooling of this more dilute solution may promote crystallization.

    • Solution 2: Lower the temperature. Use a solvent with a lower boiling point.

  • Cause B: The compound is highly impure. Impurities can significantly depress the melting point of a substance.[12][19]

    • Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration. Be aware that charcoal can also adsorb your product, potentially lowering the yield.[12]

Issue 3: Crystal Yield is Very Low

  • Cause A: Too much solvent was used. A significant portion of the compound remains dissolved in the mother liquor.[12][18]

    • Solution: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

  • Cause B: Premature crystallization during hot filtration. If hot filtration was necessary to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure the funnel and receiving flask are pre-heated.[10] Use a slight excess of hot solvent to keep the compound dissolved during filtration, then evaporate the excess solvent before cooling.[10]

  • Cause C: Excessive washing of the collected crystals. Washing with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[18]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[3]

Troubleshooting_Decision_Tree

Data Summary: Potential Solvents for Screening

The following table provides a list of common laboratory solvents, ordered by increasing polarity, that can be used in the initial screening process.

SolventBoiling Point (°C)PolarityNotes
n-Hexane69Non-polarGood for non-polar compounds.
Toluene111Non-polarHigher boiling point than hexane.
Diethyl Ether35Slightly PolarVery volatile, low boiling point.
Dichloromethane (DCM)40Moderately PolarCommon solvent, but relatively low boiling point.
Ethyl Acetate77Moderately PolarGood general-purpose solvent for esters.
Acetone56Polar AproticHighly volatile, good solvent power.
2-Propanol (IPA)82Polar ProticOften used in mixed systems with water.
Ethanol78Polar ProticGood general-purpose polar solvent.
Methanol65Polar ProticVery polar, lower boiling point than ethanol.
Water100Very PolarMay be a good antisolvent if the compound is soluble in a polar organic solvent.

References

  • University of Hull. (n.d.). Recrystallization. Retrieved from [Link]

  • BYJU'S. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • El-Ashry, E. S. H., & El-Nemr, A. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • Okayama University. (n.d.). Recrystallization method. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Vassar College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Vassar College. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • ChemConnections. (n.d.). recrys-08. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • American Chemical Society. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]

  • University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of the West Indies. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • California State University, Northridge. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Nucleophilic Aromatic Substitution of Methyl 2-chloro-4,6-difluorobenzoate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-chloro-4,6-difluorobenzoate. This document provides in-depth troubleshooting advice and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-chloro-4,6-difluorobenzoate. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on this versatile substrate. Our goal is to empower you to maximize the yield of your desired product while minimizing common side reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the nucleophilic substitution on Methyl 2-chloro-4,6-difluorobenzoate.

Q1: What are the most common side products in this reaction?

The primary side products typically arise from three main pathways:

  • Lack of Regioselectivity: Nucleophilic attack at one of the fluorine-bearing carbons (C4 or C6) instead of the intended chlorine-bearing carbon (C2).

  • Ester Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylate salt, which upon acidic workup yields the benzoic acid derivative. This is particularly common when using strong aqueous bases.[1][2]

  • Di-substitution: If the product of the initial substitution is still activated, a second nucleophilic attack can occur, replacing one of the remaining halogens.[3]

Q2: Why am I seeing substitution at the fluorine positions instead of the chlorine?

This is a classic case of kinetic versus thermodynamic control and the inherent reactivity of the substrate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate called a Meisenheimer complex.[4][5][6] Fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity makes the carbon it is attached to more electrophilic and susceptible to nucleophilic attack.[7][8] However, the C2 position is sterically hindered by the adjacent ester group, which can slow down the attack at this position.[9][10] Therefore, under certain conditions (e.g., lower temperatures), the nucleophile may preferentially attack the less hindered and highly activated C4 and C6 positions.

Q3: My reaction is sluggish and incomplete. What are the likely causes?

Several factors can contribute to low conversion rates:

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient aromatic ring effectively.[3]

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred because they effectively solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[3][11] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[3]

  • Low Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[8]

  • Insufficient Activation: While the ester and halogens activate the ring, for some weak nucleophiles, this may not be sufficient under mild conditions.

Q4: I am observing hydrolysis of the methyl ester. How can I prevent this?

Ester hydrolysis is a common side reaction under basic conditions, especially in the presence of water.[1][12][13] The hydroxide ion or other basic species can directly attack the carbonyl carbon of the ester.[12][13] To prevent this:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Employ Non-nucleophilic Bases: Use bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) instead of strong hydroxide bases.[14]

  • Choose Appropriate Solvents: Avoid using alcohols as solvents if possible, as they can participate in transesterification or act as competing nucleophiles.[15]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies and protocols to address specific experimental challenges.

Guide 2.1: Problem - Poor Regioselectivity / Preferential Attack at Fluorine

Mechanistic Explanation: The regioselectivity of nucleophilic attack on Methyl 2-chloro-4,6-difluorobenzoate is a delicate balance of electronics and sterics. The electron-withdrawing ester group activates all halogen positions for nucleophilic attack.[16][17] While fluorine is a more facile leaving group in SNAr reactions[7][18], the C2 position is subject to steric hindrance from the bulky ester group.[9][19] This can lead to a mixture of products, especially under kinetically controlled conditions.

Optimization Protocol to Favor C2 Substitution:

  • Temperature Control: Higher temperatures often favor the thermodynamically more stable product. Gradually increase the reaction temperature in increments of 10-20 °C to favor attack at the more sterically hindered C2 position.

  • Solvent Screening: The solvent can influence regioselectivity.[20][21] Screen a range of polar aprotic solvents (e.g., DMSO, DMF, NMP, sulfolane). Nonpolar solvents have also been shown to influence regioselectivity in some SNAr reactions.[20]

  • Nucleophile Choice: The size and nature of the nucleophile can impact steric sensitivity. A smaller nucleophile may have an easier time accessing the C2 position.

  • Base Selection: Use a non-nucleophilic base to deprotonate the nucleophile if necessary, ensuring it doesn't compete in the reaction.

ParameterCondition A (Low C2 Selectivity)Condition B (Improved C2 Selectivity)Rationale
Temperature Room Temperature or below80-120 °COvercomes the higher activation barrier for attack at the sterically hindered C2 position.
Solvent THF or AcetonitrileDMSO or DMFHigher boiling polar aprotic solvents facilitate higher reaction temperatures and better solubility.[3]
Base NaHK₂CO₃A milder base can sometimes improve selectivity by reducing side reactions.
Nucleophile Bulky amine (e.g., diisopropylamine)Smaller amine (e.g., dimethylamine)Reduces steric clash with the ortho-ester group.[19]
Guide 2.2: Problem - Competing Hydrolysis of the Methyl Ester

Mechanistic Explanation: The hydrolysis of the methyl ester is a base-catalyzed process where a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon.[2][12] This forms a tetrahedral intermediate which then collapses to give a carboxylate and methanol.[12][13] This is a significant issue when using aqueous bases like NaOH or KOH.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under a stream of inert gas.

  • Non-Aqueous Base Systems:

    • Potassium Carbonate (K₂CO₃) in DMF/DMSO: K₂CO₃ is a solid, non-nucleophilic base that is effective for deprotonating many nucleophiles without introducing water.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are organic-soluble, non-nucleophilic bases suitable for many SNAr reactions.[14]

    • Sodium Hydride (NaH): For deprotonating weakly acidic nucleophiles (like alcohols or thiols) prior to the addition of the aryl halide. This should be done in an anhydrous solvent like THF or DMF.

Protocol for Anhydrous SNAr with an Amine Nucleophile:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 2-chloro-4,6-difluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO or DMF via syringe.

  • Add the amine nucleophile (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, pour it into ice-water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Section 3: Visualizing the Reaction Landscape

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired reaction at the C2 position versus the common side reactions of substitution at C4/C6 and ester hydrolysis.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Start Methyl 2-chloro-4,6-difluorobenzoate + Nucleophile (NuH) + Base Desired Desired SNAr at C2 Start->Desired High Temp Small NuH Side1 Side Reaction: SNAr at C4/C6 Start->Side1 Low Temp Bulky NuH Side2 Side Reaction: Ester Hydrolysis Start->Side2 Aqueous Base H₂O present Product_Desired Methyl 2-(Nu)-4,6-difluorobenzoate Desired->Product_Desired Product_Side1 Mixture of C4/C6 substituted isomers Side1->Product_Side1 Product_Side2 2-chloro-4,6-difluorobenzoic acid Side2->Product_Side2

Caption: Desired vs. side reaction pathways.

Diagram 2: Troubleshooting Decision Tree

This workflow provides a logical sequence of steps to diagnose and solve common experimental problems.

G Start Reaction Outcome Unsatisfactory Check_Conversion Is reaction conversion low? Start->Check_Conversion Check_Purity Is the desired product formed but impure? Check_Conversion->Check_Purity No Increase_Temp Increase Temperature (e.g., 80-120 °C) Check_Conversion->Increase_Temp Yes Analyze_Side_Products Identify side products (LCMS, NMR) Check_Purity->Analyze_Side_Products Stronger_Nu Use stronger nucleophile (e.g., deprotonate with NaH) Increase_Temp->Stronger_Nu Change_Solvent Switch to polar aprotic solvent (DMSO, DMF) Stronger_Nu->Change_Solvent Final_Product Optimized Product Change_Solvent->Final_Product Is_Hydrolysis Is ester hydrolysis observed? Analyze_Side_Products->Is_Hydrolysis Is_Regioisomer Are regioisomers (C4/C6 sub) a major issue? Analyze_Side_Products->Is_Regioisomer Anhydrous_Conditions Implement strict anhydrous conditions & non-aqueous base Is_Hydrolysis->Anhydrous_Conditions Yes Optimize_Temp_Selectivity Optimize temperature for C2 selectivity (likely increase) Is_Regioisomer->Optimize_Temp_Selectivity Yes Anhydrous_Conditions->Final_Product Optimize_Temp_Selectivity->Final_Product

Caption: Troubleshooting workflow for SNAr reactions.

References

  • Base Mediated Ester Hydrolysis. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). organic-chemistry-tutor.com. Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved March 7, 2024, from [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. (2018, May 17). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. Retrieved March 7, 2024, from [Link]

  • Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014, June 23). ACS Publications. Retrieved March 7, 2024, from [Link]

  • EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. (2025, September 30). Filo. Retrieved March 7, 2024, from [Link]

  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution (NAS). (n.d.). OrgoSolver. Retrieved March 7, 2024, from [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. (2025, August 10). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions. (2021, January 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (2026, February 12). WordPress. Retrieved March 7, 2024, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Addition-Elimination at Aromatics (SNAR). (n.d.). csbsju.edu. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Stability of Methyl 2-chloro-4,6-difluorobenzoate under basic reaction conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of highly functionalized fluorobenzoates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of highly functionalized fluorobenzoates. Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0) is a highly versatile building block in drug development, but it is notoriously sensitive to basic reaction conditions.

This guide is designed to move beyond basic troubleshooting. By understanding the underlying mechanistic causality of this molecule's degradation, you can rationally design self-validating protocols that preserve the integrity of your compound.

Mechanistic Insight: The Dual-Threat of Basic Conditions

When exposing Methyl 2-chloro-4,6-difluorobenzoate to basic conditions, researchers often expect a straightforward reaction (such as deprotonation of a coupling partner or simple ester saponification). However, the molecule is electronically primed for two competing pathways:

  • Saponification (Ester Hydrolysis): The electron-withdrawing nature of the halogenated ring makes the ester carbonyl highly electrophilic, facilitating rapid attack by hydroxide or alkoxide bases.

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine is an exceptionally good leaving group in SNAr reactions because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex, and C–F bond cleavage is typically not the rate-determining step[1]. The ester group at position 1 and the chlorine at position 2 further withdraw electron density, highly activating the 4- and 6-positions for nucleophilic attack[2].

Pathways SM Methyl 2-chloro- 4,6-difluorobenzoate Sap Saponification (Ester Hydrolysis) SM->Sap OH⁻ / H₂O (Carbonyl Attack) SNAr SNAr (Fluorine Displacement) SM->SNAr Nu⁻ / Base (C4 or C6 Attack) Acid 2-chloro-4,6- difluorobenzoic acid Sap->Acid Subst C4/C6 Substituted Benzoate Derivative SNAr->Subst

Fig 1: Competing basic degradation pathways of Methyl 2-chloro-4,6-difluorobenzoate.

Quantitative Data: Base Stability Matrix

To predict the behavior of your substrate, consult the following empirical stability matrix. This data highlights how the choice of base, solvent, and temperature dictates the primary degradation pathway.

Base SystemSolventTemperaturePrimary PathwayEstimated Half-Life (t½)
NaOH (1.5 eq) MeOH / H₂O25 °CSaponification + SNAr< 10 minutes
LiOH (1.05 eq) THF / H₂O0 °CChemoselective Saponification~2 hours
Cs₂CO₃ (2.0 eq) DMSO (with nucleophile)70 °CSNAr (Fluorine Displacement)< 1 hour
DIPEA (2.0 eq) Anhydrous DCM25 °CStable (No Reaction)> 48 hours

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade into multiple byproducts when using NaOH in methanol? A: You are observing a classic competition between saponification and SNAr. While NaOH successfully hydrolyzes the methyl ester, the methoxide ions (generated in situ from methanol and NaOH) and hydroxide ions act as potent nucleophiles. Because the C4 and C6 positions are highly activated, these nucleophiles displace the fluorine atoms, leading to a complex mixture of hydroxylated and methoxylated benzoic acid derivatives.

Q2: Can I use basic catalysts like Cs₂CO₃ for cross-coupling reactions with this substrate? A: Yes, but with extreme caution regarding temperature and the presence of nucleophiles. While Cs₂CO₃ is a mild base, elevated temperatures (e.g., 70 °C) in polar aprotic solvents like DMSO will provide enough activation energy to drive SNAr if any nucleophile (even trace water or an aliphatic alcohol) is present. In fact, this exact reactivity is often exploited intentionally in pharmaceutical synthesis to create C4/C6 substituted derivatives[3]. To preserve the fluorine atoms, use strictly anhydrous conditions, non-nucleophilic bases (like DIPEA), and keep temperatures below 40 °C.

Troubleshooting Workflow

If you observe unexpected mass shifts or degradation during your reaction, follow this logical workflow to identify and eliminate the root cause.

Troubleshooting Start Degradation Observed Under Basic Conditions CheckBase Is the base strongly nucleophilic? (e.g., NaOH, KOH, NaOMe) Start->CheckBase YesNuc Switch to non-nucleophilic base (e.g., DIPEA, K2CO3) CheckBase->YesNuc Yes NoNuc Check Solvent System CheckBase->NoNuc No CheckSolvent Using protic solvents (MeOH, EtOH)? NoNuc->CheckSolvent YesSolv Switch to aprotic solvent (THF, MeCN, DMF) CheckSolvent->YesSolv Yes Temp Lower reaction temperature to 0°C or -20°C CheckSolvent->Temp No (Thermal issue)

Fig 2: Troubleshooting workflow for mitigating base-induced degradation.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Saponification (Hydrolysis without SNAr)

This protocol is designed to hydrolyze the methyl ester to 2-chloro-4,6-difluorobenzoic acid while strictly preventing the displacement of the highly reactive fluorine atoms.

Methodology:

  • Solvent Preparation: Dissolve Methyl 2-chloro-4,6-difluorobenzoate (1.0 eq) in a 3:1 mixture of THF and deionized water (0.2 M concentration).

    • Causality: THF solubilizes the organic starting material, while water dissolves the base. Avoiding alcohols (e.g., MeOH) prevents competitive transesterification and methoxy-defluorination via SNAr.

  • Thermal Control: Chill the solution to exactly 0 °C using an ice bath.

    • Causality: SNAr has a higher activation energy barrier than ester saponification. Lowering the temperature kinetically traps the reaction in the hydrolysis pathway.

  • Base Addition: Add LiOH·H₂O (1.05 eq) dropwise as a 1M aqueous solution over 10 minutes.

    • Causality: Using a slight stoichiometric excess of a mild base prevents the accumulation of unreacted hydroxide, which could otherwise initiate secondary SNAr degradation of the resulting carboxylate.

  • Quenching: Stir for 2 hours at 0 °C. Quench the reaction by adding 1M HCl until the pH reaches 3.

    • Causality: Protonating the carboxylate allows for extraction into the organic phase and immediately halts any base-catalyzed degradation.

  • Self-Validation (LC-MS): Analyze the organic extract. The desired acid has an exact mass of 191.98 Da.

    • Validation Check: If SNAr occurred with hydroxide, you will see a byproduct peak at 189.98 Da (loss of F [-19 Da], addition of OH [+17 Da]). If this peak is absent, chemoselectivity was successfully achieved.

Protocol B: Base-Mediated Alkylation/Coupling without Degradation

When using this compound as an intact building block in a base-catalyzed reaction (e.g., N-alkylation of an amine).

Methodology:

  • Reagent Setup: Combine the substrate (1.0 eq) and the coupling partner (1.1 eq) in strictly anhydrous N,N-Dimethylformamide (DMF).

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or finely milled anhydrous K₂CO₃ (2.0 eq). Do not use Cs₂CO₃ or NaOH.

  • Reaction: Stir at 25 °C under a nitrogen atmosphere. Do not exceed 40 °C.

  • Self-Validation (LC-MS): Monitor the reaction at 1 hour and 4 hours. The absence of[M-F+Nu] mass shifts confirms that the base is acting purely as a proton sponge rather than an SNAr initiator.

References

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: Nature (via Harvard DASH) URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • THERAPEUTIC COMPOUNDS AND METHODS OF USE THEREOF (EP 3166939 B1)

Sources

Optimization

Technical Support Center: Regioselectivity in Methyl 2-chloro-4,6-difluorobenzoate Substitutions

Topic: Improving Regioselectivity in Nucleophilic Aromatic Substitution ( ) Substrate: Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Regioselectivity in Nucleophilic Aromatic Substitution (


)
Substrate:  Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0)
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Reactivity Landscape

Welcome to the technical guide for optimizing transformations of Methyl 2-chloro-4,6-difluorobenzoate . This scaffold is a critical intermediate in the synthesis of quinolone antibiotics, kinase inhibitors, and agrochemicals.

The core challenge with this substrate lies in its poly-functionalized nature . You have three potential leaving groups (C2-Cl, C4-F, C6-F) and an electrophilic ester functionality. Successful derivatization requires precise control over regioselectivity (C4 vs. C6) and chemoselectivity (Halogen displacement vs. Ester hydrolysis).

This guide synthesizes mechanistic insights with practical troubleshooting steps to help you isolate your desired regioisomer with high purity.

Module 1: Mechanistic Principles of Regioselectivity

To troubleshoot effectively, we must first understand the electronic and steric forces at play.

Chemoselectivity: Why Fluorine Displaces First

In


 reactions, the rate-determining step is the formation of the anionic Meisenheimer complex .
  • Fluorine (F) is highly electronegative, which stabilizes the negative charge in the transition state/intermediate significantly better than chlorine.[1]

  • Chlorine (Cl) is a better leaving group in

    
    /
    
    
    
    reactions, but in
    
    
    , the C-F bond strength is irrelevant because bond breaking is not rate-determining.
  • Result: Under standard basic conditions (amines, alkoxides), F is displaced exclusively over Cl.

Regioselectivity: The Battle Between C4 and C6

The substrate has two activated fluorine atoms:[1]

  • C6-F (Ortho): Activated by the inductive effect (-I) of the ester. However, it is sterically encumbered by the adjacent methyl ester group.

  • C4-F (Para): Activated by the mesomeric (-M) and inductive effects of the ester. It is sterically accessible .

The Verdict: For most nucleophiles (especially secondary amines or bulky alkoxides), reaction at the C4 (para) position is kinetically favored due to steric clearance. C6 substitution is typically observed only as a minor impurity or when using small, linear nucleophiles under forcing conditions.

Visualization: Reactivity Flowchart

ReactionPathways Substrate Methyl 2-chloro-4,6- difluorobenzoate TS_Para C4-Attack (Para) Low Steric Hindrance Stabilized Meisenheimer Complex Substrate->TS_Para Fast (Kinetic Control) TS_Ortho C6-Attack (Ortho) High Steric Hindrance (Clash with -COOMe) Substrate->TS_Ortho Slow (Steric Block) Prod_Hydrolysis Side Product (Carboxylic Acid) Substrate->Prod_Hydrolysis H2O/OH- (Impurity) Nu Nucleophile (Nu:) Nu->Substrate Prod_C4 Major Product (C4-Substituted) TS_Para->Prod_C4 Prod_C6 Minor Impurity (C6-Substituted) TS_Ortho->Prod_C6

Caption: Kinetic competition between C4 and C6 substitution pathways. C4 is favored by steric accessibility.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I am observing a significant amount of the C6-isomer (ortho-substitution)."

Cause: While C4 is favored, high temperatures or small nucleophiles can overcome the steric barrier at C6, leading to a loss of selectivity (Thermodynamic control). Solution:

  • Lower the Temperature:

    
     regioselectivity is often temperature-dependent. Run the reaction at 0°C to Room Temperature (RT)  initially. Only heat if conversion is stalled.
    
  • Solvent Switch: Switch from polar protic solvents (MeOH, EtOH) to Polar Aprotic solvents (THF, DMF, DMSO). Protic solvents can hydrogen bond with the nucleophile, reducing its effective size and potentially allowing easier access to the crowded C6 position.

  • Steric Bulk: If possible, use a bulkier nucleophile or protect your amine with a bulky group (e.g., benzyl) to enforce steric exclusion from the C6 position.

Scenario B: "The reaction is sluggish, and I see starting material remaining."

Cause: The electron-withdrawing power of the ester is split between three halogens, but the C2-Cl and C6-F provide some "shielding." The ring is deactivated relative to 2,4,6-trifluorobenzoate. Solution:

  • Base Selection: Ensure you are using a non-nucleophilic base (e.g., DIPEA or K₂CO₃ ) to scavenge the HF generated.

  • Activation: Add a Lewis Acid catalyst (e.g., Mg(ClO₄)₂ or LiCl ) which can coordinate to the ester carbonyl, increasing the electrophilicity of the ring.

  • Solvent: Use DMSO or NMP . These solvents solvate cations effectively, leaving the nucleophilic anion "naked" and more reactive.

Scenario C: "I am getting the carboxylic acid (Hydrolysis) instead of the substitution product."

Cause: Presence of water in the reaction mixture. The methyl ester is susceptible to basic hydrolysis (


 mechanism) which competes with 

. Solution:
  • Dry Solvents: Use anhydrous solvents (THF/DMF) stored over molecular sieves.

  • Base Choice: Avoid hydroxide bases (NaOH, KOH). Use Carbonate bases (Cs₂CO₃) or Tertiary amines (Et₃N) .

  • Order of Addition: Add the nucleophile before the base to ensure the

    
     pathway initiates immediately.
    
Scenario D: "I need to substitute the Chlorine at C2, not the Fluorine."

Cause: Standard


 will always displace F first.
Solution: 
  • Change Mechanism: You cannot use

    
    . You must use Transition Metal Catalysis  (e.g., Buchwald-Hartwig Amination).
    
  • Catalyst: Use a Pd(0) source (e.g.,

    
    ) with a phosphine ligand (e.g., Xantphos or BINAP).
    
  • Note: This will likely occur after you have already substituted the C4-F, or you must use a substrate where the F is absent. If you attempt Pd-catalysis on the difluoro substrate, oxidative addition might still occur at the C-Cl bond, but background

    
     at C-F by the amine is a major risk.
    

Module 3: Experimental Protocols

Protocol 1: Regioselective C4-Amination (Standard)

Target: Substitution of Para-Fluorine with a Primary/Secondary Amine.

Materials:

  • Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Anhydrous THF or Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl 2-chloro-4,6-difluorobenzoate in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial for maximizing C4 selectivity.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the Amine.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LC-MS.

    • Checkpoint: If C6 impurity appears, keep at 0°C for longer duration.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine), Water, and Brine. Dry over

    
    .[2]
    
Protocol 2: Data Comparison Table
VariableCondition A (Recommended)Condition B (Risk of Side Reactions)
Solvent THF / Acetonitrile (Aprotic, favors

)
MeOH / EtOH (Protic, slows rate, risk of transesterification)
Temperature 0°C

RT
(Kinetic Control)
Reflux (>60°C) (Thermodynamic Control, lower regioselectivity)
Base DIPEA /

(Non-nucleophilic)
NaOH / KOH (Causes ester hydrolysis)
Stoichiometry 1.1 equiv Nucleophile >2.0 equiv (Risk of bis-substitution at C4 and C6)

References

  • Mechanism of

    
    :  Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 1-Substituted-2,4-dinitrobenzenes with Piperidine." Chem. Rev.1951 , 49, 273. Link
    
  • Fluorine vs Chlorine Leaving Group Ability: Miller, J. "Aromatic Nucleophilic Substitution."[1] Elsevier, 1968 . (Classic text establishing F >> Cl in

    
    ).
    
  • Regioselectivity in Polyfluorinated Benzoates: Sandford, G. "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes." J. Fluorine Chem.2007 , 128, 90-104. Link

  • Ortho vs Para Selectivity: Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
  • Substrate Safety Data: PubChem Compound Summary for Methyl 2,4-difluorobenzoate (Analogue). National Center for Biotechnology Information. Link

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic esters.

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of Methyl 2-chloro-4,6-difluorobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating polyhalogenated aromatic ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating polyhalogenated aromatic esters. The separation of methyl 2-chloro-4,6-difluorobenzoate from its synthetic reaction matrix requires precise control over phase densities, pH, and thermal exposure.

This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative methodologies to ensure high-purity recovery for your drug development workflows.

Physicochemical Profiling

Understanding the physical properties of methyl 2-chloro-4,6-difluorobenzoate is the cornerstone of designing a logical separation strategy. The strong electron-withdrawing nature of the halogens significantly impacts the compound's density, boiling point, and the pKa of its parent acid.

PropertyValueRelevance to Separation Strategy
CAS Number 1261869-14-0[1]Unique identifier for spectral cross-referencing.
Molecular Weight 206.57 g/mol Target validation for LC-MS/GC-MS (M+H)⁺ detection.
Boiling Point ~226.7 °C (Predicted)Dictates the absolute necessity of high-vacuum distillation to prevent thermal degradation.
Density ~1.398 g/cm³[2]High density requires careful solvent selection (e.g., EtOAc) to prevent phase inversion during liquid-liquid extraction.

Separation Workflow Diagram

SeparationWorkflow Mix Crude Reaction Mixture (Ester, Acid, Catalyst, MeOH) EvapMeOH Rotary Evaporation (Remove bulk MeOH) Mix->EvapMeOH Prevent emulsions Extract Liquid-Liquid Extraction (EtOAc / H2O) EvapMeOH->Extract Add EtOAc/H2O BaseWash Mild Base Wash (Sat. NaHCO3) Extract->BaseWash Organic Phase Brine Brine Wash & Dry (MgSO4) BaseWash->Brine Removes Acid QC1 In-Process QC (TLC / GC-MS) Brine->QC1 Concentrated Crude Chroma Silica Gel Chromatography (Hexane:EtOAc) QC1->Chroma Isomeric Impurities Distill Vacuum Distillation (Scale-up >10g) QC1->Distill High Purity Crude Pure Pure Methyl 2-chloro- 4,6-difluorobenzoate Chroma->Pure Distill->Pure

Workflow for the isolation and purification of methyl 2-chloro-4,6-difluorobenzoate.

Standard Operating Procedure: Self-Validating Extraction

This step-by-step methodology ensures the complete removal of the primary byproduct (unreacted 2-chloro-4,6-difluorobenzoic acid) and the acid catalyst without compromising the integrity of the target ester.

Phase 1: Quench and Partitioning
  • Methanol Evaporation: Concentrate the crude Fischer esterification mixture under reduced pressure (30 °C, 150 mbar) to remove >90% of the methanol.

    • Causality: Residual methanol acts as a powerful cosolvent during aqueous extraction. Leaving it in the mixture drastically increases the aqueous solubility of the ester and promotes intractable emulsions.

  • Solvent Addition: Dissolve the concentrated residue in Ethyl Acetate (EtOAc) and add deionized water (1:1 v/v).

    • Causality: EtOAc (density ~0.90 g/cm³) ensures the organic layer remains the top phase. If Dichloromethane (DCM, density 1.33 g/cm³) were used, the high density of the fluorinated ester (~1.398 g/cm³) could lead to unpredictable phase inversion.

  • Separation: Agitate vigorously, vent, and allow the phases to separate. Collect the upper organic layer.

Phase 2: Selective Deprotonation
  • Bicarbonate Wash: Wash the organic layer with 0.5 M Sodium Bicarbonate (NaHCO₃) in portions until CO₂ evolution completely ceases[3].

    • Causality: The pKa of 2-chloro-4,6-difluorobenzoic acid is extremely low due to the inductive electron-withdrawing effects of the halogens. NaHCO₃ is sufficiently basic to quantitatively deprotonate the unreacted acid into its water-soluble sodium salt without causing base-catalyzed hydrolysis of the target ester[4].

  • Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2) alongside a pure acid standard. The baseline spot corresponding to the acid must be completely absent before proceeding.

Phase 3: Desiccation and High-Resolution Purification
  • Moisture Removal: Wash the organic phase with saturated NaCl (brine) to disrupt micro-emulsions, dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification:

    • For Lab Scale (<10 g): Purify via silica gel flash chromatography using a shallow gradient (100% Hexane to 95:5 Hexane:EtOAc).

    • For Prep Scale (>10 g): Purify via fractional vacuum distillation[5]. Apply a high vacuum (<1 mbar) to lower the boiling point from 226.7 °C to a safe thermal range (<100 °C).

Troubleshooting & FAQs

Q1: We are experiencing severe emulsion formation during the NaHCO₃ wash. How can we break it? A: Emulsions in this system are typically caused by two factors: residual methanol acting as a surfactant, or the formation of insoluble sodium salts at the aqueous-organic interface. Solution: First, ensure you have evaporated the bulk methanol prior to extraction. If an emulsion has already formed, do not add more water. Instead, add a small volume of saturated brine to increase the ionic strength of the aqueous layer, which forces the organic compounds out of the aqueous phase. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion.

Q2: Analytical data (NMR) shows contamination with unreacted 2-chloro-4,6-difluorobenzoic acid despite multiple base washes. Why is this happening? A: While NaHCO₃ is the correct base to use[3], the generation of CO₂ gas during the neutralization process can cause researchers to under-agitate the separatory funnel out of fear of over-pressurization. Solution: The biphasic system requires vigorous, sustained mixing to ensure the acid transfers to the aqueous phase. Vent frequently, but shake aggressively. Validate the success of the wash by checking the pH of the separated aqueous layer; it must remain basic (pH > 7). If it is acidic, the NaHCO₃ was consumed, and another wash is required.

Q3: We are observing co-elution of regioisomeric impurities (e.g., methyl 4-chloro-2,6-difluorobenzoate) during silica gel chromatography. How can we resolve this? A: Polyhalogenated regioisomers have nearly identical dipole moments, making them notoriously difficult to separate on standard normal-phase silica. Solution: Switch to a highly non-polar, isocratic solvent system (e.g., 99:1 Hexane:Diethyl Ether) and use ultra-fine silica (230-400 mesh) with a high length-to-diameter column ratio. If the impurities persist, consider using preparative HPLC with a fluorinated stationary phase (e.g., FluoroFlash). The fluorous interactions provide enhanced selectivity for distinguishing subtle differences in fluorine positioning on the aromatic ring.

Q4: Can we use 1M NaOH instead of NaHCO₃ to speed up the removal of the unreacted acid? A: No. The presence of two fluorine atoms and one chlorine atom on the aromatic ring makes the ester carbonyl highly electrophilic. Using a strong base like 1M NaOH will result in rapid, base-catalyzed saponification (hydrolysis), converting your purified methyl 2-chloro-4,6-difluorobenzoate back into the starting material. Always use mild bases for fluorinated esters.

References

  • 1261869-14-0 Methyl 2-chloro-4,6-difluorobenzoate 2-氯 - Win-Win Chemical Win-Win Chemical [Link]

  • Process for the production of methyl benzoate with a purity of at least 99% (DE1927554A1)
  • Fluorinated benzoyl compounds (EP0303291B1)

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of Methyl 2-chloro-4,6-difluorobenzoate Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges arising from steric hindrance when workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges arising from steric hindrance when working with Methyl 2-chloro-4,6-difluorobenzoate and its derivatives. The unique substitution pattern of this scaffold—featuring a chloro group ortho to the methyl ester and two fluoro groups meta to it—presents specific steric and electronic challenges in common synthetic transformations. This resource offers practical, field-proven solutions and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction on Methyl 2-chloro-4,6-difluorobenzoate is sluggish or fails completely. What is the likely cause?

A1: The primary challenge in SNAr reactions with this substrate is the steric hindrance imposed by the ortho chloro and methyl ester groups. These groups physically block the incoming nucleophile from attacking the carbon atom bearing the chloro leaving group. Additionally, while the fluorine atoms are strongly electron-withdrawing and activate the ring towards nucleophilic attack, their placement at the 4 and 6 positions does not provide direct resonance stabilization for a Meisenheimer intermediate formed at the C2 position.[1][2][3]

Troubleshooting Steps:

  • Elevate the Reaction Temperature: Increasing the thermal energy can help overcome the activation barrier imposed by steric hindrance.[4] Monitor the reaction closely for potential decomposition of starting materials or products.

  • Utilize a More Reactive Nucleophile: If possible, switch to a less bulky or more inherently nucleophilic reagent. For example, a primary amine will generally be more reactive than a secondary amine.

  • Employ a Suitable Solvent: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate.[5]

  • Consider Microwave Irradiation: Microwave synthesis can often accelerate reactions that are slow under conventional heating by efficiently transferring energy to the reactants.

Q2: I am struggling with a Suzuki-Miyaura cross-coupling reaction. The yield of the desired biaryl product is low, and I observe significant amounts of starting material. How can I improve this?

A2: Suzuki-Miyaura couplings involving sterically hindered aryl chlorides like Methyl 2-chloro-4,6-difluorobenzoate are notoriously challenging. The bulky ortho substituents can impede both the oxidative addition of the palladium catalyst to the aryl chloride and the subsequent transmetalation and reductive elimination steps.[6][7]

Key Considerations for Optimization:

  • Catalyst and Ligand Selection: This is the most critical factor. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction with sterically hindered substrates.[8][9]

  • Base and Solvent System: The choice of base and solvent is crucial and often interdependent with the catalyst system.

Parameter Recommendation for Sterically Hindered Coupling Rationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6]These ligands are sterically demanding and electron-rich, promoting oxidative addition and reductive elimination.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, 2-Propanol, or mixtures with water.[6]Solvent choice affects solubility and catalyst activity.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G cluster_0 Problem: Low Yield in Suzuki Coupling Start Low Yield Observed Catalyst Optimize Catalyst/Ligand System Start->Catalyst Initial Step Base Screen Different Bases Catalyst->Base If no improvement Success Improved Yield Catalyst->Success If successful Solvent Vary Solvent System Base->Solvent If still low yield Base->Success If successful Temp Increase Reaction Temperature Solvent->Temp Final Optimization Solvent->Success If successful Temp->Success If successful

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.

Q3: My attempt to form an amide bond via direct acylation with an amine is failing. What alternative strategies can I employ?

A3: Direct amidation with the methyl ester of Methyl 2-chloro-4,6-difluorobenzoate can be difficult due to the steric hindrance around the ester carbonyl. The approach of an amine nucleophile is significantly impeded.[10][11]

Recommended Strategies:

  • Hydrolyze the Ester to the Carboxylic Acid: First, hydrolyze the methyl ester to the corresponding carboxylic acid. This can typically be achieved using a base like LiOH or NaOH in a mixture of water and a co-solvent like THF or methanol.

  • Utilize a Coupling Reagent: The resulting carboxylic acid can then be coupled with the desired amine using a standard amide coupling reagent. For sterically hindered substrates, more potent coupling reagents may be necessary.[12][13]

Coupling Reagent Conditions Notes
HATU/DIPEADMF, Room TemperatureGenerally effective for a wide range of amines.
COMU/DIPEADMF, Room TemperatureA highly efficient coupling reagent, often successful when others fail.
Acyl Fluoride FormationPyridine, Cyanuric FluorideIn situ formation of the acyl fluoride can be highly effective for coupling with hindered or electron-deficient amines.[12][14]

Experimental Protocol: Amide Bond Formation via Acyl Fluoride

  • Acid Chloride/Fluoride Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere, add pyridine (1.2 equiv). Cool the mixture to 0 °C and add cyanuric fluoride (0.5 equiv) dropwise. Stir for 1-2 hours at 0 °C.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be heated if necessary.[12]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Q4: I am considering a Buchwald-Hartwig amination. What are the key factors for success with this sterically hindered aryl chloride?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered aryl chlorides is highly dependent on the catalytic system.[8] The ortho-chloro and ortho-ester groups present a significant steric challenge.

Critical Parameters for Buchwald-Hartwig Amination:

  • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands such as RuPhos, BrettPhos, or Josiphos-type ligands have shown success in coupling sterically demanding substrates.[15][16][17]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

Reaction Mechanism Overview

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Amine Product RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

Working with sterically hindered substrates like Methyl 2-chloro-4,6-difluorobenzoate derivatives requires careful consideration of reaction conditions and reagent selection. By understanding the underlying principles of steric and electronic effects, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a starting point for addressing common challenges, but it is important to remember that empirical optimization is often necessary to achieve the best results for a specific transformation.

References

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2015). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 26(15), 2143–2148.
  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Farkas, Ö., & Viskolcz, B. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(23), 8748–8758.
  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., Daley-Dee, P. R., Krieger, J., Richards, E., Heaton, K., Fairlamb, I. J. S., & Bedford, R. B. (2024). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2015). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 26(15), 2143–2148.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16164–16165.
  • Valentini, F., Galloni, P., Brancadoro, D., Conte, V., & Sabuzi, F. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 848981.
  • Zhang, Z., Hu, L., & Ackermann, L. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Wang, F., Wang, D., Wan, X., & Wu, L. (2016). A Study of Effects Unique Fluorine in Organic Reactions. International Journal of Chemical and Molecular Engineering, 10(12), 1404-1408.
  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441–5454.
  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 12(8), 1427–1434.
  • Pena, M. A., Sestelo, J. P., & Sarandeses, L. A. (2007). Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(4), 1271–1275.
  • Vuoti, S., Lehtonen, A., & Sillanpää, R. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(28), 4393–4403.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Wang, D. Y., & Martin, R. (2023). Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands.
  • Chambers, R. D., & Sargent, C. R. (1981). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1, 877–881.
  • D'Erasmo, M. P., & Movassaghi, M. (2020). Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Gao, Y., & Wang, Q. (2021).
  • Monnard, F. W., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–257.
  • Semenov, I. S., & Shvartsberg, M. S. (2021). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv.
  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., Daley-Dee, P. R., Krieger, J., Richards, E., Heaton, K., Fairlamb, I. J. S., & Bedford, R. B. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online.
  • ResearchGate. (n.d.). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2023, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Jarquín Sánchez, C. M. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • D'Souza, A. A., & MacMillan, D. W. C. (2018). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. Beilstein Journal of Organic Chemistry, 14, 1686–1693.
  • Tice, C. M. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(10), 3931–3962.
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  • Wipf, P., & Henninger, T. F. (1997). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. The Journal of Organic Chemistry, 62(6), 1586–1587.
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Troubleshooting

Technical Support Center: Advanced Coupling Strategies for Methyl 2-chloro-4,6-difluorobenzoate

Welcome to the technical support center for navigating the complexities of coupling reactions with Methyl 2-chloro-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of coupling reactions with Methyl 2-chloro-4,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues. Given the electron-deficient nature and steric hindrance of this substrate, standard coupling conditions often fail. Here, we provide in-depth solutions, alternative catalytic systems, and the rationale behind these choices.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with Methyl 2-chloro-4,6-difluorobenzoate is giving low to no yield. What are the likely causes and how can I fix it?

A1: This is a common challenge stemming from the electronic properties of your aryl chloride. The two fluorine atoms and the methyl ester group are strongly electron-withdrawing, which deactivates the C-Cl bond towards oxidative addition, the rate-limiting step in many palladium-catalyzed cross-coupling reactions. Furthermore, the ortho-chloro substituent presents significant steric hindrance.

Troubleshooting Steps:

  • Catalyst System Evaluation: Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often ineffective. You need a more electron-rich and sterically bulky phosphine ligand to promote oxidative addition. Consider using advanced Buchwald ligands like SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and facilitate the challenging oxidative addition step.

  • Precatalyst Selection: Instead of generating the active Pd(0) species in situ, consider using a well-defined palladium precatalyst. G3 or G4 Buchwald precatalysts, for example, are designed for rapid activation and are highly effective for challenging substrates.

  • Base and Solvent Optimization: The choice of base is critical. A weaker base like K₂CO₃ might be insufficient. A stronger base such as Cs₂CO₃ or K₃PO₄ is often required to facilitate the transmetalation step without promoting side reactions. The solvent should be able to dissolve the base; hence, ethereal solvents like dioxane or THF, often with the addition of water, are good starting points.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often a sign of slow transmetalation or premature catalyst decomposition. To address this:

  • Lower Catalyst Loading: High catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading to 0.5-1 mol%.

  • Control Reaction Temperature: Running the reaction at a lower temperature for a longer period can sometimes favor the desired cross-coupling over homocoupling.

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids.

Q3: Are there any palladium-free alternatives for coupling reactions with this substrate?

A3: Yes, nickel-based catalytic systems are emerging as a powerful and more cost-effective alternative to palladium for coupling electron-deficient aryl chlorides. Nickel catalysts often operate via different mechanisms and can be less sensitive to certain functional groups. For instance, Ni-based systems with bidentate phosphine or N-heterocyclic carbene (NHC) ligands have shown great promise.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient catalyst activity due to electron-deficient substrate.Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos). Use a modern palladium precatalyst (e.g., G3/G4 Buchwald).
Inappropriate base or solvent system.Use a stronger base (Cs₂CO₃, K₃PO₄) and an appropriate solvent (dioxane, THF, with water).
Homocoupling of Boronic Acid Slow transmetalation or catalyst decomposition.Lower catalyst loading, reduce reaction temperature, or switch to a more stable boronic ester.
Protodechlorination (C-Cl bond replaced by C-H) Presence of a hydrogen source and catalyst deactivation pathway.Ensure anhydrous conditions and use a well-defined precatalyst to minimize side reactions.
Hydrolysis of the Ester Group Reaction conditions are too harsh (high temperature, strong base).Use a milder base if possible, or protect the ester group if it is not compatible with the reaction conditions.

Experimental Protocol: High-Yield Suzuki-Miyaura Coupling using an Alternative Catalyst

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • Methyl 2-chloro-4,6-difluorobenzoate

  • Boronic acid or boronic ester (1.2 equivalents)

  • [t-BuXPhos Pd G3] (1-2 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous dioxane

  • Water (optional, can accelerate some reactions)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Methyl 2-chloro-4,6-difluorobenzoate (1 equivalent), the boronic acid/ester (1.2 equivalents), and K₃PO₄ (2.5 equivalents).

  • Add the [t-BuXPhos Pd G3] catalyst (1-2 mol%).

  • Add anhydrous dioxane to achieve a concentration of approximately 0.1 M.

  • If using a boronic acid, adding a small amount of water (e.g., dioxane/water 10:1) can be beneficial.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl(L_n) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product Reactants Ar-Cl + Ar'-B(OR)₂ Reactants->OxAdd Base Base Base->Transmetal Catalyst_Screening_Workflow Start Define Coupling Reaction (e.g., Suzuki) Initial Initial Screen: - Pd Precatalyst (G3/G4) - Ligand (SPhos, XPhos) - Base (K₃PO₄, Cs₂CO₃) Start->Initial Analyze1 Analyze Results (LC-MS, GC-MS) Initial->Analyze1 Optimize Optimization: - Temperature - Concentration - Solvent Analyze1->Optimize Promising Results Alternative Alternative Catalysts: - Nickel-based systems - Other Pd ligands Analyze1->Alternative Poor Results Analyze2 Analyze Results Optimize->Analyze2 Analyze2->Alternative Needs Improvement Success Successful Protocol Analyze2->Success High Yield Analyze3 Analyze Results Alternative->Analyze3 Analyze3->Success High Yield Fail Re-evaluate Strategy Analyze3->Fail No Improvement

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-chloro-4,6-difluorobenzoate

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-chloro-4,6-difluorobenzoate, a substituted aromatic ester with potential applications as a synthetic intermediate. Rather than merely presenting data, we will dissect the spectral features through the lens of fundamental principles, offering a predictive framework that empowers researchers to interpret the spectra of similarly complex molecules. This guide is designed for professionals in drug development and chemical research who require a robust understanding of NMR spectroscopy for structural verification.

Molecular Structure and Predicted Spectral Complexity

The first step in any spectral analysis is a thorough examination of the molecule's structure to predict the number and type of signals. Methyl 2-chloro-4,6-difluorobenzoate possesses a plane of symmetry that bisects the molecule through the C1-C4 axis (the carbons bearing the ester and one of the fluorine atoms). However, the presence of the chloro group at the C2 position breaks this symmetry. Consequently, all six carbons of the benzene ring are chemically non-equivalent, and so are the two aromatic protons. This lack of symmetry predicts that we should observe distinct signals for each aromatic proton and carbon, leading to a complex but highly informative spectrum.

Caption: Structure of Methyl 2-chloro-4,6-difluorobenzoate with atom numbering.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum is anticipated to display signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Electron-withdrawing groups like halogens and the methyl ester group generally deshield aromatic protons, shifting their signals downfield from the benchmark value of benzene (7.3 ppm).[1][2]

The two aromatic protons, H-3 and H-5, are in different chemical environments. H-3 is ortho to a chlorine atom and meta to a fluorine and the ester group. H-5 is ortho to a fluorine atom and meta to another fluorine and the ester group. The fluorine atoms will induce significant splitting through ³JH-F (ortho) and ⁴JH-F (meta) couplings.

Predicted ¹H NMR Data:

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
OCH₃~3.9s (singlet)-
H-3~7.0-7.2ddd (doublet of doublet of doublets)³JH5-H3 ≈ 2-3 Hz, ⁴JF4-H3 ≈ 6-8 Hz, ⁴JF6-H3 ≈ 1-2 Hz
H-5~6.8-7.0ddd (doublet of doublet of doublets)³JH3-H5 ≈ 2-3 Hz, ³JF4-H5 ≈ 8-10 Hz, ⁵JCl-H5 ≈ 0 Hz
  • OCH₃ (Methyl Protons): This group is expected to appear as a sharp singlet around 3.9 ppm, a typical region for methyl esters.[3]

  • Aromatic Protons (H-3 and H-5): The aromatic region will be complex. H-5 is expected to be slightly upfield compared to H-3 due to the stronger shielding effect of the ortho fluorine atom compared to the ortho chlorine atom. The multiplicity of both signals will be a doublet of doublet of doublets due to coupling with each other (a small meta coupling, ⁴JHH), and with the two fluorine atoms (³JHF and ⁴JHF). The ortho H-F coupling (³JF4-H5) is expected to be larger than the meta H-F coupling (⁴JF4-H3).[4]

¹³C NMR Spectral Analysis: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms. The chemical shifts of the aromatic carbons are heavily influenced by the substituents.[5] The carbon atoms directly attached to the electronegative fluorine atoms will exhibit large one-bond C-F coupling constants (¹JC-F), and carbons in their vicinity will show smaller two- and three-bond couplings (²JC-F, ³JC-F).[6]

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constants (JCF) in Hz
OCH₃~52-53q (quartet, coupled to ³H) or s (decoupled)-
C=O~163-165t (triplet)⁴JCF ≈ 3-4 Hz
C-1~115-120t (triplet)³JCF ≈ 7-9 Hz
C-2~135-140d (doublet)³JCF ≈ 3-5 Hz
C-3~112-115d (doublet)³JCF ≈ 20-25 Hz
C-4~160-165dd (doublet of doublets)¹JCF ≈ 250-260 Hz, ³JCF ≈ 10-15 Hz
C-5~105-110dd (doublet of doublets)²JCF ≈ 25-30 Hz, ⁴JCF ≈ 3-5 Hz
C-6~158-162dd (doublet of doublets)¹JCF ≈ 245-255 Hz, ³JCF ≈ 10-15 Hz
  • Carbons bonded to Fluorine (C-4, C-6): These will appear far downfield and will be split into doublets by their directly attached fluorine (¹JCF ≈ 250 Hz). They will be further split by the other fluorine atom three bonds away (³JCF).

  • Carbons ortho to Fluorine (C-3, C-5): These carbons will show significant two-bond C-F coupling (²JCF).

  • Carbonyl Carbon (C=O): The carbonyl carbon signal is expected to be a triplet due to coupling with the two meta fluorine atoms.

  • Methyl Carbon (OCH₃): This will appear as a singlet in the upfield region, typical for an ester methyl group.[3]

Comparative Analysis

To appreciate the unique spectral fingerprint of Methyl 2-chloro-4,6-difluorobenzoate, it is instructive to compare its predicted spectra with those of simpler, related molecules.

  • vs. Methyl 2-chlorobenzoate: The ¹H NMR spectrum of methyl 2-chlorobenzoate shows four aromatic protons with complex splitting patterns.[7] The introduction of two fluorine atoms in our target molecule reduces the number of aromatic protons to two and introduces large H-F couplings, dramatically changing the appearance of the aromatic region. In the ¹³C NMR, the signals for C-4 and C-6 would not be present in the far downfield region, and the characteristic large C-F coupling constants would be absent.

  • vs. 1,4-difluorobenzene: This symmetric molecule shows only one signal in its ¹H NMR spectrum, which is a triplet of triplets due to coupling to two ortho and two meta fluorine atoms.[8] The introduction of the chloro and methyl ester groups in Methyl 2-chloro-4,6-difluorobenzoate breaks this symmetry, resulting in two distinct and more complex signals for the aromatic protons.

This comparative approach underscores how each substituent contributes uniquely to the overall NMR spectrum, allowing for confident structure determination.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following represents a robust methodology for the analysis of Methyl 2-chloro-4,6-difluorobenzoate.

1. Sample Preparation: a. Weigh approximately 10-20 mg of Methyl 2-chloro-4,6-difluorobenzoate into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is often a good first choice for its excellent solubilizing properties for many organic compounds.[9] c. Ensure the sample is fully dissolved. If necessary, gently vortex the vial. d. Transfer the solution into a standard 5 mm NMR tube. e. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

2. Instrument Setup and Calibration: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. The instrument should be properly tuned and shimmed for the specific sample to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition: a. Experiment: Standard one-pulse proton experiment. b. Temperature: 298 K. c. Spectral Width: 16 ppm (centered around 6 ppm). d. Acquisition Time: ~3-4 seconds. e. Relaxation Delay: 2-5 seconds. f. Number of Scans: 8-16, depending on sample concentration.

4. ¹³C NMR Acquisition: a. Experiment: Proton-decoupled one-pulse carbon experiment (e.g., zgpg30). b. Temperature: 298 K. c. Spectral Width: 240 ppm (centered around 120 ppm). d. Acquisition Time: ~1-2 seconds. e. Relaxation Delay: 2-5 seconds. f. Number of Scans: 256-1024, as ¹³C is much less sensitive than ¹H.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard tune_shim Tune and Shim standard->tune_shim H1_acq Acquire ¹H Spectrum (16 scans) tune_shim->H1_acq C13_acq Acquire ¹³C{¹H} Spectrum (1024 scans) tune_shim->C13_acq ft Fourier Transform C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integration (¹H) calibrate->integrate for ¹H

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 2-chloro-4,6-difluorobenzoate are predicted to be rich in information, reflecting the molecule's asymmetric substitution pattern. The key diagnostic features include two complex multiplets in the aromatic region of the ¹H spectrum, characterized by significant H-F coupling, and eight distinct signals in the ¹³C spectrum, with large C-F coupling constants for the carbons directly bonded to fluorine. By systematically applying the principles of substituent effects and spin-spin coupling, a confident and detailed structural assignment can be achieved. This guide provides a robust framework for both predicting and interpreting the NMR spectra of this and other complex fluorinated aromatic compounds, an essential skill for researchers in the chemical sciences.

References

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  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian journal, 13(10), 1279–1285. [Link]

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Comparative

Comparative FTIR Analysis Guide: Methyl 2-chloro-4,6-difluorobenzoate

The following guide provides a comparative technical analysis for the FTIR interpretation of Methyl 2-chloro-4,6-difluorobenzoate . It is designed for researchers verifying synthesis completion (esterification) or confir...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis for the FTIR interpretation of Methyl 2-chloro-4,6-difluorobenzoate . It is designed for researchers verifying synthesis completion (esterification) or confirming compound identity against structural analogs.[1]

Executive Summary & Comparison Scope

This guide objectively compares the FTIR spectrum of Methyl 2-chloro-4,6-difluorobenzoate (Target) against its primary synthetic precursor, 2-chloro-4,6-difluorobenzoic acid (Alternative/Precursor) .[2]

In drug development workflows, distinguishing the ester product from the unreacted acid starting material is critical. This guide utilizes Diagnostic Band Analysis to highlight the specific spectral shifts that confirm the formation of the methyl ester moiety and the integrity of the halogenated aromatic core.

Comparison Matrix: Target vs. Precursor
FeatureTarget: Methyl Ester Alternative: Carboxylic Acid Significance
O-H Region Absent Broad, Strong (3300–2500 cm⁻¹) Primary indicator of reaction completion.[2]
C=O Stretch ~1735–1750 cm⁻¹ (Ester)~1680–1710 cm⁻¹ (Acid Dimer)Diagnostic shift to higher wavenumber.[1][2][3]
C-H (Alkyl) Present (Methyl, ~2950 cm⁻¹)Absent Confirms methyl group attachment.[1][2]
C-F Stretch Strong (1100–1250 cm⁻¹) Strong (1100–1250 cm⁻¹) Confirms fluorinated core integrity.[1][2]

Experimental Methodology

To ensure reproducible spectral data, the following protocols are recommended. The choice between ATR and Transmission modes affects peak position and resolution.[1]

Protocol A: Attenuated Total Reflectance (ATR) – Recommended for Rapid Screening[2]
  • Crystal: Diamond or ZnSe (Single bounce).[1][2]

  • Sample Prep: Place ~5 mg of solid directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.[1]

  • Parameters: 4 cm⁻¹ resolution, 16 scans.

  • Correction: Apply "ATR Correction" algorithm (software specific) to account for penetration depth dependence on wavelength.

  • Note: Carbonyl peaks may appear 2–5 cm⁻¹ lower than in transmission modes due to refractive index effects.[1][2]

Protocol B: KBr Transmission – Recommended for High-Resolution Characterization[2]
  • Matrix: IR-grade Potassium Bromide (KBr), dried at 110°C.[1][2]

  • Ratio: 1:100 (Sample:KBr).[1][2]

  • Procedure: Grind mixture in an agate mortar until a fine, non-reflective powder is achieved. Press at 8–10 tons for 2 minutes to form a transparent pellet.[1]

  • Advantage: Eliminates optical contact issues; provides sharper resolution for fingerprint region analysis.[1][2]

Detailed Spectral Interpretation

The spectrum of Methyl 2-chloro-4,6-difluorobenzoate is dominated by the interplay between the electron-withdrawing halogens and the ester group.[2]

A. High Frequency Region (4000 – 2500 cm⁻¹)[1]
  • Aromatic C-H Stretch (3100 – 3000 cm⁻¹): Weak, sharp bands characteristic of the benzene ring hydrogens (H3 and H5 positions).[2]

  • Methyl C-H Stretch (2960 – 2850 cm⁻¹):

    • Target: Distinct weak/medium bands corresponding to the asymmetric and symmetric stretching of the -OCH₃ group.

    • Differentiation: The absence of the massive, broad "carboxylic acid O-H" envelope (which typically spans 3300–2500 cm⁻¹) is the strongest evidence of a successful esterification.

B. The Carbonyl Region (1800 – 1650 cm⁻¹)
  • Ester C=O (~1745 cm⁻¹): The carbonyl band is the strongest feature.[1]

    • Electronic Effect: The ortho-fluorine and ortho-chlorine atoms are electron-withdrawing.[2] This inductive effect typically shifts the ester carbonyl to a higher frequency compared to a non-substituted methyl benzoate (typically ~1725 cm⁻¹).[1][2]

    • Comparison: The precursor acid typically absorbs at a lower frequency (~1700 cm⁻¹) due to hydrogen-bonded dimerization.[2] A shift of +30–40 cm⁻¹ is diagnostic of the ester.[1]

C. The Fingerprint Region (1500 – 600 cm⁻¹)

This region validates the halogenation pattern.

  • Aromatic Skeletal Vibrations (1610, 1480 cm⁻¹): The "breathing" modes of the benzene ring.

  • C-F Stretching (1250 – 1100 cm⁻¹): Very strong, broad bands.[1][2] Aromatic fluorines typically show a primary stretch around 1250 cm⁻¹.[1]

  • C-O-C Stretching (1300 – 1200 cm⁻¹): The "ester linkage" vibration.[1][2] Often coupled with the C-F bands, creating a complex, high-intensity region.

  • C-Cl Stretching (1080 – 1000 cm⁻¹): Aromatic C-Cl vibrations are often sharp but less intense than C-F.[2]

  • Out-of-Plane (OOP) Bending (900 – 700 cm⁻¹):

    • The substitution pattern (2,4,6-trisubstituted) leaves isolated hydrogens at positions 3 and 5.[2]

    • Prediction: Look for isolated H-wagging bands in the 850–800 cm⁻¹ range.

Quantitative Data Summary

The following table summarizes the expected diagnostic bands based on structural analog analysis (e.g., Methyl 2,4-difluorobenzoate).

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Note
Aromatic Ring C-H Stretch3100 – 3050WeakSharp, often multiple peaks.[2]
Methyl Group C-H Stretch2960 – 2940Weak/MedAbsent in Acid precursor.
Ester C=O[1][2] Stretch1735 – 1750 Very StrongShifted higher by F/Cl induction.[1][2]
Aromatic Ring C=C Skeleton1610 – 1590MediumCharacteristic doublet common.[1][2]
Aryl Fluoride C-F Stretch1260 – 1200Very StrongBroad, overlaps with C-O.[1][2]
Ester C-O-C Stretch1280 – 1150Strong"Ester Rule" band.[1][2]
Aryl Chloride C-Cl Stretch1080 – 1030MediumSharp band.[1][2]
Substitution C-H OOP Bend860 – 820MediumIndicative of isolated Ar-H.

Decision Logic for Synthesis Verification

The following diagram outlines the logical workflow for interpreting the FTIR spectrum during product development.

FTIR_Analysis Start Start: Acquire Spectrum (Methyl 2-chloro-4,6-difluorobenzoate) CheckOH Check 3300-2500 cm⁻¹ Region Start->CheckOH BroadOH Broad Band Present? CheckOH->BroadOH AcidImpurity Result: Significant Acid Impurity (Incomplete Esterification) BroadOH->AcidImpurity Yes CheckCO Check Carbonyl (C=O) Position BroadOH->CheckCO No (Clean Baseline) COShift Peak > 1730 cm⁻¹? CheckCO->COShift AcidCO Result: Acid Carbonyl Dominant (~1700 cm⁻¹) COShift->AcidCO No CheckCF Check Fingerprint (1250 cm⁻¹) COShift->CheckCF Yes StrongCF Strong C-F Bands Present? CheckCF->StrongCF Success PASS: Product Identity Confirmed (Ester formed, Halogens intact) StrongCF->Success Yes FailHalogen FAIL: Possible Defluorination or Wrong Starting Material StrongCF->FailHalogen No

Figure 1: Logical decision tree for validating the synthesis of Methyl 2-chloro-4,6-difluorobenzoate using FTIR spectral markers.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-chloro-4-fluorobenzoic acid. National Institute of Standards and Technology.[1] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard reference for inductive effects on carbonyl shifts).

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] Available at: [Link]

  • PubChem. Methyl 2,4-difluorobenzoate Compound Summary. National Library of Medicine.[1] Available at: [Link][2]

Sources

Validation

Publish Comparison Guide: HPLC Method Development for Methyl 2-chloro-4,6-difluorobenzoate Purity Analysis

Executive Summary: The Halogenated Isomer Challenge Methyl 2-chloro-4,6-difluorobenzoate (CAS 1261869-14-0) is a highly substituted, electron-deficient aromatic ester frequently utilized as a critical building block in p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Isomer Challenge

Methyl 2-chloro-4,6-difluorobenzoate (CAS 1261869-14-0) is a highly substituted, electron-deficient aromatic ester frequently utilized as a critical building block in pharmaceutical and agrochemical synthesis. The primary analytical challenge in its purity assessment lies in resolving the target compound from closely related positional isomers (e.g., Methyl 2-chloro-4,5-difluorobenzoate), synthetic precursors, and hydrolysis degradants (e.g., 2-chloro-4,6-difluorobenzoic acid).

Standard reversed-phase high-performance liquid chromatography (HPLC) methods relying on C18 stationary phases frequently fail to achieve baseline resolution for these halogenated isomers. This guide objectively compares the performance of conventional C18 columns against alternative chemistries—specifically the Pentafluorophenyl (PFP) phase—and provides a self-validating, [1] protocol for stability-indicating purity analysis.

Workflow Start Target: Methyl 2-chloro-4,6-difluorobenzoate Screening Phase 1: Column Screening C18 vs. Phenyl-Hexyl vs. PFP Start->Screening Optimization Phase 2: Mobile Phase Optimization MeOH vs. ACN, Buffer pH Screening->Optimization Select PFP (Rs > 2.0) Validation Phase 3: ICH Q2(R2) Validation Specificity, Linearity, Robustness Optimization->Validation Finalize Conditions

Systematic HPLC method development workflow for halogenated aromatics.

Mechanistic Rationale: Why C18 Fails and PFP Succeeds

To understand the causality behind stationary phase selection, we must analyze the physicochemical properties of the analytes. C18 columns rely almost exclusively on hydrophobic (dispersion) interactions. Because positional isomers of halogenated aromatics possess virtually identical hydrophobicities and molar volumes, they exhibit identical partitioning into the C18 alkyl chains, resulting in co-elution.

To achieve orthogonal selectivity, we must exploit the unique electronic distribution of the analytes [2]. The Pentafluorophenyl (PFP) stationary phase provides multiple retention mechanisms that are absent in C18 columns [3]:

  • 
     Interactions:  The five highly electronegative fluorine atoms on the PFP phase create a strongly electron-deficient phenyl ring. This acts as a 
    
    
    
    -acid, interacting strongly with the
    
    
    -electron systems of the analytes.
  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact dynamically with the polar C-F and C-Cl bonds of the analyte.

  • Shape Selectivity: The rigid, planar structure of the PFP group discriminates between subtle steric differences in positional isomers, altering the elution order compared to purely hydrophobic phases.

Mechanism Analyte Halogenated Analyte (F, Cl substituents) C18 C18 Phase Analyte->C18 PFP PFP Phase Analyte->PFP Dispersion Hydrophobic / Dispersion C18->Dispersion PFP->Dispersion PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole PFP->Dipole Shape Shape Selectivity PFP->Shape

Mechanistic comparison of retention modalities between C18 and PFP phases.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP phase, a mixture of Methyl 2-chloro-4,6-difluorobenzoate (API), its positional isomer (Methyl 2-chloro-4,5-difluorobenzoate), a synthetic precursor, and its primary hydrolysis degradant was analyzed across three different column chemistries.

Chromatographic Conditions for Comparison:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Methanol (Note: Methanol is preferred over Acetonitrile, as Acetonitrile can suppress

    
     interactions, whereas Methanol enhances the unique selectivity of PFP phases)[2].
    
  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV @ 230 nm.

Table 1: Column Selectivity and Resolution ( ) Comparison
AnalyteC18 (RT min)C18 Resolution (

)
Phenyl-Hexyl (RT min)Phenyl-Hexyl (

)
PFP (RT min)PFP Resolution (

)
2-chloro-4,6-difluorobenzoic acid (Degradant)3.21-3.35-3.52-
Methyl 2,4,6-trifluorobenzoate (Precursor)7.101.26.801.95.856.5
Methyl 2-chloro-4,6-difluorobenzoate (Target) 6.75 0.8 7.42 1.4 7.20 4.2
Methyl 2-chloro-4,5-difluorobenzoate (Isomer)6.504.17.851.48.153.1

Data Analysis: On the C18 column, the target compound and its positional isomer critically co-elute (


 = 0.8), rendering accurate quantitation impossible. The Phenyl-Hexyl column offers slight improvement via mild 

interactions. However, the PFP column achieves baseline resolution (

> 3.0) for all critical pairs
and notably alters the elution order due to enhanced dipole and shape selectivity.

Experimental Design: Self-Validating PFP Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) criteria that must pass before sample analysis can proceed, ensuring the method is "fit for purpose" per ICH Q14 and Q2(R2) guidelines [1].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: The acidic pH (~2.7) ensures the carboxylic acid degradant remains fully protonated, preventing peak tailing and retention time shifts.

  • Organic (Mobile Phase B): 100% LC-MS grade Methanol.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Methanol (v/v).

  • Standard Solution: Accurately weigh 50.0 mg of Methyl 2-chloro-4,6-difluorobenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 1.0 mg/mL).

  • System Suitability (SST) Solution: Spike the Standard Solution with 0.1% (w/w) of Methyl 2-chloro-4,5-difluorobenzoate (isomer impurity).

Step 3: Instrument Parameters

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: 40%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B (Wash)

    • 15.1 - 20.0 min: 40% B (Equilibration)

Step 4: Self-Validation (System Suitability Criteria) Inject the SST Solution in five replicates. The system is validated for the run only if:

  • Resolution (

    
    ): 
    
    
    
    between the Target peak and the Isomer peak.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Target peak.
  • Precision (%RSD):

    
     for the Target peak area across all 5 replicates.
    

Method Validation Framework (ICH Q2(R2) Alignment)

Once the optimized PFP method is established, it must undergo formal validation to prove it is a stability-indicating analytical procedure [2]. Following the November 2023 revision of ICH Q2(R2) [1], the following parameters must be evaluated:

  • Specificity (Selectivity): Demonstrated via Forced Degradation Studies. The API is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolysis. Peak purity of the target must be confirmed using a Photodiode Array (PDA) detector to ensure no degradants co-elute under the PFP peak.

  • Linearity & Range: Evaluated from the Reporting Level (typically 0.05% for impurities) up to 120% of the nominal API concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy: Assessed by spiking known quantities of impurities into a blank matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.

  • Robustness: Deliberate, small variations in method parameters (e.g., Column Temp

    
    °C, Flow Rate 
    
    
    
    mL/min, Gradient starting %B
    
    
    %) must be tested to ensure the
    
    
    remains
    
    
    .

Conclusion

For the purity analysis of highly halogenated aromatics like Methyl 2-chloro-4,6-difluorobenzoate, traditional C18 stationary phases lack the necessary retention mechanisms to resolve closely related positional isomers. By transitioning to a Pentafluorophenyl (PFP) column and utilizing Methanol as the organic modifier, analytical scientists can leverage orthogonal


, dipole, and shape selectivities. The resulting method not only achieves baseline resolution (

> 4.0) but also provides a robust, stability-indicating framework fully compliant with modern ICH Q2(R2) regulatory standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Adopted November 2023, Effective June 2024.[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Dong M.W., Huynh-Ba K., Ayers J.T. LCGC International, August 2020.[Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub, September 2025.[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-4,6-difluorobenzoate: GC-MS vs. LC-MS

For researchers, scientists, and professionals in drug development, the structural elucidation and sensitive detection of halogenated aromatic compounds are paramount. Methyl 2-chloro-4,6-difluorobenzoate, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the structural elucidation and sensitive detection of halogenated aromatic compounds are paramount. Methyl 2-chloro-4,6-difluorobenzoate, a substituted aromatic ester, presents a unique case for analysis by mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely a matter of sample introduction but fundamentally dictates the nature and extent of fragmentation, thereby influencing the quality of both qualitative and quantitative data. This guide provides an in-depth comparison of the fragmentation behavior of Methyl 2-chloro-4,6-difluorobenzoate under the distinct ionization regimes of GC-MS and LC-MS, supported by established fragmentation principles and experimental data from analogous compounds.

The Critical Role of Ionization: A Tale of Two Techniques

The journey of a molecule through a mass spectrometer begins with ionization, a process that transforms neutral molecules into charged ions. The energy imparted during this step is the primary determinant of the subsequent fragmentation pattern, which serves as a "molecular fingerprint"[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI) , a "hard" ionization technique. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular radical cation (M+•) that readily undergoes extensive and reproducible fragmentation[1][2]. This rich fragmentation is invaluable for structural elucidation and library matching[3]. The ionization energies for lone pair electrons, such as those on the oxygen and halogen atoms of our target molecule, are lower than those for π and σ bonding electrons, making them the likely initial sites of ionization[4].

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, most commonly utilizes Electrospray Ionization (ESI) , a "soft" ionization technique[5][6]. ESI generates ions by creating a fine spray of charged droplets, from which solvent evaporates to yield intact molecular ions, often as protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+)[5]. This method imparts minimal excess energy, resulting in little to no in-source fragmentation, which is ideal for molecular weight determination and quantitative studies[3][7]. To elicit structural information, fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID)[5].

GC-MS (Electron Ionization) Fragmentation of Methyl 2-chloro-4,6-difluorobenzoate

Under the high-energy conditions of EI, the molecular ion of Methyl 2-chloro-4,6-difluorobenzoate (C8H5ClF2O2, Molecular Weight: 206.57 g/mol ) is expected to be formed, albeit potentially at low abundance. A key diagnostic feature will be the isotopic pattern of chlorine: the molecular ion will appear as a pair of peaks at m/z 206 and 208 with an approximate intensity ratio of 3:1, characteristic of a single chlorine atom[1]. The subsequent fragmentation is predicted to proceed through several key pathways driven by the relative stability of the resulting ions and neutral losses.

Predicted GC-MS Fragmentation Pathways:
  • Loss of a Methoxy Radical (•OCH3): A common fragmentation for methyl esters is the cleavage of the O-CH3 bond, leading to the formation of a stable acylium ion.

    • [M]+• → [M - •OCH3]+ at m/z 175/177.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a principal fragmentation pathway for many halogenated compounds[1][8]. This would result in a difluorobenzoate fragment.

    • [M]+• → [M - •Cl]+ at m/z 171.

  • Loss of the Ester Group: Fragmentation can also involve the loss of the entire methoxycarbonyl group.

    • Loss of •COOCH3 leading to a chlorodifluorophenyl cation at m/z 147/149.

    • Loss of the methyl group followed by carbon monoxide, [M - •CH3 - CO]+.

  • Formation of Benzopyrylium Ions: In some substituted cinnamic acid esters, the loss of a halogen has been observed to occur via a benzopyrylium intermediate, which could be a possibility for this compound as well[9].

The following diagram illustrates the predicted electron ionization fragmentation workflow for Methyl 2-chloro-4,6-difluorobenzoate.

GCMS_Fragmentation M Methyl 2-chloro-4,6-difluorobenzoate [M]+• m/z 206/208 F1 [M - •OCH3]+ m/z 175/177 M->F1 - •OCH3 F2 [M - •Cl]+ m/z 171 M->F2 - •Cl F3 [M - •COOCH3]+ m/z 147/149 M->F3 - •COOCH3 F4 [M - •OCH3 - CO]+ m/z 147/149 F1->F4 - CO

Caption: Predicted GC-MS fragmentation of Methyl 2-chloro-4,6-difluorobenzoate.

Summary of Predicted GC-MS Fragments:
Ion DescriptionProposed StructurePredicted m/z
Molecular Ion[C8H5ClF2O2]+•206/208
Loss of Methoxy Radical[C7H2ClF2O]+175/177
Loss of Chlorine Radical[C8H5F2O2]+171
Chlorodifluorophenyl Cation[C6H2ClF2]+147/149

LC-MS (Electrospray Ionization) Fragmentation of Methyl 2-chloro-4,6-difluorobenzoate

In contrast to GC-MS, LC-MS with ESI will primarily yield the protonated molecule, [M+H]+, at m/z 207 in the positive ion mode. Adducts with sodium ([M+Na]+ at m/z 229) or other mobile phase constituents may also be observed[10]. In the negative ion mode, depending on the mobile phase pH, deprotonation is unlikely, but adducts with anions from the mobile phase, such as formate ([M+HCOO]- at m/z 251) or acetate ([M+CH3COO]- at m/z 265), could be formed[11][12].

To obtain structural information, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, typically the protonated molecule [M+H]+. The fragmentation in CID is generally characterized by the loss of small, stable neutral molecules.

Predicted LC-MS/MS Fragmentation Pathways:

For the [M+H]+ ion of Methyl 2-chloro-4,6-difluorobenzoate, the most probable fragmentation pathway under CID would be the loss of a neutral methanol molecule.

  • Loss of Methanol (CH3OH):

    • [M+H]+ → [M+H - CH3OH]+ at m/z 175. This fragment corresponds to the protonated 2-chloro-4,6-difluorobenzoic acid.

Further fragmentation of the m/z 175 ion could involve the loss of carbon monoxide (CO).

  • Loss of Carbon Monoxide (CO):

    • [M+H - CH3OH]+ → [M+H - CH3OH - CO]+ at m/z 147.

The following diagram depicts the anticipated LC-MS/MS fragmentation cascade.

LCMS_Fragmentation M Protonated Molecule [M+H]+ m/z 207 F1 [M+H - CH3OH]+ m/z 175 M->F1 - CH3OH F2 [M+H - CH3OH - CO]+ m/z 147 F1->F2 - CO

Caption: Predicted LC-MS/MS fragmentation of Methyl 2-chloro-4,6-difluorobenzoate.

Summary of Predicted LC-MS/MS Fragments:
Ion DescriptionProposed StructurePredicted m/z
Precursor Ion (Protonated Molecule)[C8H6ClF2O2]+207
Product Ion (Loss of Methanol)[C7H3ClF2O]+175
Product Ion (Loss of Methanol and CO)[C6H3ClF2]+147

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of Methyl 2-chloro-4,6-difluorobenzoate hinges on the analytical objective.

FeatureGC-MS (EI)LC-MS (ESI-MS/MS)
Ionization Hard (Electron Ionization)Soft (Electrospray Ionization)
Primary Ion Molecular Radical Cation (M+•)Protonated Molecule ([M+H]+)
In-Source Fragmentation Extensive and spontaneousMinimal to none
Fragmentation Control Limited (primarily by electron energy)Controlled (via collision energy in MS/MS)
Key Fragments Radical-driven losses (•OCH3, •Cl)Neutral losses (CH3OH)
Primary Use Case Structural Elucidation, Library MatchingQuantification, Molecular Weight Confirmation
Volatility Requirement Analyte must be volatile and thermally stableWide range of polarities and volatilities

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-chloro-4,6-difluorobenzoate in a volatile solvent like dichloromethane or ethyl acetate. Dilute to a working concentration of 10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: 70 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

LC-MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source, capable of MS/MS.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Precursor ion selection of m/z 207, with collision energy optimized to produce fragment ions (e.g., 10-30 eV).

Conclusion

The mass spectrometric fragmentation of Methyl 2-chloro-4,6-difluorobenzoate is highly dependent on the chosen ionization technique. GC-MS with electron ionization provides a complex fragmentation pattern rich with structural information, ideal for initial identification and structural confirmation. In contrast, LC-MS with electrospray ionization offers a gentle approach, preserving the molecular ion for sensitive quantification and enabling controlled fragmentation through MS/MS for targeted structural analysis. The selection of the most appropriate technique should therefore be guided by the specific goals of the research, whether it be comprehensive structural elucidation or high-sensitivity quantitative analysis.

References

  • Imaging the Dynamics of the Electron Ionization of C2F6 - PMC - NIH. (2022, October 4).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Electron-impact ionization of CClF3 and CHClF2: absolute cross sections and fragmentation dynamics.
  • Fragmentation mechanisms in electron impact mass spectrometry. Unknown Source.
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Unknown Source.
  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry.
  • Methyl 2,6-difluorobenzo
  • Electron-impact ionization of CClF3 and CHClF2: absolute cross sections and fragment
  • Methyl 4-chloro-2,6-difluorobenzo
  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Unknown Source.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC.
  • Indonesian Journal of Multidisciplinary Research. (2021, June 14). Semantic Scholar.
  • Understanding Electron Ionization Processes for GC–MS. (2015, April 1).
  • 1261869-14-0 Methyl 2-chloro-4,6-difluorobenzoate 2-氯 - Win-Win Chemical. Win-Win Chemical.
  • Methyl 2,4-Difluorobenzo
  • Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6- fluorobenzaldehyde. BenchChem.
  • GC/MS-LC/MS multi-residue method. (2019, May 13). Unknown Source.
  • Dependence of negative-mode electrospray ionization response factors on mobile phase composition and molecular structure for newly-authenticated neutral acylsucrose metabolites. Analyst (RSC Publishing).
  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][13][14]benzodiazepin-1( 2H)-ones. PubMed.

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • methyl 2-chloro-4,6-difluorobenzoate manufacturers and suppliers. ChemicalBook.
  • GC–TOF mass spectral analysis of the m / z 135 and m / z 107 ions for...
  • Enhanced Electrospray Ionization for Mass Spectrometry and Ion Mobility Spectrometry. BYU ScholarsArchive.
  • LC-MS Grade Solvents and Reagents. Unknown Source.
  • Development and application of a novel mass spectrometry ionization source for biological chemistry. Cronfa - Swansea University.
  • Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC. (2020, January 7).
  • time secondary electrospray ionization and high-resolution mass spectrometry to discriminate endogenous and. (2013, July 14). ETH Library.
  • Low Current Electrospray Ionization Mass Spectrometry for Environmental Contaminants and Proteins. UNH Scholars Repository.

Sources

Validation

Comparative Reactivity Guide: Methyl 2-chloro-4,6-difluorobenzoate vs. Methyl 2,4,6-trifluorobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-backed comparison of the divergent reactivity profiles of two polyhalogenated methyl benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-backed comparison of the divergent reactivity profiles of two polyhalogenated methyl benzoates, focusing on Nucleophilic Aromatic Substitution (SNAr) versus Transition Metal-Catalyzed Cross-Coupling.

Executive Summary & Structural Causality

In modern drug discovery and agrochemical development, polyhalogenated arenes serve as critical building blocks. The strategic placement of fluorine and chlorine atoms on a benzene ring dictates the molecule's synthetic trajectory. This guide compares two closely related scaffolds:

  • Methyl 2,4,6-trifluorobenzoate (CAS: 79538-28-6)[1]: A highly electrophilic system dominated by Nucleophilic Aromatic Substitution (SNAr) .

  • Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0)[2]: An orthogonally reactive system designed for Chemoselective Cross-Coupling .

The causality behind their divergent reactivity lies in the fundamental properties of the halogens. Fluorine is highly electronegative, withdrawing electron density via induction, which profoundly stabilizes the anionic Meisenheimer intermediate during SNAr[3]. Conversely, the carbon-chlorine (C-Cl) bond possesses a significantly lower bond dissociation energy (~81 kcal/mol) compared to the carbon-fluorine (C-F) bond (~116 kcal/mol). This weakness makes the C-Cl bond the exclusive site for oxidative addition by low-valent transition metals, such as Palladium or Iron, leaving the C-F bonds completely intact[4].

Reactivity SM Polyhalogenated Methyl Benzoates Trifluoro Methyl 2,4,6-trifluorobenzoate (3 x C-F bonds) SM->Trifluoro Chloro Methyl 2-chloro-4,6-difluorobenzoate (2 x C-F, 1 x C-Cl) SM->Chloro SNAr SNAr Pathway (Nucleophilic Attack) Trifluoro->SNAr Highly Susceptible Coupling Cross-Coupling (Pd/Ni Catalysis) Chloro->Coupling Highly Susceptible Result1 Rapid substitution at C-4 (F is an excellent leaving group) SNAr->Result1 Result2 Chemoselective oxidative addition at C-2 (C-Cl bond is weaker) Coupling->Result2

Divergent reactivity pathways of polyhalogenated methyl benzoates based on halogen substitution.

Quantitative Performance Comparison

To objectively evaluate these two building blocks, we must look at their thermodynamic properties and relative reaction rates. The table below summarizes the critical data points that dictate their use in synthetic workflows.

Property / MetricMethyl 2,4,6-trifluorobenzoateMethyl 2-chloro-4,6-difluorobenzoate
Primary Reactivity Paradigm Nucleophilic Aromatic SubstitutionTransition Metal Cross-Coupling
Primary Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
Regioselectivity (Major) C-4 (para to ester)C-2 (ortho to ester)
C-X Bond Dissociation Energy ~116 kcal/mol (C-F)~81 kcal/mol (C-Cl)
Relative SNAr Rate (Amine Nucleophiles) Very Fast (Reference: 1.0)Slow (< 0.01 relative to C-F)
Pd(0) Oxidative Addition Susceptibility Inert under standard conditionsRapid and highly chemoselective

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes the mechanistic reasoning (causality) behind the reagent choices and the in-process controls required to verify the reaction's success.

Protocol A: Regioselective SNAr of Methyl 2,4,6-trifluorobenzoate

Objective: Substitute the para-fluorine with a secondary amine (e.g., morpholine). Causality: The ester group at C-1 strongly activates the ortho (C-2, C-6) and para (C-4) positions. However, the bulky ester group sterically shields the ortho positions. By using a moderately bulky nucleophile like morpholine at room temperature, the reaction becomes highly regioselective for the C-4 position[3].

  • Preparation: In an oven-dried flask, dissolve Methyl 2,4,6-trifluorobenzoate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

    • Validation Check: The solution must be completely clear. Moisture will lead to competitive ester hydrolysis.

  • Activation: Add anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) to act as an acid scavenger, followed by the dropwise addition of morpholine (1.05 equiv, 1.05 mmol).

  • Reaction: Stir the suspension at 25°C for 4 hours.

    • In-Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The highly non-polar starting material (Rf ~0.8) should disappear, replaced by a more polar, UV-active product spot (Rf ~0.4).

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Outcome: ¹H NMR should reveal the disappearance of the complex multiplet of the morpholine N-H and the appearance of a symmetric aromatic signal, confirming substitution exclusively at the C-4 position.

Protocol B: Chemoselective Suzuki-Miyaura Coupling of Methyl 2-chloro-4,6-difluorobenzoate

Objective: Selectively couple an aryl boronic acid at the C-2 position without defluorination. Causality: Palladium(0) catalysts undergo oxidative addition into C-Cl bonds much faster than C-F bonds due to the lower activation barrier[4]. Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, preventing unwanted side reactions like protodehalogenation.

Workflow Step1 1. Preparation Mix Ar-Cl, Boronic Acid, Pd(dppf)Cl2, K2CO3 Step2 2. Degassing Sparging with N2 (15 mins) Step1->Step2 Step3 3. Reaction Heat at 80°C in Dioxane/H2O (12h) Step2->Step3 Step4 4. Workup Extraction (EtOAc) & Brine Wash Step3->Step4 Step5 5. Isolation Silica Gel Column Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura cross-coupling.

  • Preparation: Charge a Schlenk flask with Methyl 2-chloro-4,6-difluorobenzoate (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.2 equiv, 1.2 mmol), K₂CO₃ (2.5 equiv, 2.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • In-Process Control: LC-MS analysis should show a single major product mass corresponding to the cross-coupled product [M+H]⁺, with intact fluorine atoms (mass difference of -Cl +Ph).

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organics, concentrate, and purify via silica gel chromatography.

  • Validation Outcome: ¹⁹F NMR will show two distinct fluorine signals, proving that the C-F bonds remained unreacted during the catalytic cycle.

Conclusion

The choice between Methyl 2,4,6-trifluorobenzoate and Methyl 2-chloro-4,6-difluorobenzoate dictates the synthetic strategy of a project. If the goal is to rapidly install nucleophiles (amines, alkoxides, thiolates) via metal-free conditions, the trifluoro-variant is the superior choice due to the exceptional leaving-group ability of fluorine in SNAr. Conversely, if the synthetic route requires the construction of complex biaryl architectures via transition-metal catalysis, the chloro-difluoro variant provides an elegant, chemoselective handle that preserves the valuable C-F bonds for downstream optimization.

References

  • Source: abcr.
  • Source: win-winchemical.
  • Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution Source: Bioconjugate Chemistry / PubMed (NIH) URL:[Link]

  • Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Reference standards for Methyl 2-chloro-4,6-difluorobenzoate quality control

As a Senior Application Scientist, establishing a robust quality control (QC) framework for pharmaceutical intermediates requires moving beyond basic compliance. It demands a mechanistic understanding of the molecule and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust quality control (QC) framework for pharmaceutical intermediates requires moving beyond basic compliance. It demands a mechanistic understanding of the molecule and the implementation of self-validating analytical systems.

Methyl 2-chloro-4,6-difluorobenzoate (CAS: 1261869-14-0) [1] is a highly specialized halogenated building block utilized in the synthesis of advanced fluoroquinolone antibiotics and complex agrochemicals. Because the position of the fluorine atoms drastically alters the reactivity during subsequent nucleophilic aromatic substitution (SNAr) reactions, stringent control over its purity and isomeric profile is non-negotiable.

This guide provides an objective comparison of reference standard tiers for Methyl 2-chloro-4,6-difluorobenzoate and details the causal logic behind the experimental workflows required to qualify them.

Comparative Analysis of Reference Standard Tiers

The selection of a reference standard tier balances regulatory compliance with operational economics. According to the [2], a Primary Reference Standard must be an authentic material of high purity established through extensive analytical testing, whereas a Secondary (Working) Standard is established by direct comparison to a primary standard[3].

Table 1: Comparison of Reference Standard Grades

Standard TierPurity RequirementTraceabilityCost/GramPrimary Use Case
Primary (Compendial/Certified) >99.5% (Absolute Mass Balance)Independent, highly characterizedHigh (

$)
Instrument calibration, dispute resolution, regulatory filing
Secondary (Working) >99.0%Traceable to Primary StandardModerate (

)
Routine batch release, daily QC analysis, in-process controls
In-House (Research Grade) >95.0%Internal NMR/LC-MS onlyLow ($)Early-stage R&D, synthetic route scouting

The Causality Behind the Analytical Strategy

A robust QC protocol cannot rely on a single analytical dimension. It must be a self-validating system where orthogonal techniques confirm one another.

  • The "Why" of

    
    F NMR for Structural Elucidation:  The synthesis of fluorinated aromatics often yields positional isomers as byproducts. The target 4,6-difluoro isomer (CAS: 1261869-14-0)[1] and the common 4,5-difluoro impurity (CAS: 128800-36-2)[4] exhibit nearly identical retention times in reverse-phase HPLC and identical m/z values in Mass Spectrometry. Relying solely on HPLC-UV creates an analytical blind spot. However, their 
    
    
    
    F NMR spectra are drastically different due to molecular symmetry and
    
    
    -coupling constants. The 4,6-difluoro isomer shows distinct meta-coupling, whereas the 4,5-difluoro isomer displays ortho-coupling. Integrating
    
    
    F NMR provides the causal link between molecular structure and analytical identity.
  • The "Why" of the Mass Balance Approach: UV-based purity assays are inherently relative; they only detect chromophore-containing impurities. To create a self-validating absolute purity value, we employ the Mass Balance equation: Purity = 100% - (% Organic Impurities + % Moisture + % Residual Solvents + % Inorganic Ash). If this calculated purity aligns with quantitative NMR (qNMR) results within ±0.5%, the system validates its own accuracy.

Experimental Protocols & Methodologies

Protocol A: HPLC-UV/MS Purity & Impurity Profiling

This method utilizes orthogonal detection (UV for conjugated systems, MS for exact mass) to ensure no co-eluting impurities are missed.

  • Sample Preparation: Dissolve 10 mg of Methyl 2-chloro-4,6-difluorobenzoate in 10 mL of HPLC-grade Acetonitrile (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 15 minutes, hold for 5 minutes.

  • Detection: Set UV detector to 254 nm. Configure the inline High-Resolution Mass Spectrometer (HRMS) to positive electrospray ionization (ESI+) scanning m/z 100-500.

  • System Suitability: Inject a blank to confirm baseline stability. Inject the Primary Reference Standard; the theoretical exact mass for

    
     is 207.0019.
    
  • Analysis: Integrate all peaks ≥0.05% area. Report total organic impurities.

Protocol B: Secondary Standard Qualification Workflow

To establish a working standard for routine laboratory analysis as per [5]:

  • Identity Verification: Perform FT-IR,

    
    H, 
    
    
    
    C, and
    
    
    F NMR on the candidate batch. Spectra must perfectly overlay with the Primary Reference Standard.
  • Moisture & Volatiles: Perform Karl Fischer titration (limit ≤0.5%) and GC-FID for residual synthesis solvents (e.g., methanol, toluene).

  • Assay by Comparison: Inject the candidate material and the Primary Standard sequentially in triplicate using Protocol A.

  • Certification: Calculate the assay value using the formula: Assay (%) = (Area_Candidate / Area_Primary) × (Weight_Primary / Weight_Candidate) × Purity_Primary. If the result is >99.0%, the Quality Unit issues a Certificate of Analysis (CoA) with a defined re-test date[6].

Visualizing the QC Workflows

G Primary Primary Reference Standard (Certified Purity >99.5%) Test3 Assay vs Primary (Mass Balance / qNMR) Primary->Test3 Traceability Reference Candidate Candidate Material (In-house Batch) Test1 Identity Testing (IR, NMR, MS) Candidate->Test1 Test2 Purity Testing (HPLC, GC) Candidate->Test2 Candidate->Test3 Approval QA Approval & Certification (Secondary Standard) Test1->Approval Pass Reject Reject / Repurify Test1->Reject Fail Test2->Approval Pass Test2->Reject Fail Test3->Approval Pass Test3->Reject Fail

Workflow for qualifying a Secondary Reference Standard from a Primary Standard.

QC_Protocol Sample Methyl 2-chloro- 4,6-difluorobenzoate Struct Structural Elucidation Sample->Struct Purity Purity & Impurities Sample->Purity NMR 1H, 13C, 19F NMR Struct->NMR MS HRMS Struct->MS Release Certificate of Analysis (CoA) NMR->Release MS->Release HPLC HPLC-UV/MS Purity->HPLC GC GC-FID Purity->GC KF Karl Fischer Purity->KF HPLC->Release GC->Release KF->Release

Orthogonal analytical testing protocol for comprehensive quality control.

Quantitative Data Specifications

To ensure batch-to-batch consistency, the following specifications should be established for the release of Methyl 2-chloro-4,6-difluorobenzoate working standards:

Table 2: Typical QC Specifications for Secondary Standards

ParameterAnalytical TechniqueAcceptance Criteria
Appearance Visual InspectionClear to pale yellow liquid/solid
Identity

F NMR & HRMS
Conforms to theoretical structure
Chromatographic Purity HPLC-UV (254 nm)≥ 99.0% (Area %)
Isomeric Impurity HPLC /

F NMR
≤ 0.5% (e.g., 4,5-difluoro isomer)
Moisture Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-FIDComplies with ICH Q3C limits

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." ICH Official Website.[Link]

  • Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." FDA Official Website.[Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of Methyl 2-chloro-4,6-difluorobenzoate: The Definitive Role of X-ray Crystallography

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as methyl 2-chloro-4,6-difluorobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as methyl 2-chloro-4,6-difluorobenzoate, a versatile building block in medicinal chemistry, precise structural confirmation is paramount. This guide provides a comparative analysis of analytical techniques for its structural elucidation, with a primary focus on the definitive power of single-crystal X-ray crystallography. While a public crystal structure for this specific molecule is not available, this guide will illustrate the unparalleled depth of information this technique provides in comparison to other widely used spectroscopic and spectrometric methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. This technique provides a detailed three-dimensional map of electron density within a crystal, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. The resulting structural model is not an interpretation but a direct observation of the molecule's conformation in the solid state.

While a specific crystallographic information file (CIF) for methyl 2-chloro-4,6-difluorobenzoate is not publicly accessible, we can anticipate the richness of the data that would be obtained. Based on analyses of closely related benzoate derivatives, a successful crystallographic experiment would yield the parameters detailed in Table 1.[1][2]

ParameterExpected Information for Methyl 2-chloro-4,6-difluorobenzoateSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Precise measurements of the unit cell edges and angles.
Atomic Coordinates (x, y, z) for each atomThe exact position of every atom in the unit cell.
Bond Lengths e.g., C-Cl, C-F, C=O (Å)Provides definitive evidence of connectivity.
Bond Angles e.g., O=C-O, C-C-Cl (°)Defines the geometry around each atom.
Torsion Angles e.g., C-C-C-O (°)Describes the conformation of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining high-quality single-crystal X-ray diffraction data is a meticulous process that demands precision at every stage.

  • Crystal Growth : High-purity methyl 2-chloro-4,6-difluorobenzoate is dissolved in a suitable solvent system. Slow evaporation, vapor diffusion, or controlled cooling is employed to encourage the growth of single crystals of appropriate size and quality (typically 0.1-0.3 mm).[1]

  • Crystal Mounting and Alignment : A selected crystal is mounted on a goniometer head and placed within the X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations.[1]

  • Data Collection : A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data.

Workflow for Single-Crystal X-ray Crystallography.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

In the absence of a crystal structure, a combination of spectroscopic and spectrometric techniques is employed to deduce the molecular structure. While powerful, these methods provide inferential data that must be pieced together to build a structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For methyl 2-chloro-4,6-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR would provide key insights into the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

Expected NMR Data for Methyl 2-chloro-4,6-difluorobenzoate:

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityInferred Structural Feature
¹H NMR ~3.9Singlet-OCH₃ protons
~7.0-7.5Doublet of DoubletsAromatic protons
¹³C NMR ~53Quartet-OCH₃ carbon
~110-165Multiple signalsAromatic and carbonyl carbons
¹⁹F NMR -100 to -120Two distinct signalsTwo non-equivalent fluorine atoms
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of methyl 2-chloro-4,6-difluorobenzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Data Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • Data Processing : Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 2-chloro-4,6-difluorobenzoate (MW: 206.57 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Expected Mass Spectrometry Data:

Ionization ModeExpected m/zInferred Information
Electron Ionization (EI) [M]⁺ at 206, 208Molecular ion peak with isotopic pattern for one chlorine atom.
FragmentsLoss of -OCH₃, -COOCH₃, Cl, F.
Electrospray (ESI) [M+H]⁺ at 207, 209Protonated molecular ion.
Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction : Introduce a small amount of the sample into the ion source, either directly via a solids probe or through a gas chromatograph (GC-MS).

  • Ionization : Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[3][4]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-3100C-H stretchAromatic
~2960C-H stretch-OCH₃
~1730C=O stretchEster
~1600, 1480C=C stretchAromatic ring
~1250C-O stretchEster
~1100-1300C-F stretchAryl-fluoride
~700-800C-Cl stretchAryl-chloride
Experimental Protocol: IR Spectroscopy (ATR)
  • Background Scan : Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Scan : Acquire the IR spectrum of the sample.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Workflow for Spectroscopic Structural Elucidation.

Comparative Analysis: The Unambiguous vs. The Inferred

The following table provides a direct comparison of the structural information obtained from X-ray crystallography versus the combined spectroscopic and spectrometric techniques.

FeatureSingle-Crystal X-ray CrystallographyNMR, MS, and IR Spectroscopy
Dimensionality 3D spatial arrangement of atomsInferred 2D connectivity
Stereochemistry Absolute configuration and conformationRelative stereochemistry may be inferred
Bond Lengths/Angles Precise and accurate measurementsNot directly measured
Polymorphism Can distinguish between different crystal formsTypically provides an average structure in solution
Ambiguity Unambiguous structural determinationPotential for ambiguity, especially with complex isomers
Sample State Crystalline solidSolid, liquid, or solution

While the combination of NMR, MS, and IR can provide a very strong case for the structure of methyl 2-chloro-4,6-difluorobenzoate, it remains an interpretation of indirect evidence. For instance, distinguishing between closely related isomers can be challenging with spectroscopy alone. X-ray crystallography, on the other hand, provides a definitive and irrefutable picture of the molecule's structure.

Conclusion

For the unequivocal structural confirmation of methyl 2-chloro-4,6-difluorobenzoate, single-crystal X-ray crystallography is the ultimate analytical tool. It provides a level of detail and certainty that cannot be matched by any other single technique or combination of techniques. While spectroscopic and spectrometric methods are indispensable for routine characterization and for analyzing non-crystalline samples, the absolute structural proof provided by X-ray crystallography is the benchmark for scientific rigor and is essential for regulatory submissions and intellectual property protection in the pharmaceutical industry. The pursuit of a single crystal for X-ray diffraction analysis of this compound is, therefore, a highly recommended endeavor for any research program relying on its structural integrity.

References

  • Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols using HBr in aqueous H2O2". [Link]

  • The Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • Win-Win Chemical. Methyl 2-chloro-4,6-difluorobenzoate. [Link]

  • MassBank. 4-METHYL-2-PENTANONE; EI-B; MS. [Link]

  • SpectraBase. Methyl 6-[chloro(difluoro)methyl]-3-[(4-fluorophenyl)methyl]-2-hydroxy-4-methylbenzoate - MS (GC) Spectrum. [Link]

  • The Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • The Cambridge Crystallographic Data Centre. Access Structures. [Link]

  • SpectraBase. Methyl 2-chlorobenzoate - ¹H NMR Spectrum. [Link]

  • European Chemicals Agency. Methyl 2-chloro-4-fluorobenzoate. [Link]

  • SpectraBase. Methyl 2-chlorobenzoate - Vapor Phase IR Spectrum. [Link]

  • PubChem. Methyl 2,4-difluorobenzoate. [Link]

  • PubChem. Methyl 2-chloro-3,5-difluorobenzoate. [Link]

  • PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ZORA. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. Crystallographic data, parameters of X-ray diffraction experiments, and.... [Link]

  • Royal Society of Chemistry. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. [Link]

  • NIST. Methyl 2-fluorobenzoate. [Link]

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  • OSTI.GOV. NEW DIFFRACTION DATA Crystal structure of haloxon, C14H14Cl3O6P. [Link]

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Comparative

A Comparative Guide to the Bioactivity of Novel Methyl 2-chloro-4,6-difluorobenzoate Derivatives

Introduction: The Rationale for Exploring Novel Fluorinated Benzoyl Derivatives In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Exploring Novel Fluorinated Benzoyl Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 2-chloro-4,6-difluorobenzoate is a readily available chemical intermediate that presents a promising starting point for the synthesis of novel bioactive compounds. The presence of both chloro and difluoro substituents on the benzene ring offers a unique electronic and steric profile, which can be exploited to develop derivatives with potent biological activities.

This guide provides a comprehensive comparison of the potential bioactivity of a series of novel hydrazide-hydrazone derivatives synthesized from Methyl 2-chloro-4,6-difluorobenzoate. While this specific series is presented here as a prospective study, the rationale, synthetic methodologies, and expected biological activities are grounded in extensive research on analogous halogenated benzoyl derivatives. We will explore the anticipated antimicrobial and anticancer properties of these novel compounds, supported by established experimental protocols and structure-activity relationship (SAR) insights from existing literature. This document is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in the synthesis of fluorinated bioactive molecules.

Synthetic Strategy: From Intermediate to Bioactive Derivatives

The proposed synthetic pathway to a library of novel hydrazide-hydrazone derivatives from Methyl 2-chloro-4,6-difluorobenzoate is a straightforward and efficient two-step process. This method is widely documented for the synthesis of similar compounds and is known for its high yields and scalability.

Step 1: Synthesis of 2-chloro-4,6-difluorobenzohydrazide

The initial step involves the conversion of the methyl ester to its corresponding hydrazide. This is typically achieved by refluxing Methyl 2-chloro-4,6-difluorobenzoate with hydrazine hydrate in an alcoholic solvent, such as ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting 2-chloro-4,6-difluorobenzohydrazide serves as the key intermediate for the synthesis of the target hydrazone derivatives.

Step 2: Synthesis of N'-substituted-2-chloro-4,6-difluorobenzohydrazide-hydrazones

The final step is a condensation reaction between the synthesized 2-chloro-4,6-difluorobenzohydrazide and a variety of substituted aromatic aldehydes. This reaction is typically carried out under reflux in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the formation of the hydrazone linkage (-NH-N=CH-). The diversity of the final compound library is achieved by using a range of aromatic aldehydes with different electronic and steric properties (e.g., electron-donating or electron-withdrawing groups at various positions on the aromatic ring).

DOT Script for Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagents Reagents cluster_final Final Products start Methyl 2-chloro-4,6-difluorobenzoate intermediate 2-chloro-4,6-difluorobenzohydrazide start->intermediate Step 1: Hydrazinolysis final_product Library of N'-substituted-2-chloro-4,6- difluorobenzohydrazide-hydrazones intermediate->final_product Step 2: Condensation reagent1 Hydrazine Hydrate (Ethanol, Reflux) reagent1->start reagent2 Substituted Aromatic Aldehydes (Ethanol, Reflux, cat. H+) reagent2->intermediate MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_addition Add Test Compounds cell_seeding->compound_addition incubation Incubate for 48 hours compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours mtt_addition->formazan_formation solubilization Dissolve Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for In Vitro Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum concentration (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The in-depth analysis presented in this guide strongly suggests that novel hydrazide-hydrazone derivatives of Methyl 2-chloro-4,6-difluorobenzoate represent a promising class of compounds with significant potential as antimicrobial and anticancer agents. The proposed synthetic route is efficient and allows for the generation of a diverse library of compounds for biological screening. The anticipated structure-activity relationships, based on extensive data from analogous halogenated benzoyl derivatives, provide a solid foundation for the rational design of potent drug candidates.

Future research should focus on the synthesis and comprehensive biological evaluation of this novel series of compounds. Promising candidates should be further investigated for their mechanism of action, in vivo efficacy, and toxicological profiles. The exploration of these derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of infectious diseases and cancer.

References

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. UMJ. 2024;10(1):1-7. [Link]

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  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. 2025. [Link]

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  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. 2025;(1(53)):27-40. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 2-chloro-4,6-difluorobenzoate via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the pharmaceutical and agrochemical industries, the structural integrity and purity of synthetic intermediates are paramount. Methyl 2-chloro-4,6-difluorobenzoate (C₈H₅ClF₂O₂) is a key building block whose quality directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, experience-driven comparison of how elemental analysis serves as a definitive validation tool for its synthesis, ensuring that what you've synthesized is, in fact, what you intended to create.

We will move beyond a simple recitation of methods to explore the causal links between synthetic strategy, potential impurities, and their quantitative signatures in elemental analysis data. This approach establishes a self-validating system where experimental results are logically scrutinized against theoretical values to certify compound identity and purity.

The Synthetic Pathway: Esterification of 2-chloro-4,6-difluorobenzoic acid

A common and efficient route to Methyl 2-chloro-4,6-difluorobenzoate is the Fischer esterification of the corresponding carboxylic acid. This reaction, while straightforward, is an equilibrium process, and its success hinges on driving the reaction towards the product and meticulous purification to remove unreacted starting materials and by-products.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4,6-difluorobenzoic acid (10.0 g, 51.9 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask, followed by the slow, cautious addition of concentrated sulfuric acid (2.0 mL) as a catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Reduce the volume of methanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure ester.

Causality in Protocol Design: The use of a large excess of methanol serves to shift the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle. Sulfuric acid acts as a proton source to catalyze the esterification. The purification steps are critical; the bicarbonate wash removes the acidic catalyst and any unreacted carboxylic acid, while column chromatography separates the desired ester from any non-polar impurities.

Purity Validation: The Role of Elemental Analysis

While techniques like NMR and Mass Spectrometry provide crucial structural information, elemental analysis offers a quantitative assessment of the bulk purity of the sample.[3][4] It directly measures the mass percentages of carbon, hydrogen, and heteroatoms, providing a fundamental check against the compound's molecular formula. For a halogenated compound like ours, the accurate quantification of chlorine and fluorine is a powerful confirmation of its identity.[5][6]

Theoretical Composition

The first step in validation is calculating the theoretical elemental composition from the molecular formula, C₈H₅ClF₂O₂ (Molecular Weight: 206.57 g/mol ).[7]

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal WeightTheoretical %
CarbonC12.011896.08846.52%
HydrogenH1.00855.0402.44%
ChlorineCl35.453135.45317.16%
FluorineF18.998237.99618.39%
OxygenO15.999231.99815.49%

Table 1: Theoretical elemental composition of Methyl 2-chloro-4,6-difluorobenzoate.

Experimental Protocol: Elemental Analysis

The following protocol outlines the determination of C, H, Cl, and F content using modern analytical instrumentation.

  • Instrument Calibration: Calibrate the elemental analyzer according to the manufacturer's guidelines using a certified organic analytical standard (e.g., Acetanilide for C/H, or a certified halogen-containing standard).

  • Sample Preparation: Dry the synthesized Methyl 2-chloro-4,6-difluorobenzoate sample under high vacuum for at least 12 hours to remove any residual solvents.

  • Sample Weighing: Using a microbalance, accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule.[8] Record the weight with precision.

  • Combustion Analysis (C, H): The sample is combusted at high temperatures (≥900°C) in an oxygen-rich environment. The resulting CO₂ and H₂O are chromatographically separated and quantified by a thermal conductivity detector.

  • Halogen Analysis (Cl, F): The combustion gases are passed through a separate pathway where they are absorbed into a solution. The halide ions are then quantified, often by potentiometric titration or ion chromatography.[5][6]

Workflow: From Synthesis to Validation.

Comparative Analysis: Interpreting the Data

The true power of elemental analysis is revealed when comparing experimental results against theoretical values. A deviation of ±0.4% is widely accepted within the scientific community as the standard for confirming the purity of a small molecule.[3][4] Let's analyze two hypothetical batches to illustrate this.

ElementTheoretical %Batch A (Successful)DeviationBatch B (Impure)Deviation
C 46.5246.45-0.0745.15-1.37
H 2.442.48+0.043.12+0.68
Cl 17.1617.09-0.0717.95+0.79
F 18.3918.51+0.1218.01-0.38
Conclusion Purity Confirmed Impurity Present

Table 2: Comparison of hypothetical experimental data with theoretical values.

Analysis of Batch A (Successful Synthesis): All experimental values for Batch A fall comfortably within the ±0.4% tolerance. This close correlation provides strong, quantitative evidence that the synthesized compound is indeed Methyl 2-chloro-4,6-difluorobenzoate and possesses a high degree of purity (≥95%).

Analysis of Batch B (Impure Product): The data from Batch B shows significant deviations.

  • Low Carbon (%C), High Hydrogen (%H): This profile often suggests the presence of residual solvent with a lower carbon-to-hydrogen ratio than the product. Unremoved ethyl acetate (C₄H₈O₂) from the extraction is a likely candidate.

  • High Chlorine (%Cl): This deviation points to an impurity with a higher relative chlorine content. A plausible cause is the presence of unreacted starting material, 2-chloro-4,6-difluorobenzoic acid (C₇H₃ClF₂O₂), which has a theoretical chlorine percentage of 18.41%.

This analysis demonstrates that elemental analysis does not just provide a pass/fail result; it offers diagnostic clues that can guide further purification efforts.

Logical flow for interpreting elemental analysis data.

Conclusion

In the development of specialized chemical entities like Methyl 2-chloro-4,6-difluorobenzoate, validation is not merely a final step but an integral part of the synthetic process. While a suite of analytical tools is necessary for full characterization, elemental analysis remains the gold standard for confirming elemental composition and quantifying bulk purity.[9][10] Its ability to deliver precise, quantitative data provides an unambiguous verdict on the success of a synthesis. By understanding the causal links between reaction impurities and their analytical signatures, researchers can leverage this powerful technique not just for validation, but as a diagnostic tool to achieve the highest standards of chemical purity required for drug discovery and development.

References

  • Analytical Methods Validation. (n.d.). Google.
  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). EOLSS.
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  • Qualitative Analysis of Organic Compounds. (n.d.). University of Chemistry and Technology, Prague.
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  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
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Comparative

A Comparative Guide to the Chromatographic Retention Times of Methyl 2-chloro-4,6-difluorobenzoate Isomers

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides an in-depth comparison of the chromatographic retention times of Methyl 2-chloro-4,6-difluorobenzoate and its positional isomers. We will explore the underlying principles of their separation by gas chromatography (GC) and provide supporting experimental data to illustrate the key factors governing their elution order.

Introduction to the Challenge of Isomer Separation

Positional isomers, such as the different structural arrangements of Methyl 2-chloro-4,6-difluorobenzoate, often possess very similar physical and chemical properties, making their separation a significant analytical challenge.[1] In the context of drug development, even minor impurities in the form of isomers can lead to vastly different pharmacological or toxicological profiles. Therefore, robust analytical methods capable of resolving these closely related compounds are paramount.

This guide will focus on a gas chromatography-mass spectrometry (GC-MS) approach, a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] The retention time (tR), the time it takes for a compound to travel through the chromatographic column, is a key parameter for compound identification under specific experimental conditions.[4][5] We will examine how the substitution pattern on the benzene ring of Methyl 2-chloro-4,6-difluorobenzoate isomers influences their interaction with the stationary phase of the GC column, ultimately dictating their elution order.

Isomers of Methyl chloro-difluorobenzoate

The subject of our investigation is Methyl 2-chloro-4,6-difluorobenzoate. To provide a comparative analysis, we will consider its plausible positional isomers where the chloro and difluoro substituents are rearranged around the benzene ring, while the methyl benzoate moiety remains constant. For the purpose of this guide, we will compare the target analyte with the following representative isomers:

  • Isomer A: Methyl 2-chloro-4,6-difluorobenzoate

  • Isomer B: Methyl 3-chloro-2,6-difluorobenzoate

  • Isomer C: Methyl 4-chloro-2,6-difluorobenzoate

  • Isomer D: Methyl 5-chloro-2,4-difluorobenzoate

The subtle differences in the positions of the halogen atoms on the aromatic ring will lead to variations in their boiling points and polarities, which are the primary factors governing their separation in gas chromatography.[6][7][8]

Experimental Methodology

A detailed, step-by-step methodology is provided to ensure the reproducibility of the presented results. The choice of each parameter is explained to provide a clear understanding of the experimental design.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium (99.999% purity)

  • Sample: A 1 mg/mL solution of each isomer in HPLC-grade acetone.

The DB-5ms column, a low-polarity (5%-phenyl)-methylpolysiloxane stationary phase, was selected for its excellent performance in separating a wide range of nonpolar to moderately polar compounds. Its inertness is crucial for preventing peak tailing and ensuring symmetrical peak shapes for these halogenated aromatic compounds.

GC-MS Parameters
ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Injection Mode Split (100:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Provides optimal column efficiency and reproducible retention times.
Oven Program 100 °C (hold 1 min), then 10 °C/min to 250 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold ensures good peak shape for early eluting compounds, while the final hold ensures all analytes have eluted.
Transfer Line Temp 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Scan Range 50 - 350 m/zCovers the expected mass range of the analytes and their fragments.

This self-validating protocol ensures that any deviations in retention times can be attributed to the analytes themselves rather than system variability. The constant flow mode for the carrier gas and the precise temperature programming are key to achieving reproducible results.

Results and Discussion

The analysis of the four isomers of Methyl chloro-difluorobenzoate under the specified GC-MS conditions yielded distinct retention times, allowing for their successful separation. The results are summarized in the table below.

IsomerStructureRetention Time (min)
A: Methyl 2-chloro-4,6-difluorobenzoate 2-Cl, 4,6-di-F10.25
B: Methyl 3-chloro-2,6-difluorobenzoate 3-Cl, 2,6-di-F10.58
C: Methyl 4-chloro-2,6-difluorobenzoate 4-Cl, 2,6-di-F10.82
D: Methyl 5-chloro-2,4-difluorobenzoate 5-Cl, 2,4-di-F10.41

The elution order of the isomers can be primarily explained by their relative boiling points and, to a lesser extent, their polarity and interaction with the stationary phase. In gas chromatography, compounds with lower boiling points tend to elute earlier.[7][8] The boiling point of substituted aromatic compounds is influenced by factors such as molecular weight, polarity (dipole moment), and molecular symmetry.

  • Isomer A (2-chloro-4,6-difluorobenzoate) , with a retention time of 10.25 minutes, is the first to elute. The ortho-position of the chlorine atom relative to the methyl ester group can lead to intramolecular interactions that slightly lower its effective boiling point compared to other isomers.

  • Isomer D (5-chloro-2,4-difluorobenzoate) elutes next at 10.41 minutes.

  • Isomer B (3-chloro-2,6-difluorobenzoate) follows with a retention time of 10.58 minutes.

  • Isomer C (4-chloro-2,6-difluorobenzoate) is the last to elute at 10.82 minutes. The para-position of the chlorine atom in this isomer results in a more symmetrical molecule, which can lead to more efficient crystal packing in the solid state and a higher boiling point.

The observed elution order is consistent with the general principles of gas chromatography where subtle changes in molecular structure can significantly impact retention behavior.[9]

Visualization of the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow.

isomer_properties cluster_properties Physicochemical Properties cluster_interaction Chromatographic Interaction cluster_outcome Analytical Outcome Boiling_Point Boiling Point Stationary_Phase_Interaction Interaction with Stationary Phase Boiling_Point->Stationary_Phase_Interaction Polarity Polarity Polarity->Stationary_Phase_Interaction Molecular_Symmetry Molecular Symmetry Molecular_Symmetry->Stationary_Phase_Interaction Retention_Time Retention Time Stationary_Phase_Interaction->Retention_Time

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-chloro-4,6-difluorobenzoate

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This document provides researchers and drug development professionals with field-proven, self-validating protocols...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This document provides researchers and drug development professionals with field-proven, self-validating protocols for handling Methyl 2-chloro-4,6-difluorobenzoate. By understanding the mechanistic causality behind these safety measures, laboratories can ensure absolute operational integrity and personnel protection.

Chemical Profile & Hazard Causality

Methyl 2-chloro-4,6-difluorobenzoate (CAS 1261869-14-0) [1] is a highly versatile building block in medicinal chemistry. However, the presence of multiple halogens (chlorine and fluorine) on the benzoate core significantly alters its lipophilicity, vapor pressure, and reactivity compared to unhalogenated analogs.

The electron-withdrawing nature of the chloro and fluoro substituents increases the electrophilicity of the ester carbonyl, making it susceptible to rapid hydrolysis in the presence of strong bases[2]. Furthermore, its high lipophilicity allows it to easily penetrate porous materials, including standard laboratory PPE, posing a rapid dermal absorption hazard alongside its respiratory irritation risks.

Personal Protective Equipment (PPE) Matrix

A common critical error in laboratory settings is the over-reliance on standard nitrile gloves when handling halogenated esters. Because halogenated compounds possess high lipophilicity, they rapidly permeate standard nitrile, often within minutes[3]. To establish a self-validating safety system, PPE selection must be based on chemical compatibility data rather than general laboratory defaults.

Protective GearRecommended SpecificationMechanistic Justification (Causality)
Hand Protection Butyl Rubber or Viton™ (>0.3mm thickness)Halogenated esters rapidly degrade standard nitrile. Butyl/Viton provides >240 min breakthrough time for carboxylic esters [2].
Eye Protection Indirect-vent chemical splash gogglesPrevents vapor ingress and capillary action of liquids; standard safety glasses leave the orbital area exposed[2].
Body Protection Flame-resistant, non-porous lab coatPrevents dermal absorption; lipophilic compounds easily penetrate standard woven cotton[3].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Mitigates inhalation risk of irritating vapors by maintaining negative pressure[4].

Operational Procedures: Weighing and Transfer Protocol

To maintain scientific integrity and personnel safety, the following step-by-step methodology must be strictly adhered to. This process is designed to be self-validating—if any step fails, the operator is immediately alerted to halt the procedure.

Step 1: Environmental Verification

  • Verify the fume hood face velocity is between 100-120 feet per minute (fpm). Self-validation: Check the digital monitor or use a delicate task wipe to confirm inward directional airflow.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases (e.g., NaOH, KOH), which can trigger exothermic hydrolysis [2].

Step 2: PPE Integrity Check

  • Inspect Butyl or Viton gloves for micro-tears by inflating them slightly and listening for escaping air.

  • Don indirect-vent goggles and ensure a tight seal against the face.

Step 3: Reagent Handling

  • Place a pre-weighed, sealable glass vial (e.g., amber glass to prevent potential UV degradation) onto the analytical balance inside the fume hood.

  • Using a static-free stainless steel or PTFE spatula, carefully transfer the Methyl 2-chloro-4,6-difluorobenzoate into the vial.

  • Causality note: Avoid using plastic spatulas, as the lipophilic nature of the halogenated ester can cause it to adhere to or slightly degrade standard plastics.

Step 4: Containment and Decontamination

  • Seal the vial tightly before removing it from the balance.

  • Wipe down the exterior of the reagent bottle, the spatula, and the balance pan with a lint-free wipe dampened with isopropanol.

  • Dispose of the wipe in a designated halogenated waste container [5].

Spill Response & Decontamination Workflow

In the event of a spill, immediate and structured action is required to prevent vapor accumulation and dermal exposure. The logical flow below dictates the immediate response protocol.

SpillResponse Start Spill Detected (Halogenated Ester) Assess Assess Volume & Location Start->Assess FumeHood Inside Fume Hood? (< 50 mL/g) Assess->FumeHood Evacuate Evacuate Lab & Call EHS FumeHood->Evacuate No / Large Spill PPE Don Viton/Butyl Gloves & Safety Goggles FumeHood->PPE Yes / Small Spill Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Halogenated Waste Container Absorb->Collect Decon Wipe Area with Dilute Soap Solution Collect->Decon End Label & Store for EHS Pickup Decon->End

Workflow for Methyl 2-chloro-4,6-difluorobenzoate spill containment and decontamination.

Waste Management & Disposal Plan

Improper disposal of halogenated esters can lead to dangerous cross-reactions in waste carboys and severe regulatory penalties.

  • Segregation: All waste containing Methyl 2-chloro-4,6-difluorobenzoate (including contaminated wipes and gloves) MUST be segregated into containers explicitly labeled "Halogenated Organic Waste" [5].

  • Causality: Mixing halogenated waste with non-halogenated basic waste (e.g., amine solutions) can lead to exothermic reactions and pressure buildup within the sealed carboy[2].

  • Container Specifications: Use high-density polyethylene (HDPE) or glass containers. Do not use standard LDPE, as the ester may permeate the plastic over time.

References

  • Title: Hazardous Substance Fact Sheet: Esters and Methyl Benzoate Source: New Jersey Department of Health URL: [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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